molecular formula C18H17N3O3S2 B560308 ML202

ML202

Cat. No.: B560308
M. Wt: 387.5 g/mol
InChI Key: MORBXZMIXGYQDB-UHFFFAOYSA-N
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Description

ML202 (CID-44246498) is a highly specific small-molecule allosteric activator of the tumor-specific M2 isoform of human pyruvate kinase (hPK-M2), identified through NIH Molecular Libraries Program screening . It exhibits potent activity with an EC50 of 73 nM in primary assays, demonstrating strong selectivity by showing no activity against other pyruvate kinase isoforms (M1, R, and L) and achieving a fold-selectivity of >100 over all three . Its mechanism involves modulating the cooperativity of phosphoenolpyruvate (PEP) binding, similar to the natural activator fructose-1,6-bisphosphate (FBP), thereby increasing the enzyme's activity . The expression of hPK-M2 is a common feature in cancer cells and is critical for their growth and proliferation, facilitating the "Warburg effect" where cancer cells preferentially metabolize glucose to lactate even in the presence of oxygen . This metabolic reprogramming shunts glycolytic intermediates into biosynthetic pathways to support rapid cell growth. Activating PK-M2 with this compound presents a novel strategy to reverse this aberrant metabolic state, potentially restoring oxidative metabolism characteristic of differentiated cells and inhibiting tumor cell proliferation . This probe is an essential tool for studying cancer cell metabolism, exploring the underlying mechanisms of the Warburg effect, and validating hPK-M2 as a target for novel anti-cancer therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

10-[(3-methoxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-20-14-8-15(26(3)23)25-17(14)13-9-19-21(18(22)16(13)20)10-11-5-4-6-12(7-11)24-2/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORBXZMIXGYQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)OC)SC(=C2)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of ML202: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of ML202, a potent and selective small-molecule activator of the M2 isoform of pyruvate kinase (PKM2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.

Core Mechanism of Action: Allosteric Activation of PKM2

This compound is a highly specific allosteric activator of human pyruvate kinase M2 (hPK-M2).[1][2] Its primary mechanism involves enhancing the enzymatic activity of PKM2, a key regulator of glycolysis.[3] PKM2 is preferentially expressed in cancer cells and is crucial for the metabolic reprogramming that supports tumor growth and proliferation.[3]

Unlike the constitutively active M1 isoform, PKM2 can exist in a highly active tetrameric state or a less active dimeric state. The dimeric form of PKM2 has a lower affinity for its substrate, phosphoenolpyruvate (PEP), and plays a role in diverting glycolytic intermediates towards anabolic processes that fuel cell growth. This compound promotes the formation of the more active tetrameric state of PKM2.

The activation of PKM2 by this compound affects the cooperativity of phosphoenolpyruvate (PEP) binding, with minimal impact on adenosine diphosphate (ADP) binding.[1] This mode of action is similar to the endogenous PKM2 activator, fructose-1,6-bisphosphate (FBP). By locking PKM2 in its active tetrameric conformation, this compound forces cancer cells to commit to glycolytic flux, thereby reducing the availability of metabolic intermediates for anabolic processes and potentially inhibiting tumor growth.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity and selectivity.

ParameterValueSpeciesNotesReference
IC50 73 nMHumanPotency of PKM2 activation.
Selectivity Little to no activityHumanTested against pyruvate kinase isozymes PKM1, PKL, and PKR.

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of PKM2 in cancer cell metabolism and the mechanism of action of this compound.

ML202_Mechanism_of_Action PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate PKM2 Anabolic_Intermediates Biosynthetic Precursors PEP->Anabolic_Intermediates TCA Cycle TCA Cycle Pyruvate->TCA Cycle PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer PKM2_Tetramer->PKM2_Dimer This compound This compound This compound->PKM2_Tetramer

Caption: Mechanism of this compound action on PKM2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Pyruvate Kinase Activity Assay

This assay is used to determine the potency and selectivity of this compound in activating PKM2.

Objective: To measure the enzymatic activity of PKM2 in the presence of varying concentrations of this compound.

Materials:

  • Recombinant human PKM2, PKM1, PKL, and PKR enzymes.

  • Phosphoenolpyruvate (PEP).

  • Adenosine diphosphate (ADP).

  • Lactate dehydrogenase (LDH).

  • NADH.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2).

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.

  • Add the pyruvate kinase enzyme (PKM2, PKM1, PKL, or PKR) to the reaction mixture.

  • Add varying concentrations of this compound (or vehicle control) to the wells of a microplate.

  • Initiate the reaction by adding the enzyme-reaction mixture to the wells.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the pyruvate kinase activity.

  • Calculate the initial reaction velocities and plot them against the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Hit Identification

The following diagram outlines the high-throughput screening (HTS) workflow that led to the identification of this compound as a PKM2 activator.

HTS_Workflow Start Start: Compound Library HTS High-Throughput Screening (PKM2 Activity Assay) Start->HTS Primary_Hits Primary Hits: Compounds showing PKM2 activation HTS->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity_Assay Selectivity Profiling (PKM1, PKL, PKR) Confirmed_Hits->Selectivity_Assay Lead_Compound Lead Compound: This compound Selectivity_Assay->Lead_Compound

Caption: High-throughput screening workflow for this compound.

Conclusion

This compound is a valuable research tool for studying the role of PKM2 in cancer metabolism. Its high potency and selectivity make it a promising lead compound for the development of novel anti-cancer therapeutics that target the metabolic vulnerabilities of tumor cells. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

ML202: A Potent and Selective Allosteric Activator of Pyruvate Kinase M2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of a Key Metabolic Modulator

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML202, a potent and selective small-molecule activator of the M2 isoform of pyruvate kinase (PKM2). This document is intended for researchers, scientists, and drug development professionals interested in the fields of cancer metabolism, enzymology, and medicinal chemistry.

Introduction: The Role of PKM2 in Cancer Metabolism

Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The M2 isoform of this enzyme, PKM2, is preferentially expressed in embryonic and tumor cells. In cancer cells, PKM2 typically exists in a less active dimeric form, which leads to the accumulation of glycolytic intermediates. This metabolic state, known as the Warburg effect, allows cancer cells to divert glucose metabolites into biosynthetic pathways, such as the pentose phosphate pathway, to support rapid cell proliferation.

Activation of PKM2 promotes the formation of a more active tetrameric state, shifting cancer cell metabolism from a biosynthetic to a catabolic state, thereby reducing lactate production and suppressing tumor growth. This makes the activation of PKM2 a promising therapeutic strategy for the treatment of cancer. This compound has emerged as a key chemical probe for studying the therapeutic potential of PKM2 activation.

Discovery of this compound

This compound was identified through a high-throughput screening campaign of the Molecular Libraries Small Molecule Repository. The screening assay was designed to identify activators of recombinant human PKM2. This compound, also referred to as NCGC00185694, belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical scaffold.

Synthesis of this compound

The synthesis of this compound and its analogs is based on the construction of the core thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold. The general synthetic scheme involves a multi-step process, with the key final step being an S-oxidation to yield the active sulfoxide.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has been described in the literature. The following is a summary of a representative synthetic route:

  • Step 1: Synthesis of the Thienopyrrole Core: The synthesis typically begins with the construction of the thienopyrrole core structure through a series of condensation and cyclization reactions.

  • Step 2: Introduction of the Pyridazinone Ring: The pyridazinone ring is then fused to the thienopyrrole core.

  • Step 3: Alkylation: The nitrogen of the pyridazinone ring is alkylated with the appropriate benzyl halide.

  • Step 4: Oxidation: The final step involves the selective oxidation of the sulfide to the corresponding sulfoxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Biological Activity and Characterization

This compound is a potent and selective activator of PKM2. Its biological activity has been characterized through a series of in vitro biochemical assays.

Quantitative Data
ParameterValueReference
IC50 (PKM2 Activation) 73 nM[1]
Selectivity Little to no activity against PKM1, PKL, and PKR[1]

Table 1: Quantitative Biological Data for this compound [1]

Experimental Protocols

PKM2 Activation Assay:

The activity of this compound as a PKM2 activator is typically determined using a coupled-enzyme assay. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

  • Reagents:

    • Recombinant human PKM2 enzyme

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (ADP)

    • NADH

    • Lactate dehydrogenase (LDH)

    • Assay buffer (e.g., Tris-HCl with KCl and MgCl2)

    • This compound or other test compounds

  • Procedure:

    • The PKM2 enzyme is incubated with the test compound (e.g., this compound) for a defined period.

    • The enzymatic reaction is initiated by the addition of the substrates PEP and ADP, along with NADH and LDH.

    • The change in absorbance at 340 nm is monitored over time using a plate reader.

    • The rate of the reaction is calculated from the linear portion of the absorbance curve.

    • The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50 for activators in this context) is determined by fitting the dose-response data to a suitable equation.

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric activator of PKM2, binding to a site distinct from the active site. This binding stabilizes the active tetrameric conformation of the enzyme, thereby increasing its catalytic activity.

PKM2_Signaling_Pathway cluster_glycolysis Glycolysis cluster_regulation PKM2 Regulation cluster_activators Activators cluster_biosynthesis Biosynthesis Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP FBP FBP F6P->FBP PFK PEP PEP FBP->PEP ... Pyruvate Pyruvate PEP->Pyruvate PKM2 Serine Serine Synthesis PEP->Serine Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate->AcetylCoA Mitochondria PKM2_dimer PKM2 (inactive dimer) PKM2_dimer->G6P Allows intermediates to enter biosynthesis PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer Activation PKM2_tetramer->Pyruvate PKM2_tetramer->PKM2_dimer Inhibition FBP_node FBP FBP_node->PKM2_tetramer Allosteric Activation ML202_node This compound ML202_node->PKM2_tetramer Allosteric Activation Experimental_Workflow HTS High-Throughput Screening (PKM2 Activation Assay) Hit_ID Hit Identification (this compound) HTS->Hit_ID Synthesis Chemical Synthesis and Analog Generation Hit_ID->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Biochem_Char Biochemical Characterization (Potency, Selectivity) SAR->Biochem_Char Cell_Assays Cellular Assays (Metabolic Profiling, Proliferation) Biochem_Char->Cell_Assays In_Vivo In Vivo Studies (Xenograft Models) Cell_Assays->In_Vivo

References

ML202 target identification and validation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Target Identification and Validation of ML204, a Potent and Selective TRPC4/TRPC5 Channel Inhibitor

Introduction

This technical guide provides a comprehensive overview of the target identification and validation of ML204, a novel and selective small-molecule antagonist of the Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 ion channels. While the initial query referenced ML202, a thorough review of scientific literature indicates that ML204 is the correct designation for the TRPC4/C5 inhibitor that aligns with the context of target identification and validation in drug discovery. ML204 has emerged as a critical tool for elucidating the physiological roles of TRPC4 and TRPC5 channels and serves as a valuable starting point for the development of therapeutics targeting these channels.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visual representations of key processes.

Target Identification

The discovery of ML204 was the result of a high-throughput screening (HTS) campaign designed to identify inhibitors of the TRPC4 ion channel. The primary screening assay utilized a cell-based fluorescent method to measure changes in intracellular calcium ([Ca²⁺]i) in a HEK293 cell line engineered to co-express mouse TRPC4β and the μ-opioid receptor (μ-OR).

High-Throughput Screening Cascade

The screening process followed a logical progression from a primary, high-sensitivity assay to more specific secondary and counter-screening assays to identify and validate true inhibitors of TRPC4.

G Primary Screen Primary Screen Confirmatory Screen Confirmatory Screen Primary Screen->Confirmatory Screen Active Compounds Counter Screens Counter Screens Confirmatory Screen->Counter Screens Confirmed Hits Electrophysiology Electrophysiology Counter Screens->Electrophysiology Validated Hits (ML204)

Caption: High-throughput screening workflow for the identification of ML204.

Experimental Protocols

1.2.1. Primary HTS Assay: Intracellular Calcium Influx

  • Cell Line: HEK293 cells stably co-expressing mouse TRPC4β and the μ-opioid receptor.

  • Assay Principle: Activation of the μ-opioid receptor by the agonist DAMGO leads to G-protein-mediated activation of TRPC4β, resulting in an influx of Ca²⁺. This influx is measured using a Ca²⁺-sensitive fluorescent dye.

  • Protocol:

    • Cells are seeded in 384-well plates.

    • Cells are loaded with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM).

    • Compounds from the Molecular Libraries Small Molecule Repository (MLSMR) are added to the wells.

    • The μ-opioid receptor agonist, DAMGO, is added to stimulate TRPC4β activation.

    • Changes in fluorescence, corresponding to [Ca²⁺]i, are measured using a fluorescence plate reader.

    • Inhibitors of TRPC4β are identified by a reduction in the DAMGO-induced fluorescence signal.

Target Validation

Following its identification, ML204 underwent extensive validation to confirm its mechanism of action, potency, and selectivity.

Mechanism of Action

To ascertain that ML204 directly targets the TRPC4 channel rather than interfering with upstream signaling components of the G-protein coupled receptor (GPCR) pathway, several validation experiments were conducted.

2.1.1. Signaling Pathway

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gαi/o or Gαq/11 proteins, leading to the activation of phospholipase C (PLC). This signaling cascade results in the opening of the TRPC4/5 channel and subsequent cation influx.

G cluster_0 TRPC4/5 Activation Pathway GPCR GPCR G_Protein Gαi/o or Gαq/11 GPCR->G_Protein Agonist Binding PLC Phospholipase C G_Protein->PLC Activation TRPC4_5 TRPC4/TRPC5 Channel PLC->TRPC4_5 Activation Cation_Influx Ca²⁺/Na⁺ Influx TRPC4_5->Cation_Influx Channel Opening ML204 ML204 ML204->TRPC4_5 Inhibition

Caption: Simplified signaling pathway of TRPC4/TRPC5 channel activation and inhibition by ML204.

2.1.2. Experimental Validation: Electrophysiology

Whole-cell patch-clamp electrophysiology was employed to directly measure the ion currents through the TRPC4β channels and to confirm that ML204's inhibitory effect is independent of the GPCR activation mechanism.

  • Protocol:

    • Whole-cell voltage-clamp recordings are performed on HEK293 cells expressing TRPC4β.

    • TRPC4β channels are activated by intracellular dialysis of GTPγS, a non-hydrolyzable GTP analog that directly and irreversibly activates G-proteins, bypassing the need for receptor stimulation.

    • Once a stable current is established, ML204 is applied to the bath solution.

    • The current is measured in response to voltage ramps to determine the current-voltage (I-V) relationship.

  • Results: ML204 was shown to block TRPC4β currents activated by GTPγS, indicating that its site of action is downstream of the G-protein and likely involves a direct interaction with the channel itself.

Potency and Selectivity

The potency and selectivity of ML204 were quantitatively assessed against its primary targets (TRPC4 and TRPC5) and a panel of other ion channels.

2.2.1. Potency of ML204

Assay TypeTargetActivatorIC₅₀ (μM)Reference(s)
Intracellular Ca²⁺ Assay (HTS)TRPC4βDAMGO0.96
Intracellular Ca²⁺ AssayTRPC4βACh2.91
Whole-Cell ElectrophysiologyTRPC4βDAMGO2.6 - 2.9

2.2.2. Selectivity Profile of ML204

The selectivity of ML204 was evaluated against other members of the TRPC family and other TRP channels.

ChannelAssay TypeIC₅₀ (μM) or % Inhibition @ ConcentrationSelectivity Fold (vs. TRPC4β)Reference(s)
TRPC5Electrophysiology~65% inhibition @ 10 μM~9-fold
TRPC6Membrane Potential~19~19-fold
TRPC3Not specified-~9-fold
TRPV1Not specifiedNo appreciable block @ 10-20 μM>20-fold
TRPV3Not specifiedNo appreciable block @ 10-20 μM>20-fold
TRPA1Not specifiedNo appreciable block @ 10-20 μM>20-fold
TRPM8Not specifiedNo appreciable block @ 10-20 μM>20-fold

Furthermore, ML204 showed no significant activity against native voltage-gated sodium, potassium, or calcium channels in mouse dorsal root ganglion neurons at concentrations up to 10-20 μM.

Validation in Native Systems

To confirm the activity of ML204 on endogenous TRPC4 channels, experiments were conducted on isolated guinea pig ileal myocytes, which are known to express native TRPC4.

  • Protocol:

    • Ileal myocytes are isolated from guinea pigs.

    • Whole-cell patch-clamp recordings are performed.

    • Muscarinic cation currents, which are mediated by TRPC4, are activated by bath application of carbachol or intracellular infusion of GTPγS.

    • ML204 is applied to assess its effect on these native currents.

  • Results: ML204 effectively blocked the muscarinic cation currents, demonstrating its efficacy on native TRPC4 channels.

Conclusion

The systematic process of high-throughput screening, rigorous target validation, and selectivity profiling has established ML204 as a potent and selective inhibitor of TRPC4 and TRPC5 channels. The detailed experimental protocols and quantitative data presented in this guide underscore the robustness of its characterization. ML204 represents an invaluable chemical probe for investigating the diverse physiological and pathophysiological roles of TRPC4 and TRPC5 channels, from smooth muscle contractility to neuronal function, and provides a solid foundation for the development of novel therapeutics.

References

In Vitro Characterization of ML297: A Prototypical G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activator

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Note on Compound Identity: Initial inquiries for "ML202" as a G-protein-coupled inwardly rectifying potassium (GIRK) channel activator did not yield conclusive public-domain scientific literature. Conversely, extensive research has identified "ML297" as a well-characterized, potent, and selective activator of GIRK1-containing channels, fitting the described functional profile. Several chemical suppliers identify this compound as an activator of pyruvate kinase M2 (PKM2)[1][2][3][4]. This guide will therefore focus on the in vitro characterization of ML297, a prototypical molecule in this chemical class of GIRK activators.

Introduction

G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of neuronal excitability and cardiac rhythm[5]. They are activated by Gβγ subunits dissociated from Gi/o-coupled G-protein coupled receptors (GPCRs). The development of selective pharmacological modulators for GIRK channels has been a significant challenge, hindering the exploration of their full therapeutic potential. ML297 (also known as VU0456810) emerged from a high-throughput screening campaign as the first potent and selective small-molecule activator of GIRK channels, demonstrating a preference for channels containing the GIRK1 subunit. This document provides a comprehensive overview of the in vitro characterization of ML297, detailing its potency, selectivity, and mechanism of action, along with the experimental protocols used for its evaluation.

Potency of ML297

The potency of ML297 in activating GIRK channels has been determined using two primary in vitro assays: thallium flux and whole-cell patch-clamp electrophysiology. The thallium flux assay provides a high-throughput method to assess ion channel activity, while electrophysiology offers a direct measure of ion currents with high temporal resolution.

Assay Type GIRK Subunit Composition EC50 (nM) Reference
Thallium FluxGIRK1/2160
Thallium FluxGIRK1/3914
Thallium FluxGIRK1/4887
ElectrophysiologyGIRK1/2110 ± 13
ElectrophysiologyGIRK1/41200 ± 500

Selectivity Profile of ML297

ML297 exhibits a distinct selectivity profile, potently activating GIRK channels that contain the GIRK1 subunit while showing no activity at GIRK channels lacking this subunit. Its selectivity has also been assessed against other related potassium channels.

Channel/Receptor Target Assay Type Activity Concentration/IC50 Reference
GIRK1/2Thallium FluxActivatorEC50 = 160 nM
GIRK1/3Thallium FluxActivatorEC50 = 914 nM
GIRK1/4Thallium FluxActivatorEC50 = 887 nM
GIRK2Thallium FluxInactive-
GIRK2/3Thallium FluxInactive-
Kir2.1Thallium FluxInactive-
Kv7.4Thallium FluxInactive-
hERGRadioligand BindingWeak InhibitionIC50 ~ 10 µM

Mechanism of Action

ML297 acts as a direct activator of GIRK1-containing channels, independent of G-protein activation. This allows for the modulation of channel activity without engaging upstream GPCRs.

Signaling Pathway

GIRK channels are downstream effectors of Gi/o-coupled GPCRs. Upon receptor activation by an agonist, the heterotrimeric G-protein dissociates into Gα-GTP and Gβγ subunits. The liberated Gβγ subunits then directly bind to the GIRK channel, leading to channel opening and potassium efflux, which hyperpolarizes the cell membrane and reduces cellular excitability. ML297 bypasses the GPCR and G-protein activation steps, directly gating the GIRK1-containing channel.

GIRK_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gi/o-coupled GPCR G_protein Gαβγ GPCR->G_protein Activates GIRK GIRK1-containing Channel G_protein->GIRK Gβγ binds K_ion_out K+ GIRK->K_ion_out K+ Efflux Agonist Agonist Agonist->GPCR Binds ML297 ML297 ML297->GIRK Directly Activates Hyperpolarization Hyperpolarization K_ion K+ K_ion->GIRK K_ion_out->Hyperpolarization

GIRK Signaling Pathway

Experimental Protocols

Thallium Flux Assay

This assay is a fluorescence-based high-throughput screening method to measure potassium channel activity by using thallium (Tl+) as a surrogate for K+.

Principle: Cells expressing the GIRK channel of interest are loaded with a thallium-sensitive fluorescent dye. Upon channel activation, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.

Protocol:

  • Cell Culture: HEK-293 cells stably expressing the desired GIRK subunit combinations are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., Thallos-AM). The plate is incubated at room temperature in the dark to allow for dye loading.

  • Compound Addition: ML297 or control compounds are added to the wells at various concentrations.

  • Thallium Stimulation and Signal Detection: A stimulus buffer containing Tl+ is added to the wells. The fluorescence intensity is immediately measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the Tl+ influx and, therefore, to the GIRK channel activity. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Thallium_Flux_Workflow Start Start Cell_Culture Culture HEK-293 cells expressing GIRK channels Start->Cell_Culture Plate_Cells Seed cells into 384-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with Thallium-sensitive dye Plate_Cells->Dye_Loading Compound_Addition Add ML297 or control compounds Dye_Loading->Compound_Addition Stimulation_Reading Add Thallium stimulus and read fluorescence Compound_Addition->Stimulation_Reading Data_Analysis Analyze data and determine EC50 Stimulation_Reading->Data_Analysis End End Data_Analysis->End

Thallium Flux Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measurement of the ionic currents flowing through the GIRK channels in the membrane of a single cell.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell. The membrane patch under the pipette tip is then ruptured, allowing for the control of the membrane potential and the recording of the whole-cell current.

Protocol:

  • Cell Preparation: HEK-293 cells expressing the GIRK channels are grown on coverslips.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-6 MΩ and filled with an intracellular solution.

  • Recording: A coverslip with cells is placed in a recording chamber on a microscope and perfused with an extracellular solution. A gigaseal is formed between the pipette and a cell, and the whole-cell configuration is established.

  • Voltage Protocol: The cell is held at a specific holding potential, and voltage steps or ramps are applied to elicit GIRK currents.

  • Compound Application: ML297 is applied to the cell via the perfusion system at various concentrations.

  • Data Acquisition and Analysis: The resulting currents are recorded, and the effect of ML297 on the current amplitude is measured to generate concentration-response curves and determine EC50 values.

Mandatory Visualizations

Logical Relationship of ML297 Selectivity

The following diagram illustrates the selective activation of GIRK channels by ML297 based on the presence of the GIRK1 subunit.

ML297_Selectivity cluster_GIRK1_containing GIRK1-Containing Channels cluster_GIRK1_lacking GIRK1-Lacking Channels ML297 ML297 GIRK1_2 GIRK1/2 ML297->GIRK1_2 GIRK1_3 GIRK1/3 ML297->GIRK1_3 GIRK1_4 GIRK1/4 ML297->GIRK1_4 GIRK2 GIRK2 ML297->GIRK2 GIRK2_3 GIRK2/3 ML297->GIRK2_3 Activation Activation GIRK1_2->Activation GIRK1_3->Activation GIRK1_4->Activation No_Activation No Activation GIRK2->No_Activation GIRK2_3->No_Activation

ML297 GIRK Channel Selectivity

Conclusion

ML297 is a pioneering small-molecule activator of GIRK1-containing channels, characterized by its high potency and selectivity. The in vitro data summarized in this guide, obtained through thallium flux and electrophysiological assays, provide a robust foundation for its use as a pharmacological tool to investigate the physiological and pathophysiological roles of GIRK1-containing channels. The detailed protocols and workflows presented herein offer a practical resource for researchers in the field of ion channel drug discovery.

References

Preliminary Studies on the Biological Activity of ML202: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activity of ML202, a potent and selective small-molecule activator of the M2 isoform of human pyruvate kinase (PKM2). This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target, PKM2

This compound is a member of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone class of compounds and has been identified as a highly specific allosteric activator of human pyruvate kinase M2 (hPK-M2). PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In many cancer cells, PKM2 is predominantly found in a less active dimeric state, which is thought to confer a metabolic advantage for tumor growth by shunting glycolytic intermediates into biosynthetic pathways (the Warburg effect). This compound activates PKM2 by promoting the formation of its more active tetrameric state, thereby potentially reversing this metabolic phenotype.

Quantitative Biological Activity of this compound

The potency and selectivity of this compound as a PKM2 activator have been characterized in several key studies. The following tables summarize the quantitative data from these preliminary investigations.

Table 1: Potency of this compound as a PKM2 Activator
CompoundPubChem CIDTargetAC50 (nM)¹Reference
This compound44246498hPK-M273Boxer et al., 2010

¹AC50 (half-maximal activation concentration) was determined using a pyruvate kinase-luciferase coupled assay.

Table 2: Selectivity Profile of this compound
CompoundTarget IsoformActivityReference
This compoundhPK-M1InactiveBoxer et al., 2010
This compoundhPK-LInactiveBoxer et al., 2010
This compoundhPK-RInactiveBoxer et al., 2010

Experimental Protocols

The biological activity of this compound was primarily determined using two types of coupled enzyme assays: a pyruvate kinase-luciferase coupled assay for high-throughput screening and a lactate dehydrogenase (LDH)-coupled assay for kinetic characterization.

Pyruvate Kinase-Luciferase Coupled Assay

This assay quantifies PKM2 activity by measuring the amount of ATP produced, which serves as a substrate for firefly luciferase, generating a luminescent signal.

Principle: PKM2 + ADP + PEP → Pyruvate + ATP ATP + D-Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light

Protocol:

  • Reagents:

    • Human recombinant PKM2 enzyme

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (ADP)

    • Assay Buffer: 50 mM Imidazole (pH 7.2), 50 mM KCl, 7 mM MgCl₂, 0.01% Tween-20, 0.05% BSA

    • Luciferase/luciferin detection reagent

  • Procedure:

    • Dispense the PKM2 enzyme, PEP, and ADP in the assay buffer into microplate wells.

    • Add this compound or control compounds at various concentrations.

    • Incubate the reaction mixture at room temperature.

    • Add the luciferase/luciferin detection reagent to quench the kinase reaction and initiate the luminescence reaction.

    • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ATP produced and thus to the PKM2 activity.

Lactate Dehydrogenase (LDH)-Coupled Assay

This spectrophotometric assay measures PKM2 activity by quantifying the production of pyruvate. The pyruvate is converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Principle: PKM2 + ADP + PEP → Pyruvate + ATP Pyruvate + NADH + H⁺ --(LDH)--> Lactate + NAD⁺

Protocol:

  • Reagents:

    • Human recombinant PKM2 enzyme

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (ADP)

    • NADH

    • Lactate dehydrogenase (LDH)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Procedure:

    • Combine the assay buffer, PEP, ADP, and NADH in a quartz cuvette.

    • Add this compound or control compounds.

    • Initiate the reaction by adding the PKM2 enzyme and LDH.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of pyruvate production and thus to the PKM2 activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the workflow for its characterization.

PKM2 Activation and Metabolic Shift by this compound

PKM2_Activation cluster_inactive Inactive State (Tumor Metabolism) cluster_active Active State (Normal Metabolism) PKM2_dimer PKM2 (Dimer) Glycolytic_Intermediates Glycolytic Intermediates PKM2_dimer->Glycolytic_Intermediates Low Activity PKM2_tetramer PKM2 (Tetramer) PKM2_dimer->PKM2_tetramer Promotes Tetramerization Biosynthesis Biosynthesis (e.g., Serine) Glycolytic_Intermediates->Biosynthesis Pyruvate Pyruvate PKM2_tetramer->Pyruvate High Activity TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle This compound This compound This compound->PKM2_dimer

Caption: Mechanism of this compound-induced PKM2 activation and metabolic reprogramming.

Experimental Workflow for this compound Characterization

ML202_Workflow start Start: Compound Library hts High-Throughput Screening (Pyruvate Kinase-Luciferase Assay) start->hts hit_id Hit Identification (Potent PKM2 Activators) hts->hit_id selectivity Selectivity Profiling (PKM1, PKL, PKR Assays) hit_id->selectivity kinetic Kinetic Characterization (LDH-Coupled Assay) selectivity->kinetic lead Lead Compound: this compound kinetic->lead

Caption: Workflow for the identification and characterization of this compound.

Conclusion

The preliminary studies on this compound demonstrate its potential as a valuable research tool for investigating the role of PKM2 in cancer metabolism. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of PKM2 activation. Further research is warranted to explore the therapeutic potential of this compound and similar compounds in preclinical models of cancer. This guide provides a foundational understanding of this compound's biological activity and the methodologies used in its initial characterization, serving as a resource for researchers in the field of drug discovery and cancer metabolism.

An In-depth Technical Guide on the Safety and Toxicity Profile of ML202 (ML133)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML202, also known as ML133, is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir2.1. As a valuable research tool for investigating the physiological and pathophysiological roles of Kir2.1 channels, a thorough understanding of its safety and toxicity profile is paramount for its appropriate use and for any potential therapeutic development. This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data for this compound, encompassing its in vitro and in vivo properties. The information presented herein has been compiled from peer-reviewed literature and publicly available databases to support researchers in their study design and interpretation of results involving this compound.

Introduction

Inwardly rectifying potassium channels, particularly the Kir2.1 subtype, play a crucial role in maintaining the resting membrane potential and cellular excitability in various tissues, including the heart, brain, and skeletal muscle.[1][2] Dysregulation of Kir2.1 channel function has been implicated in several pathological conditions, making it a target of interest for therapeutic intervention.[2] this compound (ML133) has emerged as a key chemical probe for elucidating the functions of Kir2.1 channels.[3][4] This document serves as a detailed reference for the safety and toxicity of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows.

In Vitro Safety and Toxicity Profile

The in vitro profile of this compound has been characterized to assess its selectivity, potential for off-target effects, and metabolic liabilities.

Selectivity Profile against Kir Channels

This compound exhibits selectivity for the Kir2.x family of channels over other Kir channel subtypes. The inhibitory potency is pH-dependent, with increased potency at a more alkaline pH.

ChannelSpeciesIC50 (μM) at pH 7.4IC50 (μM) at pH 8.5Reference
Kir2.1 Murine1.80.29
Kir2.2 Human2.9Not Reported
Kir2.3 Human4.0Not Reported
Kir2.6 Human2.8Not Reported
Kir1.1 (ROMK) Rat> 30085.5
Kir4.1 Rat76Not Reported
Kir7.1 Human33Not Reported
Off-Target Pharmacology and Cytochrome P450 Inhibition

This compound has been screened against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, showing a generally clean ancillary pharmacology profile. However, it exhibits inhibitory activity against certain cytochrome P450 (CYP) enzymes.

TargetAssay TypeResultIC50 (μM)Reference
Panel of 68 GPCRs, ion channels, and transportersRadioligand BindingGenerally inactive-
hERGElectrophysiologyModest selectivityNot specified
L-type Calcium ChannelsRadioligand BindingInactive-
N-type Calcium ChannelsRadioligand BindingInactive-
CYP1A2 In vitro metabolismModerate inhibition3.3
CYP2C9 In vitro metabolismNo significant inhibition> 30
CYP2D6 In vitro metabolismPotent inhibition 0.13
CYP3A4 In vitro metabolismNo significant inhibition> 30
Plasma Protein Binding

This compound demonstrates high plasma protein binding in both human and rat plasma.

SpeciesPlasma Protein Binding (%)Reference
Human> 99
Rat> 99

In Vivo Safety and Pharmacokinetic Profile

While initial reports suggested this compound's utility was limited to in vitro studies due to its metabolic properties, subsequent research has provided in vivo pharmacokinetic data in rats and has documented its use in animal models via intrathecal administration.

Rat Pharmacokinetics

A recent study characterized the pharmacokinetic profile of this compound in rats. The specific details of the dosing (e.g., intravenous vs. oral, dose levels) were part of a cassette dosing platform and are summarized in the source publication.

A comprehensive table of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the aforementioned study would be presented here if the full dataset were publicly available. The referenced article indicates that this compound was evaluated in a rat PK PBL cassette dosing platform, and the results for a related, next-generation compound (VU6080824) are highlighted as having excellent PK properties suitable for in vivo use in rodents, in contrast to the previously uncharacterized and likely less favorable PK of ML133.

In Vivo Studies and Observed Effects

This compound has been used in vivo in a spared nerve injury (SNI) model of neuropathic pain in mice via intrathecal injection. In this context, it was reported to significantly attenuate the proliferation of microglia and neuropathic pain behaviors. The study did not report any overt signs of toxicity at the administered doses. However, this route of administration limits the systemic exposure and therefore does not provide a comprehensive systemic toxicity profile.

Experimental Protocols

In Vitro Electrophysiology (Whole-Cell Patch Clamp)
  • Objective: To determine the inhibitory potency (IC50) of this compound on various Kir channels.

  • Cell Lines: HEK293 cells stably expressing the Kir channel of interest.

  • Method: Whole-cell patch-clamp recordings are performed at room temperature. Cells are voltage-clamped, and a series of voltage steps or ramps are applied to elicit inwardly rectifying potassium currents.

  • Procedure:

    • Establish a stable whole-cell recording.

    • Perfuse the cell with an external solution (e.g., containing physiological concentrations of ions) at a specific pH (e.g., 7.4 or 8.5).

    • Apply a voltage protocol to measure baseline Kir currents.

    • Apply this compound at various concentrations to the external solution.

    • Measure the steady-state inhibition of the Kir current at each concentration.

    • Construct a concentration-response curve and fit the data to a logistic equation to determine the IC50 value.

Cytochrome P450 Inhibition Assay
  • Objective: To assess the inhibitory potential of this compound against major human CYP450 enzymes.

  • System: Human liver microsomes or recombinant human CYP enzymes.

  • Method: A fluorescent or mass spectrometry-based assay is used to measure the activity of specific CYP isoforms in the presence and absence of this compound.

  • Procedure:

    • Pre-incubate this compound at various concentrations with the enzyme source (microsomes or recombinant enzymes) and a specific substrate for the CYP isoform being tested.

    • Initiate the reaction by adding a cofactor (e.g., NADPH).

    • After a defined incubation period, stop the reaction.

    • Quantify the formation of the metabolite using a detection method (e.g., fluorescence or LC-MS/MS).

    • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Rat Pharmacokinetic Study (Cassette Dosing)
  • Objective: To determine the pharmacokinetic parameters of this compound in rats.

  • Animals: Male Sprague-Dawley rats.

  • Method: A cassette dosing strategy is employed where multiple compounds, including this compound, are administered simultaneously to a small group of animals.

  • Procedure:

    • Administer a cocktail of compounds (including this compound) via a specific route (e.g., intravenous bolus).

    • Collect blood samples at various time points post-administration.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Use pharmacokinetic software to calculate parameters such as clearance, volume of distribution, half-life, and AUC.

Visualizations

Signaling Pathway

Kir2_1_Signaling_Pathway cluster_membrane Cell Membrane Kir2_1 Kir2.1 Channel K_ion_in K+ (in) Kir2_1->K_ion_in Depolarization Membrane Depolarization Kir2_1->Depolarization Reduced K+ Influx K_ion_out K+ (out) K_ion_out->Kir2_1 K+ Influx Hyperpolarization Membrane Hyperpolarization (Resting Potential) K_ion_in->Hyperpolarization This compound This compound (ML133) This compound->Kir2_1 Inhibition Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Increased_Excitability Increased Cellular Excitability Depolarization->Increased_Excitability

Caption: Simplified signaling pathway of Kir2.1 channel modulation by this compound.

Experimental Workflow

In_Vitro_Toxicity_Workflow cluster_selectivity Selectivity Profiling cluster_offtarget Off-Target Profiling cluster_dmpk In Vitro DMPK Kir_Panel Kir Channel Panel (Kir2.x, Kir1.1, etc.) Patch_Clamp Whole-Cell Patch Clamp Kir_Panel->Patch_Clamp IC50_Kir IC50 Determination for Kir Channels Patch_Clamp->IC50_Kir GPCR_Panel GPCR/Ion Channel Binding Panel Binding_Assay Radioligand Binding Assay GPCR_Panel->Binding_Assay CYP_Panel CYP450 Enzyme Panel (1A2, 2C9, 2D6, 3A4) Metabolism_Assay In Vitro Metabolism Assay CYP_Panel->Metabolism_Assay Off_Target_Profile Off-Target Binding Profile Binding_Assay->Off_Target_Profile IC50_CYP IC50 Determination for CYP Enzymes Metabolism_Assay->IC50_CYP Plasma Human & Rat Plasma PPB_Assay Plasma Protein Binding Assay Plasma->PPB_Assay PPB_Result % Protein Bound PPB_Assay->PPB_Result

Caption: Workflow for in vitro safety and toxicity assessment of this compound.

Conclusion

This compound (ML133) is a selective inhibitor of the Kir2.x family of potassium channels with well-characterized in vitro properties. Its primary liabilities identified to date are potent inhibition of the CYP2D6 enzyme and high plasma protein binding, which may limit its systemic in vivo applications and suggest a potential for drug-drug interactions. While in vivo pharmacokinetic data in rats are now emerging, comprehensive in vivo toxicity studies are lacking in the public domain. The available in vivo data from intrathecal administration suggest it is tolerated via that specific route in a preclinical model of neuropathic pain. Researchers and drug development professionals should consider these factors when designing experiments and interpreting data. Further studies are warranted to fully elucidate the systemic safety and toxicity profile of this compound for any future therapeutic considerations.

References

Review of ML202 literature

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals a likely typographical error in the query for "ML202". The vast body of research points to ML204 as a significant and well-characterized molecule of interest for researchers in drug development, particularly those focused on ion channels. ML204 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. This guide will proceed under the strong assumption that the intended subject of review is ML204.

Core Compound: ML204

ML204 has emerged as a critical chemical probe for elucidating the physiological and pathological roles of TRPC4 and TRPC5 channels. These ion channels are implicated in a variety of cellular processes, including smooth muscle contractility and synaptic transmission. The lack of selective pharmacological inhibitors historically hampered research in this area, a gap that ML204 has helped to fill.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for ML204's activity on its primary targets.

TargetAssay TypeReported ValueCell Line/SystemReference
TRPC4βIntracellular Ca2+ RiseIC50: 0.96 µMHEK293 cells expressing mouse TRPC4β[1]
TRPC6Intracellular Ca2+ Rise~18 µM (19-fold lower potency than for TRPC4)HEK293 cells[1]
Native TRPC4Muscarinic Cation Currents86 ± 2% inhibition at 10 µMIsolated guinea pig ileal myocytes[1]
Native TRPC4GTPγS-induced Currents65 ± 4% inhibition at 10 µMIsolated guinea pig ileal myocytes[1]
Histamine-induced Ca2+ influxCa2+ imagingSignificant inhibition at 10 µMHuman lung microvascular endothelial cells (HLMVEC)

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce a biological response by 50%. EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize ML204.

High-Throughput Screening for TRPC4 Inhibitors

This experiment led to the initial identification of ML204.

  • Objective: To identify small molecule inhibitors of TRPC4 channels.

  • Cell Line: HEK293 cells stably co-expressing mouse TRPC4β and the µ-opioid receptor.

  • Methodology:

    • Cells were loaded with a calcium-sensitive fluorescent dye.

    • A library of approximately 305,000 small molecules was screened for their ability to inhibit the intracellular calcium increase stimulated by a µ-opioid receptor agonist.

    • ML204 was identified as a potent inhibitor from this screen.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and was used to confirm the inhibitory effect of ML204 on TRPC4 currents.

  • Objective: To directly measure the effect of ML204 on TRPC4-mediated ion currents.

  • System: HEK293 cells expressing TRPC4β or isolated guinea pig ileal myocytes.

  • Methodology:

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • TRPC4 channels are activated either by a receptor agonist (e.g., carbachol for muscarinic receptors) or by intracellular dialysis with GTPγS to directly activate G-proteins.

    • ML204 is applied to the bath solution, and the change in ion current is measured.

    • Results demonstrated that ML204 directly blocks TRPC4 channel currents.

Calcium Imaging in Human Lung Microvascular Endothelial Cells (HLMVEC)

This experiment investigated the role of TRPC4/5 channels in histamine-induced hyperpermeability.

  • Objective: To determine if ML204 can inhibit histamine-induced calcium influx in endothelial cells.

  • Cell Line: Human Lung Microvascular Endothelial Cells (HLMVEC).

  • Methodology:

    • HLMVECs were loaded with a ratiometric calcium indicator dye.

    • Histamine was applied to the cells to induce an increase in intracellular calcium.

    • The experiment was repeated in the presence of ML204 (10 µM).

    • ML204 was found to significantly inhibit the sustained plateau phase of the calcium increase, which is dependent on extracellular calcium influx.

Signaling Pathways and Visualizations

ML204 exerts its effects by blocking TRPC4/5 channels, which are non-selective cation channels that can be activated downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) signaling.

GPCR-Mediated Activation of TRPC4/5 and Inhibition by ML204

GPCR activation by an agonist leads to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). While the precise mechanism of TRPC4/5 activation is still under investigation, it is understood to be linked to this pathway. ML204 acts directly on the TRPC4/5 channel to block ion influx.

GPCR_TRPC4_Inhibition Agonist Agonist GPCR GPCR Agonist->GPCR G_protein Gq/11 GPCR->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/5 Channel DAG->TRPC4_5 activates Ca_influx Ca²⁺/Na⁺ Influx TRPC4_5->Ca_influx Downstream Downstream Cellular Effects Ca_influx->Downstream ML204 ML204 ML204->TRPC4_5 inhibits

Caption: GPCR signaling cascade leading to TRPC4/5 activation and its inhibition by ML204.

Experimental Workflow for Patch-Clamp Analysis of ML204

The patch-clamp experiment is a cornerstone for characterizing the effects of compounds like ML204 on ion channels. The workflow involves several key steps to ensure accurate measurement of channel inhibition.

Patch_Clamp_Workflow start Start: Prepare TRPC4-expressing cells patch Establish Whole-Cell Patch Clamp start->patch activate Activate TRPC4 Channels (e.g., with GTPγS) patch->activate record_base Record Baseline Cation Current activate->record_base apply_ml204 Apply ML204 to Extracellular Solution record_base->apply_ml204 record_inhib Record Inhibited Cation Current apply_ml204->record_inhib analyze Analyze Data: Calculate % Inhibition record_inhib->analyze

Caption: Workflow for assessing ML204's inhibitory effect using whole-cell patch-clamp.

References

An In-depth Technical Guide to the Modulation of the Kir2.1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Kir2.1 inwardly-rectifying potassium channel, a critical regulator of cellular excitability, and the modulation of its signaling pathway by small molecules. While the initial query mentioned "ML202," publicly available scientific literature points to a well-characterized and selective inhibitor, ML133 , as a key tool for studying the Kir2.1 channel. This document will focus on the signaling pathway of Kir2.1 and its inhibition by ML133, providing detailed experimental protocols and quantitative data to support further research and drug development efforts in this area.

Introduction to the Kir2.1 Channel

The Kir2.1 channel, encoded by the KCNJ2 gene, is a member of the inwardly-rectifying potassium (Kir) channel family.[1][2] These channels play a crucial role in maintaining a stable resting membrane potential close to the potassium equilibrium potential in various excitable cells, including cardiomyocytes, neurons, and skeletal muscle cells.[1][3][4] Their unique property of conducting potassium ions more readily into the cell than out of it is due to voltage-dependent block by intracellular polyamines and magnesium ions at depolarized potentials.

Mutations in the KCNJ2 gene that lead to either gain or loss of Kir2.1 function are associated with several channelopathies, such as Andersen-Tawil syndrome, short QT syndrome, and catecholaminergic polymorphic ventricular tachycardia, highlighting the channel's importance in human health and its potential as a therapeutic target. The lack of selective pharmacological tools has historically hindered the study of Kir2.1's physiological and pathological roles. The discovery of small molecule inhibitors like ML133 has provided a significant advancement in the ability to probe Kir2.1 function.

Mechanism of Action of Kir2.1 Inhibition by ML133

ML133 is a potent and selective inhibitor of the Kir2.x family of channels. It acts by directly blocking the channel pore, thereby preventing the influx of potassium ions and leading to depolarization of the cell membrane. The inhibitory activity of ML133 is pH-dependent, with increased potency at a more alkaline pH. This pH dependence is likely due to the protonation state of the molecule influencing its interaction with the channel.

The Kir2.1 Signaling Pathway

The "signaling pathway" of the Kir2.1 channel primarily refers to the upstream regulators that control its activity and localization at the plasma membrane, and the downstream cellular consequences of its function. Kir2.1 is not a classical signaling receptor that initiates a complex intracellular cascade upon activation. Instead, its primary role is to control membrane potential, which in turn influences a multitude of voltage-dependent cellular processes.

Key regulators of Kir2.1 channel activity include:

  • Phosphatidylinositol 4,5-bisphosphate (PIP2): PIP2 is a crucial phospholipid component of the plasma membrane that is essential for the activity of all Kir channels. The interaction of PIP2 with the channel is required to maintain it in an open state.

  • Protein-Protein Interactions: Kir2.1 channels can form macromolecular complexes with other proteins that modulate their function and trafficking. For instance, interaction with SAP97, a PDZ-domain-containing protein, can influence the channel's localization at the cell surface.

  • Phosphorylation: The activity of Kir2.1 can be modulated by phosphorylation by protein kinases such as protein kinase A (PKA) and protein kinase C (PKC).

Inhibition of Kir2.1 by a small molecule like ML133 directly blocks the channel's function, leading to membrane depolarization. This change in membrane potential can have significant downstream effects on various cellular processes, including the activity of voltage-gated ion channels, calcium signaling, and gene expression.

Kir2_1_Signaling_Pathway Kir2.1 Signaling Pathway and Inhibition cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular Kir21 Kir2.1 Channel K_ions_in K+ Influx Kir21->K_ions_in Allows PIP2 PIP2 PIP2->Kir21 Activates ML133 ML133 (Inhibitor) ML133->Kir21 Inhibits PKA_PKC PKA / PKC PKA_PKC->Kir21 Modulates SAP97 SAP97 SAP97->Kir21 Trafficking & Localization Membrane_Potential Resting Membrane Potential K_ions_in->Membrane_Potential Maintains Cellular_Excitability Decreased Cellular Excitability Membrane_Potential->Cellular_Excitability Regulates K_ions_out Extracellular K+ K_ions_out->Kir21 Permeates

Kir2.1 Signaling Pathway and Inhibition by ML133.

Quantitative Data for ML133

The following tables summarize the reported potency and selectivity of ML133 for Kir channels.

Table 1: Potency of ML133 against Kir2.1

ParameterValue (pH 7.4)Value (pH 8.5)Reference
IC501.8 µM290 nM

Table 2: Selectivity of ML133 against other Kir Channels

ChannelIC50Reference
Kir1.1 (ROMK)> 300 µM
Kir2.2Similar to Kir2.1
Kir2.3Similar to Kir2.1
Kir4.176 µM
Kir7.133 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Thallium Flux Assay for Kir2.1 Inhibition

This high-throughput screening assay is used to identify and characterize inhibitors of Kir2.1 channels. It relies on the principle that Kir channels are permeable to thallium (Tl+) ions.

Thallium_Flux_Assay_Workflow Thallium Flux Assay Workflow start Start plate_cells Plate Kir2.1-expressing cells in 384-well plates start->plate_cells dye_loading Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) plate_cells->dye_loading compound_addition Add test compounds (e.g., ML133) at various concentrations dye_loading->compound_addition incubation Incubate for a defined period compound_addition->incubation thallium_addition Add a stimulus solution containing Tl+ incubation->thallium_addition read_fluorescence Measure the increase in intracellular fluorescence over time using a kinetic plate reader (e.g., FDSS) thallium_addition->read_fluorescence data_analysis Analyze data to determine IC50 values for inhibition read_fluorescence->data_analysis end End data_analysis->end

Workflow for the Thallium Flux Assay.

Materials:

  • HEK293 or CHO cell line stably expressing human Kir2.1.

  • 384-well black-walled, clear-bottom microplates.

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit).

  • Test compounds (e.g., ML133) dissolved in DMSO.

  • Stimulus buffer containing Tl2SO4 and K2SO4.

  • Kinetic fluorescence plate reader (e.g., Hamamatsu FDSS).

Protocol:

  • Cell Plating: Seed the Kir2.1-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and add the dye-loading solution containing the thallium-sensitive dye to each well. Incubate at room temperature for 60-90 minutes in the dark.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells.

  • Baseline Reading: Place the plate in the kinetic plate reader and measure the baseline fluorescence for 10-20 seconds.

  • Stimulation and Reading: Add the stimulus buffer containing Tl+ to all wells simultaneously using the instrument's integrated fluidics. Continue to measure the fluorescence intensity every 1-2 seconds for 60-180 seconds.

  • Data Analysis: The rate of fluorescence increase is proportional to the Kir2.1 channel activity. The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in the presence of the compound to the control wells. The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through the Kir2.1 channels in the plasma membrane of a single cell, offering high-resolution characterization of channel inhibition.

Materials:

  • Kir2.1-expressing cells grown on glass coverslips.

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution: Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution: Containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

  • Test compounds (e.g., ML133) dissolved in the extracellular solution.

Protocol:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place a coverslip with the Kir2.1-expressing cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of voltage steps or ramps to elicit Kir2.1 currents. A typical voltage protocol would involve stepping the membrane potential from the holding potential to various test potentials (e.g., from -120 mV to +60 mV).

  • Compound Application: After recording stable baseline currents, perfuse the recording chamber with the extracellular solution containing the test compound (e.g., ML133) at a known concentration.

  • Effect Measurement: Record the Kir2.1 currents in the presence of the compound until a steady-state block is achieved.

  • Data Analysis: Measure the amplitude of the inward Kir2.1 current at a specific negative potential (e.g., -100 mV) before and after compound application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 of the inhibitor.

Conclusion

The Kir2.1 inwardly-rectifying potassium channel is a key regulator of cellular excitability and a validated target for the development of novel therapeutics for a range of diseases. The small molecule inhibitor ML133 has emerged as a valuable tool for dissecting the physiological and pathological roles of the Kir2.x family of channels. The in-depth technical information, quantitative data, and detailed experimental protocols provided in this guide are intended to facilitate further research into the modulation of the Kir2.1 signaling pathway and accelerate the discovery of new and improved therapeutic agents targeting this important ion channel.

References

The Kir2.1 Inhibitor ML133: A Technical Guide to its Analogs, Homologs, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of ML133, a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium channels. Initially, this investigation sought to characterize the compound ML202; however, a comprehensive literature review revealed a likely misidentification in the initial query, as the vast majority of relevant research points to ML133 as the key chemical probe for studying Kir2.1 channels. This document will therefore focus on ML133, its known analogs, structure-activity relationships (SAR), and its impact on cellular signaling pathways. We will delve into the experimental methodologies used to characterize this compound and its derivatives, providing a valuable resource for researchers in the fields of ion channel pharmacology and drug discovery.

Inwardly rectifying potassium (Kir) channels play a crucial role in setting the resting membrane potential in a variety of excitable and non-excitable cells. The Kir2.1 isoform, encoded by the KCNJ2 gene, is prominently expressed in cardiac myocytes, neurons, and skeletal muscle. Dysregulation of Kir2.1 function has been implicated in several channelopathies, including Andersen-Tawil syndrome and short QT syndrome, making it a significant target for therapeutic intervention. ML133 has emerged as a critical tool for elucidating the physiological and pathophysiological roles of Kir2.1 channels.

Quantitative Data of ML133 and its Analogs

The following tables summarize the quantitative data for ML133 and its analogs, focusing on their inhibitory potency against Kir2.1 and other Kir channels. This data is crucial for understanding the SAR of this chemical series and for selecting appropriate compounds for further investigation.

Table 1: Inhibitory Potency (IC50) of ML133 against various Kir Channels

CompoundTarget Kir ChannelIC50 (μM) at pH 7.4IC50 (nM) at pH 8.5Reference(s)
ML133Kir2.11.8290[1][2][3]
ML133Kir2.22.9-[4]
ML133Kir2.34.0-[4]
ML133Kir2.62.8-
ML133Kir1.1 (ROMK)> 300-
ML133Kir4.176-
ML133Kir7.133-

Table 2: Structure-Activity Relationship (SAR) of ML133 Analogs against Kir2.1

Compound IDModification from ML133Kir2.1 IC50 (μM) at pH 7.4Reference(s)
ML133 (Parent Compound) 1.8
14a (CID 44483168)4-methoxybenzyl replaced with 4-chlorobenzyl0.77
14b (CID 44483172)4-methoxybenzyl replaced with 3-chlorobenzyl1.06
14d (CID 44483167)4-methoxybenzyl replaced with 4-tert-butylbenzyl1.39
5j1-naphthyl replaced with 1-([1,1'-biphenyl]-3-yl)~0.3 - 0.5
5p1-naphthyl replaced with 1-([1,1'-biphenyl]-3-yl) with meta-substitution~0.3 - 0.5
5s (VU6080824)1-naphthyl replaced with a substituted biphenyl moiety~0.3 - 0.5
5t1-naphthyl replaced with a substituted biphenyl moiety~0.3 - 0.5

Experimental Protocols

The characterization of ML133 and its analogs has relied on a combination of high-throughput screening assays and detailed electrophysiological techniques.

Thallium Flux Assay for High-Throughput Screening

This assay was instrumental in the initial discovery of ML133 from a large compound library. It provides a robust and scalable method for identifying inhibitors of Kir2.1 channels.

  • Principle: The assay uses the flux of thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺) through the Kir2.1 channel. A thallium-sensitive fluorescent dye, such as FluxOR™, is loaded into the cells. Upon channel opening, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block Tl⁺ influx and thus prevent the fluorescence increase.

  • Cell Line: A HEK293 cell line stably expressing the human Kir2.1 channel is typically used. A parental HEK293 cell line is used as a counter-screen to identify compounds that are non-specifically cytotoxic or interfere with the dye.

  • Protocol Outline:

    • Cell Plating: Seed the Kir2.1-expressing HEK293 cells and parental HEK293 cells into 384-well plates.

    • Dye Loading: Incubate the cells with a loading buffer containing the thallium-sensitive fluorescent dye.

    • Compound Addition: Add test compounds (e.g., from a chemical library) to the wells at a desired concentration (e.g., 10 µM for a primary screen).

    • Thallium Stimulation and Signal Detection: Use a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000) to measure baseline fluorescence, followed by the addition of a stimulus buffer containing Tl⁺. The fluorescence intensity is monitored over time.

    • Data Analysis: The rate of fluorescence increase is proportional to the Tl⁺ influx. The activity of each compound is calculated as the percent inhibition of the control response.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the inhibitory effects of compounds on the ion channel's function with high temporal and voltage resolution.

  • Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a single cell, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane potential and the measurement of the ionic currents flowing through the channels in the entire cell membrane.

  • Cell Line: HEK293 cells stably or transiently expressing the Kir2.1 channel are commonly used.

  • Solutions:

    • External (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES. The pH is adjusted to 7.4 (or other desired values to study pH dependence) with KOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 EDTA, 10 HEPES. The pH is adjusted to 7.4 with KOH.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -20 mV.

    • Apply a voltage step to -120 mV for 500 ms to elicit a large inward Kir2.1 current.

    • Follow with a voltage ramp from -120 mV to 0 mV over 1 second to observe the current-voltage relationship.

    • Repeat this protocol at regular intervals (e.g., every 30 seconds) to monitor the current amplitude before and after the application of the test compound.

  • Data Analysis: The amplitude of the inward current at a specific voltage (e.g., -120 mV) is measured. The percentage of inhibition is calculated by comparing the current amplitude in the presence of the compound to the control current. Dose-response curves are generated by plotting the percent inhibition against the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Molecular Mechanisms

The primary mechanism of action of ML133 is the direct blockade of the Kir2.1 ion channel pore. This inhibition leads to a depolarization of the cell's resting membrane potential. The consequences of this membrane potential change can be diverse and cell-type specific.

One well-documented downstream effect of Kir2.1 inhibition by ML133 is the modulation of cellular processes that are sensitive to changes in membrane potential, such as nutrient transport and inflammatory signaling in macrophages.

Impact on Macrophage Function

In macrophages, Kir2.1-mediated membrane potential is crucial for the efficient uptake of nutrients. Inhibition of Kir2.1 by ML133 leads to membrane depolarization, which in turn reduces nutrient acquisition. This metabolic shift has been shown to suppress the production of the pro-inflammatory cytokine IL-1β, an effect that is independent of changes in intracellular calcium concentrations.

Below are Graphviz diagrams illustrating the experimental workflow for characterizing Kir2.1 inhibitors and the proposed signaling pathway affected by ML133.

experimental_workflow cluster_hts High-Throughput Screening cluster_characterization Lead Characterization hts_start Compound Library (>300,000 compounds) tl_flux Thallium Flux Assay (Kir2.1-HEK293) hts_start->tl_flux Primary Screen parental_counter Counter-screen (Parental HEK293) tl_flux->parental_counter Eliminate Cytotoxic /Non-specific Hits herg_counter hERG/KCNQ9 Counter-screen parental_counter->herg_counter Assess Off-target Channel Activity hits Confirmed Hits herg_counter->hits synthesis Re-synthesis and Analog Generation hits->synthesis patch_clamp Whole-Cell Patch-Clamp synthesis->patch_clamp Electrophysiological Validation selectivity Selectivity Profiling (Other Kir Channels) patch_clamp->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar lead Lead Compound (ML133) sar->lead

Experimental workflow for the discovery and characterization of ML133.

signaling_pathway cluster_cell Macrophage ml133 ML133 kir21 Kir2.1 Channel ml133->kir21 Inhibits depolarization Membrane Depolarization kir21->depolarization Leads to membrane Plasma Membrane nutrient_transporters Nutrient Transporters depolarization->nutrient_transporters Affects Activity nutrient_uptake Reduced Nutrient Uptake nutrient_transporters->nutrient_uptake Results in il1b Reduced IL-1β Production nutrient_uptake->il1b

Proposed signaling pathway modulated by ML133 in macrophages.

Homologs of ML133

The term "homolog" in medicinal chemistry can refer to compounds that are part of a homologous series, where each successive member differs by a repeating unit, such as a methylene group. While a systematic homologous series for ML133 has not been explicitly detailed in the reviewed literature, the extensive SAR studies have explored a wide range of structural analogs. The principles of medicinal chemistry suggest that systematic modifications, such as altering the length of the linker between the aromatic moieties, could be explored to generate homologs of ML133. However, published data focuses more on substitutions on the aromatic rings rather than homologous series.

Conclusion

ML133 stands as a pivotal pharmacological tool for the investigation of Kir2.1 channel function. Its discovery through a rigorous screening and characterization process has provided researchers with a selective inhibitor to probe the diverse physiological roles of this important ion channel family. The detailed SAR studies have not only refined our understanding of the molecular determinants of Kir2.1 inhibition but have also paved the way for the development of next-generation inhibitors with improved potency and pharmacokinetic properties, such as VU6080824. The elucidation of the downstream signaling consequences of Kir2.1 blockade, particularly in the context of inflammation and cellular metabolism, opens new avenues for therapeutic exploration. This technical guide serves as a comprehensive resource for scientists aiming to utilize ML133 and its analogs in their research endeavors, fostering further discoveries in the field of ion channel pharmacology and drug development.

References

Methodological & Application

Application Notes and Protocols for ML202 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML202 is a novel small molecule inhibitor with potent anti-cancer activity. These application notes provide a detailed experimental protocol for characterizing the effects of this compound in various cancer cell lines. The following protocols cover essential assays for determining cell viability, investigating the mechanism of action through protein analysis, and visualizing cellular responses.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines using a 72-hour MTT assay. The results demonstrate that this compound exhibits potent, dose-dependent cytotoxicity across multiple cancer types.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.5
MDA-MB-231Breast Cancer2.8
A549Lung Cancer5.2
HCT116Colon Cancer3.1
HeLaCervical Cancer4.5

Signaling Pathway

This compound is hypothesized to exert its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway by this compound leads to decreased phosphorylation of Akt and downstream targets, ultimately promoting apoptosis in cancer cells.

ML202_Signaling_Pathway Hypothetical Signaling Pathway of this compound Action cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTOR mTOR pAkt->mTOR Activates pBad p-Bad pAkt->pBad Phosphorylates Survival Cell Survival pAkt->Survival This compound This compound This compound->PI3K Inhibition Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival Bad Bad Bcl2 Bcl-2 pBad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of this compound action.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the cellular effects of this compound.

Experimental_Workflow Experimental Workflow for this compound Characterization start Start cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Treat with this compound (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction immunofluorescence Immunofluorescence (Cleaved Caspase-3) treatment->immunofluorescence data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot Western Blot (p-Akt, Akt, Cleaved PARP) protein_extraction->western_blot western_blot->data_analysis immunofluorescence->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound characterization.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing adherent mammalian cell lines.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA (0.25%).

  • Cell culture flasks or plates.

  • Humidified incubator (37°C, 5% CO2).

Procedure:

  • Maintain cell lines in T-75 flasks in a humidified incubator.

  • For subculturing, aspirate the old medium and wash the cell monolayer with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for experiments.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting

This protocol is for detecting changes in protein expression levels.

Materials:

  • 6-well cell culture plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[2]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[2]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence

This protocol allows for the visualization of protein localization and expression within cells.

Materials:

  • Cells grown on glass coverslips in 24-well plates.

  • 4% Paraformaldehyde (PFA) in PBS.

  • 0.1% Triton X-100 in PBS (Permeabilization buffer).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibody (e.g., anti-cleaved Caspase-3).

  • Fluorophore-conjugated secondary antibody.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Seed cells on coverslips and treat with this compound.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

References

Application Notes and Protocols for the Use of ML202 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML202 is a highly specific allosteric activator of the M2 isoform of human pyruvate kinase (hPK-M2). Pyruvate kinase is a critical enzyme in the glycolytic pathway, and its M2 isoform is preferentially expressed in proliferating cells, including cancer cells, and plays a role in metabolic reprogramming. Activation of PKM2 by this compound can shift cancer metabolism away from a state that supports proliferation and towards a more differentiated metabolic state, making it a promising target for therapeutic intervention in oncology and other diseases characterized by metabolic dysregulation. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound and other potent PKM2 activators in preclinical animal models.

Mechanism of Action

Pyruvate kinase M2 (PKM2) exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric/monomeric state. In many cancer cells, the less active form predominates, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, amino acids, and lipids necessary for rapid cell proliferation (the Warburg effect).

This compound and other small-molecule activators bind to an allosteric site on PKM2, stabilizing the active tetrameric conformation.[1] This enzymatic activation enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing ATP production and reversing the metabolic phenotype associated with the Warburg effect.[2] This shift is hypothesized to suppress tumor growth by limiting the availability of biosynthetic precursors.[3]

Signaling Pathway of PKM2 Activation

PKM2_Activation Figure 1: this compound Mechanism of Action cluster_cell Cancer Cell cluster_PKM2 Pyruvate Kinase M2 (PKM2) Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Biosynthetic Pathways (e.g., Pentose Phosphate Pathway) PEP->Biosynthesis Shunted Intermediates PKM2_dimer Inactive Dimer/ Monomer PEP->PKM2_dimer Slow Conversion Pyruvate Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Lactate Lactate Pyruvate->Lactate PKM2_dimer->Pyruvate Low Rate PKM2_tetramer Active Tetramer PKM2_dimer->PKM2_tetramer PKM2_tetramer->Pyruvate Enhanced Conversion This compound This compound This compound->PKM2_dimer Allosteric Activation caption Figure 1: this compound binds to and stabilizes the active tetrameric form of PKM2, enhancing the conversion of PEP to pyruvate and reducing the flux of glycolytic intermediates into biosynthetic pathways.

Caption: Figure 1: this compound binds to and stabilizes the active tetrameric form of PKM2.

Data Presentation: In Vivo Efficacy of PKM2 Activators

While specific in vivo data for this compound is limited in publicly available literature, studies on other potent PKM2 activators with similar mechanisms of action, such as TEPP-46 and DASA-58, provide valuable insights into expected dosages and outcomes. The following tables summarize key quantitative data from preclinical studies.

Table 1: Efficacy of PKM2 Activators in Cancer Xenograft Models

CompoundAnimal ModelCell LineDosage and RouteTreatment DurationOutcomeReference
TEPP-46Nude MiceH1299 (Lung Cancer)50 mg/kg, oral gavage, daily21 daysSignificant reduction in tumor growth[4]
ML265Nude MiceH1299 (Lung Cancer)Not specified7 weeksSignificant reduction in tumor size and weight[5]
DNX-03013Nude MiceHT29 (Colorectal Cancer)200 and 400 mg/kg, IP, dailyNot specified>50% tumor growth inhibition

Table 2: Application of PKM2 Activators in Other Disease Models

CompoundAnimal ModelDisease ModelDosage and RouteTreatment DurationOutcomeReference
TEPP-46C57BL/6 MiceEndotoxemia (LPS-induced)50 mg/kg, IPSingle doseImproved survival
TEPP-46db/db MiceDiabetic Nephropathy30 mg/kg, oral gavage, daily2 weeksSuppressed kidney fibrosis
DASA-58SCID MiceProstate Cancer Metastasis40 µM (injected cells)Not specifiedReduced lung metastases

Experimental Protocols

The following protocols are generalized based on published studies with potent PKM2 activators. It is crucial to perform dose-response and toxicity studies for this compound to determine the optimal and safe dosage for your specific animal model and experimental goals.

General Experimental Workflow

experimental_workflow Figure 2: General Workflow for In Vivo Studies with this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Dose-Response and Toxicity Studies B Vehicle Formulation and this compound Preparation A->B C Animal Model Acclimatization B->C D Establishment of Disease Model (e.g., Tumor Implantation) C->D E Randomization and Grouping D->E F This compound Administration E->F G Monitoring (Tumor Volume, Body Weight, etc.) F->G H Endpoint Data Collection (e.g., Tumor Excision, Blood Sampling) G->H I Pharmacodynamic Analysis (e.g., PKM2 activity assay) H->I J Histopathological and Molecular Analysis I->J caption Figure 2: A generalized workflow for conducting in vivo experiments with this compound, from initial preparation to final analysis.

Caption: Figure 2: A generalized workflow for in vivo experiments with this compound.

Protocol 1: Evaluation of this compound in a Subcutaneous Cancer Xenograft Model

1. Materials and Reagents:

  • This compound

  • Vehicle components (e.g., DMSO, PEG300, Tween 80, saline)

  • Cancer cell line (e.g., H1299 human non-small cell lung cancer)

  • Immunocompromised mice (e.g., Nude or SCID)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Anesthesia

2. Vehicle Preparation:

  • A common vehicle for oral administration of similar compounds consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • For intraperitoneal injection, a formulation of 50 µL of a 100 mg/mL DMSO stock solution in 950 µL of corn oil can be considered.

  • Note: The solubility of this compound in the chosen vehicle should be confirmed. Prepare the vehicle and the this compound formulation fresh daily.

3. Animal Model and Tumor Implantation:

  • Acclimatize animals for at least one week before the start of the experiment.

  • Harvest cancer cells during their logarithmic growth phase.

  • Resuspend cells in sterile PBS or culture medium, optionally mixed with Matrigel, to the desired concentration.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

4. This compound Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

  • Based on data from similar PKM2 activators, a starting dose for this compound could be in the range of 30-50 mg/kg for oral gavage or intraperitoneal injection, administered daily.

  • The control group should receive the vehicle alone.

  • Administer the treatment for a predetermined period (e.g., 2-4 weeks).

5. Monitoring and Endpoint Analysis:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Monitor the body weight and overall health of the animals regularly.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement, histopathological analysis, and pharmacodynamic studies (e.g., PKM2 activity assays on tumor lysates).

Protocol 2: Evaluation of this compound in a Model of Diabetic Nephropathy

1. Materials and Reagents:

  • This compound

  • Vehicle for oral gavage

  • Animal model of diabetic nephropathy (e.g., db/db mice)

  • Reagents for assessing kidney function (e.g., ELISA kits for urinary albumin, serum creatinine)

  • Histology reagents (e.g., Periodic acid-Schiff stain, Masson's trichrome stain)

2. Animal Model and Treatment:

  • Use a genetically predisposed model like db/db mice, which develop type 2 diabetes and subsequent kidney disease.

  • At an appropriate age (e.g., 12 weeks), when signs of nephropathy are present, randomize animals into treatment and control groups.

  • Administer this compound (a starting dose of 30 mg/kg can be considered based on TEPP-46 studies) or vehicle daily via oral gavage for the duration of the study (e.g., 2-4 weeks).

3. Monitoring and Endpoint Analysis:

  • Monitor blood glucose levels and body weight throughout the study.

  • Collect urine at specified time points to measure albumin excretion.

  • At the end of the study, collect blood for serum creatinine analysis.

  • Harvest kidneys for histopathological examination to assess fibrosis and glomerulosclerosis.

  • Kidney lysates can be used for molecular analysis, such as Western blotting for fibrotic markers or PKM2 activity assays.

Concluding Remarks

This compound presents a promising therapeutic strategy by targeting the metabolic vulnerabilities of proliferating cells. The provided application notes and protocols, based on existing literature for potent PKM2 activators, offer a framework for designing and executing in vivo studies. Researchers should adapt these protocols to their specific experimental needs and conduct thorough preliminary studies to establish the optimal dose and administration route for this compound in their chosen animal model. Careful experimental design and execution will be crucial in elucidating the full therapeutic potential of this compound.

References

ML202 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for ML202

Disclaimer: The compound identifier "this compound" is associated with two distinct molecules in scientific literature: an activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of the Kir2.1 potassium channel (more commonly known as ML133). This document provides detailed application notes and protocols for both compounds to ensure clarity and accuracy for researchers. Please verify the specific compound of interest for your research.

Part 1: this compound - Pyruvate Kinase M2 (PKM2) Activator

Overview

This compound is a potent and specific allosteric activator of the M2 isoform of human pyruvate kinase (PKM2).[1][2] PKM2 is a key enzyme in the glycolytic pathway and is known to play a crucial role in cancer metabolism. By activating PKM2, this compound promotes the tetrameric, more active state of the enzyme, which can shift cancer cell metabolism from aerobic glycolysis (the Warburg effect) towards oxidative phosphorylation. This metabolic reprogramming can suppress tumor growth.

Quantitative Data
ParameterValueSpecies/SystemReference
IC50 73 nMHuman PKM2[1]
Selectivity Little to no activity against PKM1, PKL, and PKR isoformsHuman[1]
Related Compound (ML265) AC50 92 nMHuman PKM2[3]
Signaling Pathway

The M2 isoform of pyruvate kinase (PKM2) is a critical regulator of cellular metabolism, particularly in cancer cells. It catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. PKM2 can exist as a highly active tetramer or a less active dimer. The dimeric form allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways, supporting cell proliferation. Various signaling pathways, including those driven by growth factors and oncogenes, can influence the oligomeric state and activity of PKM2. This compound acts as an allosteric activator, promoting the formation of the active tetrameric state. This shifts the metabolic balance back towards pyruvate and subsequent ATP production through oxidative phosphorylation, thereby countering the anabolic metabolism favored by cancer cells.

PKM2_Signaling cluster_glycolysis Glycolysis cluster_PKM2 PKM2 Regulation Glucose Glucose G6P G6P Glucose->G6P FBP FBP G6P->FBP Biosynthesis Anabolic Pathways G6P->Biosynthesis PEP PEP FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA Cycle & OxPhos Pyruvate->TCA_Cycle Oxidative Phosphorylation PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer PKM2 (Tetramer) Active PKM2_dimer->PKM2_tetramer Activation PKM2_dimer->Biosynthesis Supports PKM2_tetramer->PKM2_dimer Inhibition This compound This compound This compound->PKM2_tetramer Allosteric Activation Growth_Factors Growth Factor Signaling Growth_Factors->PKM2_dimer Promotes

Caption: PKM2 activation by this compound shifts metabolism from anabolic pathways towards oxidative phosphorylation.

Experimental Protocols

In Vitro PKM2 Activation Assay

This protocol is adapted from a luminescent pyruvate kinase activation assay.

  • Reagents and Materials:

    • Recombinant human PKM2 protein

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (ADP)

    • This compound stock solution (in DMSO)

    • Assay buffer: 50 mM Imidazole pH 7.2, 50 mM KCl, 7 mM MgCl2, 0.01% Tween-20, 0.05% BSA

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • 384-well white microtiter plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add 23 nL of the this compound dilutions.

    • Prepare a master mix containing assay buffer, PKM2 (final concentration ~0.1 nM), PEP (final concentration 0.5 mM), and ADP (final concentration 0.1 mM).

    • Dispense 4 µL of the master mix into each well containing the compound.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Add Kinase-Glo® reagent according to the manufacturer's instructions to measure the amount of ATP produced.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal activation concentration (AC50) from the dose-response curve.

Cell-Based Assay for PKM2 Activation

This protocol outlines a general method to assess the effect of this compound on cancer cell metabolism.

  • Reagents and Materials:

    • Cancer cell line known to express PKM2 (e.g., H1299)

    • Cell culture medium and supplements

    • This compound

    • Lactate assay kit

    • Oxygen consumption rate (OCR) measurement system (e.g., Seahorse XF Analyzer)

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA)

  • Procedure:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for lactate assay, Seahorse plates for OCR).

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

    • Lactate Production: Collect the culture medium and measure lactate concentration using a commercial kit. Normalize the lactate levels to the total protein content of the cells in each well.

    • Oxygen Consumption Rate: Measure the OCR of the treated cells using a Seahorse XF Analyzer to assess changes in oxidative phosphorylation.

    • Analyze the data to determine if this compound treatment leads to a decrease in lactate production and an increase in oxygen consumption, consistent with PKM2 activation.

Part 2: ML133 (also referred to as this compound) - Kir2.1 Potassium Channel Inhibitor

Overview

ML133 is a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels, with a notable potency for Kir2.1. These channels are crucial for maintaining the resting membrane potential in various excitable cells, including neurons and cardiomyocytes. Inhibition of Kir2.1 channels can lead to membrane depolarization, which has implications for cellular excitability and signaling. ML133 has been used as a pharmacological tool to study the physiological roles of Kir2.1 channels.

Quantitative Data
ParameterValueConditionsSpecies/SystemReference
IC50 1.8 µMpH 7.4Human Kir2.1
IC50 290 nMpH 8.5Human Kir2.1
Selectivity vs. Kir1.1 IC50 > 300 µMHuman
Selectivity vs. Kir4.1 IC50 = 76 µMHuman
Selectivity vs. Kir7.1 IC50 = 33 µMHuman
Signaling Pathway

Kir2.1 is an inwardly rectifying potassium channel that plays a critical role in setting the resting membrane potential of excitable cells. It allows potassium ions (K+) to flow more easily into the cell than out, which helps to maintain a negative membrane potential close to the potassium equilibrium potential. This stabilization of the resting membrane potential is essential for normal cellular function, including neuronal excitability and cardiac action potential duration. ML133 acts as a blocker of the Kir2.1 channel pore, preventing the efflux of potassium ions. This inhibition leads to a depolarization of the cell membrane, making the cell more excitable. In the context of microglia, this depolarization has been shown to reduce proliferation and attenuate neuropathic pain.

Kir21_Signaling cluster_membrane Cell Membrane Kir21 Kir2.1 Channel K_in K+ (in) Kir21->K_in K+ influx RMP Resting Membrane Potential Kir21->RMP Maintains (Hyperpolarization) K_out K+ (out) K_out->Kir21 K+ efflux (limited) ML133 ML133 ML133->Kir21 Inhibition Depolarization Membrane Depolarization ML133->Depolarization Leads to Cellular_Effects Altered Cellular Excitability & Proliferation Depolarization->Cellular_Effects

Caption: ML133 inhibits the Kir2.1 channel, leading to membrane depolarization and altered cellular function.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a standard method for measuring the activity of ion channels like Kir2.1.

  • Reagents and Materials:

    • HEK293 cells stably expressing Kir2.1

    • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)

    • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH)

    • ML133 stock solution (in DMSO)

    • Patch-clamp rig with amplifier, digitizer, and data acquisition software

    • Borosilicate glass capillaries for pulling patch pipettes

  • Procedure:

    • Pull patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

    • Establish a whole-cell recording configuration on a Kir2.1-expressing cell.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +40 mV in 10 mV increments) to elicit Kir2.1 currents.

    • Perfuse the cell with the external solution containing a known concentration of ML133.

    • Repeat the voltage-step protocol to measure the current in the presence of the inhibitor.

    • Wash out the compound with the control external solution.

    • Analyze the current inhibition at different voltages and concentrations to determine the IC50.

In Vivo Administration for Neuropathic Pain Model

This protocol is based on a study investigating the role of microglial Kir2.1 in neuropathic pain.

  • Animal Model:

    • Use a validated model of neuropathic pain, such as the spared nerve injury (SNI) model in rats or mice.

  • Reagents and Materials:

    • ML133 hydrochloride, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

    • Hamilton syringe for intrathecal injection

    • Anesthesia

  • Procedure:

    • Anesthetize the animal according to approved protocols.

    • Perform an intrathecal injection of ML133 at the desired dose. A typical volume for mice is 5-10 µL.

    • The injection site is typically between the L5 and L6 vertebrae.

    • Allow the animal to recover from anesthesia.

    • Assess neuropathic pain behaviors at various time points post-injection using standard methods (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia).

    • A control group receiving vehicle injection should be included.

    • At the end of the experiment, spinal cord tissue can be collected for further analysis (e.g., immunohistochemistry for microglial markers).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HEK293-Kir2.1 or Cancer Cell Line) Compound_Treatment Treatment with This compound/ML133 Cell_Culture->Compound_Treatment Assay Biochemical or Functional Assay Compound_Treatment->Assay Data_Analysis_invitro Data Analysis (IC50, AC50, etc.) Assay->Data_Analysis_invitro Animal_Model Animal Model (e.g., Xenograft, Neuropathic Pain) Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral_Testing Behavioral or Tumor Growth Assessment Compound_Admin->Behavioral_Testing Tissue_Collection Tissue Collection & Analysis Behavioral_Testing->Tissue_Collection

Caption: General experimental workflow for in vitro and in vivo studies using this compound/ML133.

References

Preparing Stock Solutions of ML202: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of ML202, a selective allosteric modulator of human pyruvate kinase M2 (hPK-M2).

Application Notes

This compound is a valuable tool for studying the role of PKM2 in various cellular processes. To ensure its effective use, proper handling and preparation of stock solutions are paramount. The following notes summarize the key properties and recommendations for working with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₁₈H₁₇N₃O₃S₂[1]
Molecular Weight 387.48 g/mol [1][2]
Appearance Solid[3]
Purity Typically >98% (HPLC)[1]
Solubility

This compound is known to be soluble in dimethyl sulfoxide (DMSO). While exhaustive quantitative solubility data is not widely published, it is commercially available as a 10 mM solution in DMSO, indicating solubility at this concentration. For higher concentrations, it is recommended to perform small-scale solubility tests before preparing a large stock. Solubility in aqueous buffers is expected to be low.

SolventKnown Solubility
DMSO Soluble. A 10 mM solution is commercially available.
Ethanol Data not readily available.
Storage and Stability

Proper storage of both the solid compound and its stock solutions is crucial to maintain its integrity and activity.

FormStorage TemperatureRecommended DurationNotes
Solid -20°C or +4°CUp to 24 months if the vial is kept tightly sealed.
Stock Solution in DMSO -20°CUp to 1 month.
Stock Solution in DMSO -80°CUp to 6 months.

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and stability assessment of this compound stock solutions.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = Desired Volume (mL) x 10 mmol/L x 387.48 g/mol x (1 mg / 1000 µg) x (1000 µL / 1 mL) / 1000 Simplified:Mass (mg) = Desired Volume (mL) x 3.8748

    • Example for 1 mL of 10 mM stock solution: Mass (mg) = 1 mL x 3.8748 = 3.875 mg

  • Weigh the this compound solid:

    • On a calibrated analytical balance, carefully weigh the calculated mass of this compound into a sterile microcentrifuge tube.

  • Dissolve the this compound:

    • Add the calculated volume of DMSO to the tube containing the this compound solid.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of this compound start->calculate Define Volume & Concentration weigh Weigh this compound Solid calculate->weigh add_dmso Add DMSO weigh->add_dmso Calculated Amount dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Ensure Fully Dissolved label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store end End store->end

Caption: Workflow for the preparation of this compound stock solutions.

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of an this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the stability of this compound in DMSO at a specific storage temperature by monitoring its purity and concentration over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Autosampler vials

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.

    • Immediately dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10-100 µM) using the mobile phase or a compatible solvent.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • The peak area and retention time of the main this compound peak at this initial time point will serve as the baseline (100% reference).

  • Storage of Stability Samples:

    • Store the aliquots of the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light if the compound is light-sensitive.

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve an aliquot from storage.

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Prepare a diluted sample for HPLC analysis in the same manner as the initial analysis.

    • Inject the sample and record the chromatogram under the same HPLC conditions.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at time zero. A significant decrease in the peak area suggests degradation.

    • Examine the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

    • Calculate the percentage of the remaining this compound at each time point relative to the initial measurement.

    • A common acceptance criterion for stability is that the concentration remains within ±10-15% of the initial concentration.

Signaling Pathway Diagram

G cluster_pathway Pyruvate Kinase M2 (PKM2) Regulation PEP Phosphoenolpyruvate (PEP) PKM2_active Active PKM2 (Tetramer) PEP->PKM2_active + ADP PKM2_inactive Inactive PKM2 (Dimer) PKM2_inactive->PKM2_active PKM2_active->PKM2_inactive Pyruvate Pyruvate PKM2_active->Pyruvate + ATP This compound This compound This compound->PKM2_inactive Allosteric Activation

Caption: Allosteric activation of PKM2 by this compound.

References

Application of ML202 in Anxiety and Depression Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ML202, a selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels, in preclinical research models of anxiety and depression. This document includes detailed experimental protocols and summarizes key quantitative data to facilitate the design and execution of studies investigating the therapeutic potential of TRPC4/5 channel modulation.

Introduction

Transient Receptor Potential Canonical (TRPC) ion channels, particularly TRPC4 and TRPC5, are non-selective cation channels that are highly expressed in brain regions critical for emotional regulation, such as the amygdala and hippocampus.[1][2] These channels are activated downstream of G-protein coupled receptors (GPCRs) and are involved in modulating neuronal excitability and calcium signaling.[3] Growing evidence suggests that dysregulation of TRPC4/5 channel activity may contribute to the pathophysiology of anxiety and depressive disorders, making them a promising target for novel therapeutic interventions.[1][2]

This compound and its analogs, such as HC-070, are potent and selective small-molecule inhibitors of TRPC4/5 channels. Preclinical studies have demonstrated that pharmacological inhibition of these channels produces anxiolytic and antidepressant-like effects in rodent models, supporting their further investigation as a new class of drugs for mood disorders.

Mechanism of Action: TRPC4/5 Signaling Pathway

TRPC4 and TRPC5 channels are key effectors in a signaling cascade initiated by the activation of various GPCRs, including those for neurotransmitters like glutamate (via metabotropic glutamate receptors; mGluRs) and cholecystokinin (CCK). Upon ligand binding, the GPCR activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+). This cascade, along with other signals, promotes the opening of TRPC4/5 channels on the plasma membrane, resulting in an influx of cations, including Ca2+ and sodium (Na+). This influx depolarizes the neuron and increases intracellular Ca2+ concentration, thereby enhancing neuronal excitability. This compound acts by directly blocking the TRPC4/5 channel pore, thus preventing this cation influx and dampening neuronal hyperexcitability in circuits associated with fear and negative affect, such as the amygdala.

TRPC4_5_Signaling Ligand Neurotransmitter (e.g., Glutamate, CCK) GPCR GPCR Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R TRPC4_5 TRPC4/5 Channel DAG->TRPC4_5 Activates Ca_Store Ca2+ Store ER->Ca_Store Releases Ca2+ Ca_Store->TRPC4_5 Activates Ca_Influx Ca2+ / Na+ Influx TRPC4_5->Ca_Influx Depolarization Neuronal Depolarization & Increased Excitability Ca_Influx->Depolarization This compound This compound This compound->TRPC4_5 Inhibits

Figure 1. Simplified signaling pathway of TRPC4/5 channel activation and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic and behavioral data for this compound and related TRPC4/5 inhibitors.

Compound Target IC50 Assay Type
ML204TRPC40.96 µMCalcium Influx Assay
ML204TRPC42.6 µMElectrophysiology
HC-070hTRPC4Low nMPatch-Clamp
Table 1: In Vitro Potency of TRPC4/5 Inhibitors. Data for ML204, a close analog of this compound, is presented.
Compound Species Dose & Route Key Parameters
Representative Small MoleculeMouse20 mg/kg, OralT½: ~5.9 hours; Tmax: ~1 hour; Bioavailability (F): ~50.4%
HC-070Rat3-30 mg/kg, OralDose-dependent attenuation of hypersensitivity
Table 2: Representative Pharmacokinetic and In Vivo Efficacy Data. Specific data for this compound is limited; representative data for a small molecule administered orally to mice and efficacy data for HC-070 in rats are provided for guidance.
Behavioral Test Species Compound Dose Range (mg/kg, i.p.) Effect
Marble BuryingMouseHC-07010 - 30Reduced number of marbles buried (Anxiolytic)
Tail SuspensionMouseHC-07010 - 30Reduced immobility time (Antidepressant)
Forced Swim TestMouseHC-07010 - 30Reduced immobility time (Antidepressant)
Table 3: Summary of In Vivo Behavioral Effects of a TRPC4/5 Inhibitor.

Experimental Protocols

Detailed protocols for standard behavioral assays used to evaluate the anxiolytic and antidepressant-like effects of this compound in mice are provided below.

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is based on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video camera and tracking software.

  • This compound solution and vehicle control.

  • Standard mouse cages.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Habituate mice to the testing room for at least 30 minutes before the experiment.

  • Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes prior to testing. A typical dose range to explore for a novel compound would be 1-30 mg/kg.

  • Test Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.

  • Recording: Immediately start the video recording and allow the mouse to explore the maze for 5 minutes. The experimenter should leave the room to avoid influencing the mouse's behavior.

  • Data Collection: At the end of the 5-minute session, carefully return the mouse to its home cage.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.

  • Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Data Interpretation: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group, without a significant change in total distance traveled.

Protocol 2: Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a widely used assay to screen for antidepressant efficacy. The test is based on the principle that when placed in an inescapable container of water, mice will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Materials:

  • Transparent cylindrical containers (e.g., 2 L beakers).

  • Water bath to maintain water temperature.

  • Video camera.

  • This compound solution and vehicle control.

  • Dry towels and a warming lamp for post-test recovery.

Procedure:

  • Preparation: Fill the cylinders with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs (approximately 15 cm).

  • Acclimation: Habituate mice to the testing room for at least 30 minutes before the experiment.

  • Dosing: Administer this compound or vehicle 30-60 minutes prior to the test.

  • Test Initiation: Gently place the mouse into the water-filled cylinder.

  • Recording: Record the session for a total of 6 minutes.

  • Post-Test Care: After the 6-minute test, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.

  • Water Change: Change the water between each mouse.

  • Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

Data Interpretation: An antidepressant-like effect is indicated by a significant reduction in the total time spent immobile in the this compound-treated group compared to the vehicle-treated group.

Workflow and Data Analysis

The following diagram illustrates the typical workflow for a preclinical study investigating the effects of this compound.

Experimental_Workflow Compound_Prep Prepare this compound and Vehicle Solutions Dosing Administer this compound or Vehicle (e.g., i.p., p.o.) Compound_Prep->Dosing Animal_Acclimation Animal Acclimation (e.g., 30-60 min) Animal_Acclimation->Dosing Behavioral_Testing Behavioral Testing Dosing->Behavioral_Testing EPM Elevated Plus Maze (Anxiety) Behavioral_Testing->EPM FST Forced Swim Test (Depression) Behavioral_Testing->FST Data_Acquisition Video Record and Track Behavior EPM->Data_Acquisition FST->Data_Acquisition Data_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Figure 2. General experimental workflow for in vivo testing of this compound.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of TRPC4/5 channels in the neurobiology of anxiety and depression. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of this compound class. By inhibiting TRPC4/5-mediated neuronal hyperexcitability in key emotional circuits, this compound and similar molecules offer a novel mechanistic approach for the development of next-generation anxiolytics and antidepressants.

References

ML202: A Potent and Selective Activator of Pyruvate Kinase M2 for Investigating Cancer Metabolism and Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML202 is a small molecule activator of the M2 isoform of human pyruvate kinase (PKM2).[1][2][3][4][5] PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect, a metabolic phenotype characterized by increased glucose uptake and lactate production even in the presence of oxygen. This metabolic shift allows cancer cells to divert glycolytic intermediates into biosynthetic pathways to support rapid proliferation.

This compound acts as a specific allosteric activator of PKM2, promoting the formation of the more active tetrameric state. This activation of PKM2 can reverse the Warburg effect, making this compound a valuable tool for studying the role of PKM2 in cancer metabolism and for exploring potential therapeutic strategies that target tumor-specific metabolic vulnerabilities. These application notes provide an overview of this compound's properties, detailed experimental protocols for its use, and a summary of the key signaling pathways involving PKM2.

Data Presentation

The following table summarizes the quantitative data for this compound and its effects on PKM2.

ParameterValueSpecies/Cell LineAssay TypeReference
IC50 (Activation) 73 nMHuman (recombinant)Biochemical Assay
AC50 (Activation) 92 nM (for the related compound ML265)Human (recombinant)Biochemical Assay
Selectivity Little to no activity against PKM1, PKL, and PKRHuman (recombinant)Biochemical Assay
Mechanism of Action Allosteric activator, promotes tetramerizationHuman (recombinant)Size Exclusion Chromatography, Sucrose Gradient Ultracentrifugation

Experimental Protocols

In Vitro PKM2 Activity Assay (LDH-Coupled Assay)

This protocol measures the enzymatic activity of PKM2 in the presence of this compound by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH.

Materials:

  • Recombinant human PKM2

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Nicotinamide adenine dinucleotide (NADH)

  • Lactate dehydrogenase (LDH)

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 384-well plate, add 10 µL of a solution containing recombinant PKM2 in assay buffer.

  • Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

  • Add a solution containing PEP to the wells. The final concentration of PEP should be close to its Km for PKM2.

  • Incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to PKM2.

  • Initiate the reaction by adding a solution containing ADP, NADH, and LDH. Final concentrations should be optimized, but typical ranges are 0.5-1 mM ADP, 150-200 µM NADH, and 1-2 units/well of LDH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes using a plate reader. The rate of NADH oxidation is proportional to the PKM2 activity.

  • Calculate the initial reaction velocities and plot them against the concentration of this compound to determine the AC50 value.

Cell-Based Glycolysis Assay (Extracellular Acidification Rate - ECAR)

This protocol measures the effect of this compound on the rate of glycolysis in living cells by monitoring the extracellular acidification rate, which is largely due to the production and extrusion of lactate.

Materials:

  • Cancer cell line of interest (e.g., H1299, A549)

  • This compound

  • Cell culture medium

  • Seahorse XF Glycolysis Stress Test Kit (or similar)

  • Seahorse XF Analyzer (or similar instrument for measuring ECAR)

  • Cell culture microplates

Procedure:

  • Seed the cancer cells in a cell culture microplate and allow them to adhere overnight.

  • The next day, replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium) and incubate the cells in a CO2-free incubator for 1 hour prior to the assay.

  • Prepare a stock solution of this compound in the assay medium.

  • Load the sensor cartridge of the Seahorse XF Analyzer with glucose, oligomycin, and 2-deoxyglucose (2-DG) according to the manufacturer's protocol for a glycolysis stress test. Load this compound (or vehicle control) into one of the injection ports.

  • Place the cell plate in the Seahorse XF Analyzer and begin the assay.

  • After establishing a baseline ECAR, inject this compound and monitor the change in ECAR to determine its effect on glycolysis.

  • Subsequently, inject glucose, oligomycin, and 2-DG to measure the key parameters of glycolytic function (glycolysis, glycolytic capacity, and glycolytic reserve).

  • Analyze the data to determine how this compound affects the glycolytic profile of the cells.

Cell Proliferation Assay

This protocol assesses the impact of this compound-mediated PKM2 activation on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Allow the cells to adhere overnight.

  • The next day, treat the cells with a range of concentrations of this compound (and a vehicle control).

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Plot the cell viability against the concentration of this compound to determine its effect on cell proliferation and calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

PKM2 Signaling Pathway

PKM2_Signaling cluster_upstream Upstream Regulation cluster_pkm2 Pyruvate Kinase M2 cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR HIF1a HIF-1α mTOR->HIF1a cMyc c-Myc mTOR->cMyc PKM_gene PKM Gene HIF1a->PKM_gene Transcription cMyc->PKM_gene Transcription FBP Fructose-1,6-bisphosphate (FBP) PKM2_tetramer PKM2 (Tetramer) High Activity FBP->PKM2_tetramer Allosteric Activation Phosphotyrosine_Proteins Phosphotyrosine- containing Proteins PKM2_dimer PKM2 (Dimer) Low Activity Phosphotyrosine_Proteins->PKM2_dimer Inhibition PKM2_mRNA PKM2 mRNA PKM_gene->PKM2_mRNA Splicing PKM2_mRNA->PKM2_dimer Translation PKM2_dimer->PKM2_tetramer Activation Biosynthesis Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Biosynthesis Nuclear_Translocation Nuclear Translocation PKM2_dimer->Nuclear_Translocation PKM2_tetramer->PKM2_dimer Inhibition Glycolysis Glycolysis PKM2_tetramer->Glycolysis This compound This compound This compound->PKM2_tetramer Activation Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle STAT3 STAT3 Nuclear_Translocation->STAT3 Phosphorylation beta_catenin β-catenin Nuclear_Translocation->beta_catenin Activation Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression beta_catenin->Gene_Expression

Caption: Signaling pathways regulating and affected by PKM2.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cancer cells in a multi-well plate Overnight_Incubation Incubate overnight to allow cell adherence Cell_Seeding->Overnight_Incubation Add_this compound Add this compound or vehicle control to cells Overnight_Incubation->Add_this compound Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Add_this compound Incubate Incubate for a defined period (e.g., 24-72h) Add_this compound->Incubate Assay_Endpoint Perform endpoint assay (e.g., Cell Viability, ECAR, PKM2 activity) Incubate->Assay_Endpoint Data_Acquisition Acquire data using a plate reader or other instrument Assay_Endpoint->Data_Acquisition Data_Analysis Analyze data and plot dose-response curves Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for High-Throughput Screening of TRPC4/5 Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in various physiological processes, including calcium signaling. Specifically, TRPC4 and TRPC5 channels are implicated in a range of cellular functions and are considered promising therapeutic targets for various diseases. High-throughput screening (HTS) is a critical methodology in drug discovery for identifying novel modulators of these channels.[1][2] This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize inhibitors of TRPC4/5 channels, with a focus on methodologies used for potent and selective inhibitors like ML204.

Target: TRPC4/TRPC5 Ion Channels

TRPC4 and TRPC5 are ion channels that, when activated, allow the influx of cations, including Ca2+, into the cell. This change in intracellular calcium concentration serves as a second messenger in numerous signaling pathways. The activation of TRPC4/5 channels can be initiated by the stimulation of G protein-coupled receptors (GPCRs), leading to a cascade of events that result in channel opening.[3][4]

A notable selective inhibitor for TRPC4 and TRPC5 channels is ML204.[5] This small molecule was identified through a high-throughput fluorescent screen and has been instrumental in studying the function of these channels. ML204 exhibits significant selectivity for TRPC4/5 over other TRP channels and other ion channels.

Signaling Pathway for GPCR-Mediated TRPC4/5 Activation

TRPC4_5_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., DAMGO) GPCR GPCR (e.g., μ-opioid receptor) Agonist->GPCR G_protein Gq/11 or Gi/o GPCR->G_protein Activation TRPC4_5 TRPC4/5 Channel Ca_ion Ca²⁺ TRPC4_5->Ca_ion Influx PLC PLC PLC->TRPC4_5 Gating G_protein->PLC Activates Cellular_Response Cellular Response Ca_ion->Cellular_Response ML204 ML204 ML204->TRPC4_5 Inhibition

Caption: GPCR-mediated activation of TRPC4/5 channels and inhibition by ML204.

High-Throughput Screening for TRPC4/5 Inhibitors

The primary method for identifying novel TRPC4/5 inhibitors in a high-throughput format is the fluorescence-based calcium flux assay. This assay is amenable to automation and can be performed in 384- or 1536-well plates, making it suitable for screening large compound libraries. Electrophysiological assays, while having lower throughput, are considered the gold standard for confirming the direct action of compounds on ion channels and are typically used in secondary screening and for more detailed characterization.

General Workflow for a High-Throughput Screening Campaign

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_lead_opt Lead Optimization Primary_HTS Primary HTS (Fluorescence-based Calcium Flux Assay) Hit_Identification Hit Identification Primary_HTS->Hit_Identification Compound_Library Compound Library Compound_Library->Primary_HTS Dose_Response Dose-Response Analysis (IC₅₀ Determination) Hit_Identification->Dose_Response Electrophysiology Electrophysiology (Patch Clamp) Dose_Response->Electrophysiology Selectivity_Assays Selectivity Profiling (vs. other TRP channels) Electrophysiology->Selectivity_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Assays->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: Workflow for identifying and validating TRPC4/5 channel inhibitors.

Experimental Protocols

Fluorescence-Based Calcium Flux Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well microplate format using a cell-permeant calcium indicator like Fluo-4 AM.

Materials:

  • HEK293 cells stably co-expressing TRPC4 and a GPCR (e.g., µ-opioid receptor).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM (or other suitable calcium-sensitive dye).

  • Pluronic™ F-127.

  • Test compounds (including ML204 as a positive control) dissolved in DMSO.

  • Agonist (e.g., DAMGO for µ-opioid receptor) solution.

  • Black-walled, clear-bottom 384-well microplates.

  • Fluorescence microplate reader with automated liquid handling capabilities.

Protocol:

  • Cell Plating: Seed the HEK293-TRPC4/GPCR cells into black-walled, clear-bottom 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic™ F-127 (e.g., 0.02%) in Assay Buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Prepare compound plates with test compounds and controls (ML204 and DMSO vehicle) diluted in Assay Buffer.

    • Using an automated liquid handler, add the compound solutions to the cell plate.

    • Incubate for 10-20 minutes at room temperature.

  • Assay Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler adds the agonist solution to stimulate TRPC4 channel opening.

    • Immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes) to detect the change in intracellular calcium.

Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the influx of calcium. The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. Dose-response curves are generated to determine the IC₅₀ values.

Automated Patch Clamp Electrophysiology Assay

This protocol provides a general overview of an automated patch-clamp experiment for confirming the inhibitory activity of compounds on TRPC4 channels.

Materials:

  • HEK293 cells expressing TRPC4.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.

  • TRPC4 activator (e.g., a GPCR agonist if co-expressed, or a direct activator).

  • Test compounds (including ML204 as a positive control).

Protocol:

  • Cell Preparation: Harvest and prepare the TRPC4-expressing cells according to the automated patch-clamp system's specific protocol to create a single-cell suspension.

  • System Setup: Prime the system with the extracellular and intracellular solutions and load the cell suspension.

  • Cell Sealing and Whole-Cell Configuration: The system will automatically trap a cell, form a giga-ohm seal, and then rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Current Recording:

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply a voltage ramp or step protocol to elicit TRPC4 currents.

    • Apply the TRPC4 activator to induce channel activity and record the baseline current.

  • Compound Application:

    • Perfuse the test compound at various concentrations onto the cell.

    • Record the current in the presence of the compound.

  • Washout: Perfuse the cell with the extracellular solution to wash out the compound and observe any recovery of the current.

Data Analysis: The inhibition of the TRPC4-mediated current by the compound is measured. The percentage of current inhibition at different compound concentrations is used to construct a dose-response curve and calculate the IC₅₀ value.

Data Presentation

Quantitative Data for ML204
Assay TypeTargetActivatorIC₅₀ (µM)SelectivityReference
Fluorescence (Calcium Influx)TRPC4DAMGO (µ-opioid agonist)0.9619-fold vs. TRPC6
Electrophysiology (Patch Clamp)TRPC4GPCR-mediated2.6-
Fluorescence (Calcium Influx)TRPC5-~19-fold vs. TRPC3

Conclusion

The combination of high-throughput fluorescence-based assays and lower-throughput, high-content electrophysiological methods provides a robust strategy for the discovery and characterization of novel TRPC4/5 channel modulators. The protocols and data presented here, centered around the well-characterized inhibitor ML204, offer a framework for researchers to establish their own screening campaigns to identify new chemical entities targeting these important ion channels.

References

Addressing Your Request: Clarification on "ML202"

Author: BenchChem Technical Support Team. Date: November 2025

Upon initiating your request for detailed application notes and protocols for "ML202 in combination with [another compound]," our initial research indicates that This compound is a billing code for a Follow-up Medical-Legal Evaluation within the California workers' compensation system [1][2][3][4][5]. It does not appear to be a research compound or drug.

It is possible there may be a misunderstanding in the compound name. Our search also returned information on ML133 , a potent and selective small molecule inhibitor of the Kir2.1 inward rectifier potassium channel, which is a subject of scientific research.

To provide you with the accurate and relevant information you need, please clarify the compound you are interested in.

Would you like us to proceed by creating the detailed Application Notes and Protocols for ML133 in combination with another compound?

Once you confirm the target compound, we can proceed with a comprehensive literature search to provide you with:

  • Detailed Application Notes and Protocols: Including in-depth methodologies for key experiments.

  • Quantitative Data Summaries: Presented in clearly structured tables.

  • Signaling Pathway and Workflow Diagrams: Visualized using Graphviz as requested.

We look forward to your clarification to ensure we deliver the precise scientific information you require.

References

Application Notes: Immunohistochemical Analysis of Pyruvate Kinase M2 (PKM2) Activation using ML202

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It plays a crucial role in the metabolic reprogramming of tumor cells, shifting from oxidative phosphorylation towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] ML202 is a potent and specific small molecule activator of PKM2, with an IC50 of 73 nM.[2] It allosterically activates PKM2 by promoting its tetrameric state, which has higher enzymatic activity.[1][3] This application note provides a detailed protocol for the immunohistochemical (IHC) detection of PKM2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections and discusses the use of this compound as a tool to study the functional consequences of PKM2 activation.

Principle of the Method

Immunohistochemistry is a powerful technique that utilizes the specific binding of antibodies to antigens in tissue sections to visualize the distribution and localization of proteins of interest. This protocol describes the detection of PKM2 using a primary antibody specific to PKM2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate to generate a visible signal at the site of antigen-antibody binding. By comparing PKM2 expression and localization in tissues treated with this compound versus control tissues, researchers can investigate the effects of PKM2 activation on cellular processes.

Materials and Reagents

  • Formalin-Fixed, Paraffin-Embedded (FFPE) tissue sections

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Tris-EDTA buffer, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA in TBS)

  • Primary Antibody: Rabbit anti-PKM2 polyclonal antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting Medium

  • This compound (for treating cells or animal models prior to tissue collection)

Experimental Protocols

I. In Vitro or In Vivo Treatment with this compound (Example)

This is a generalized example and should be optimized for specific experimental needs.

  • Cell Culture Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or vehicle control) for a specified duration. After treatment, harvest cells and prepare cell pellets for FFPE processing.

  • Animal Model Treatment: Administer this compound (or vehicle control) to the animal model according to the established dosing regimen and route of administration. At the end of the treatment period, euthanize the animals and collect tissues of interest for fixation and embedding.

II. Immunohistochemistry Protocol for PKM2
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene for 2 x 5 minutes.

    • Immerse slides in 100% Ethanol for 2 x 3 minutes.

    • Immerse slides in 95% Ethanol for 2 x 3 minutes.

    • Immerse slides in 70% Ethanol for 2 x 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer for 20 minutes.

    • Rinse slides with deionized water.

  • Peroxidase Blocking:

    • Incubate slides in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[4]

    • Rinse slides with Tris-buffered saline (TBS).

  • Blocking:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PKM2 antibody in Blocking Buffer to the recommended concentration (e.g., 1:100 - 1:500).

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with TBS for 3 x 5 minutes.

    • Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature.

  • Signal Detection:

    • Rinse slides with TBS for 3 x 5 minutes.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor the reaction under a microscope.

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.

    • Rinse slides with running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).

    • Clear the slides in xylene.

    • Mount a coverslip onto the slides using a permanent mounting medium.

Data Presentation

Quantitative Analysis of PKM2 Expression

The intensity and localization of PKM2 staining can be semi-quantitatively scored. The following table provides an example of a scoring system that can be adapted for specific studies.

Staining IntensityScoreDescription
Negative0No detectable staining
Weak1+Faint cytoplasmic and/or nuclear staining
Moderate2+Definite cytoplasmic and/or nuclear staining
Strong3+Intense cytoplasmic and/or nuclear staining
Percentage of Positive CellsScore
< 10%0
10-50%1
> 50%2

An overall score can be calculated by multiplying the intensity and percentage scores.

Expected Results

Studies have shown that PKM2 is overexpressed in various cancers, including bladder, lung, and ovarian cancer, with high expression often correlating with poor prognosis. Treatment with a PKM2 activator like this compound is expected to promote the tetrameric form of PKM2, which may alter its subcellular localization and impact downstream signaling pathways. Researchers should look for changes in the intensity and/or localization (cytoplasmic vs. nuclear) of PKM2 staining in this compound-treated tissues compared to controls.

Visualization of Pathways and Workflows

PKM2_Signaling_Pathway cluster_glycolysis Glycolysis cluster_regulation Regulation of PKM2 Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Enters TCA Cycle PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Activated by This compound Anabolic_Metabolism Anabolic Metabolism (e.g., PPP, Serine Synthesis) PKM2_dimer->Anabolic_Metabolism Promotes PKM2_tetramer->PKM2_dimer Inhibited by Oncogenic Signaling This compound This compound Oncogenic_Signaling Oncogenic Signaling (e.g., Tyr Kinases)

Caption: PKM2 signaling pathway and the effect of this compound.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_visualization Visualization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen_Retrieval Antigen_Retrieval Rehydration->Antigen_Retrieval Peroxidase_Blocking Peroxidase_Blocking Antigen_Retrieval->Peroxidase_Blocking Blocking Blocking Peroxidase_Blocking->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection Counterstaining Counterstaining Detection->Counterstaining Dehydration Dehydration Counterstaining->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: General workflow for immunohistochemistry.

Troubleshooting

IssuePossible CauseSuggestion
No Staining Primary antibody not effectiveUse a validated antibody; check datasheet for recommended concentration and application.
Inadequate antigen retrievalOptimize antigen retrieval time and temperature.
Incorrect antibody dilutionTitrate the primary antibody to find the optimal concentration.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Non-specific antibody bindingEnsure proper washing steps; use a higher dilution of the primary or secondary antibody.
Endogenous peroxidase activity not fully blockedIncrease incubation time in hydrogen peroxide.
Non-specific Staining Cross-reactivity of the primary/secondary antibodyUse a more specific antibody; include appropriate negative controls (e.g., isotype control).
Tissue drying out during incubationUse a humidified chamber for all incubation steps.

Conclusion

This application note provides a comprehensive protocol for the immunohistochemical detection of PKM2. By utilizing the specific PKM2 activator, this compound, researchers can gain valuable insights into the role of PKM2 activation in various physiological and pathological processes. The provided protocols and troubleshooting guide will aid in obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ML202 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with the pyruvate kinase M2 (PKM2) activator, ML202. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of this compound. Commercial suppliers often provide this compound pre-dissolved in DMSO at a concentration of 10 mM. For laboratory preparation, using anhydrous DMSO is crucial to prevent the introduction of moisture, which can affect compound stability and solubility.

Q2: What are the recommended storage conditions for an this compound stock solution?

A2: To maintain the integrity and potency of your this compound stock solution, it is best to aliquot it into single-use volumes and store them at -20°C or -80°C.[1][2] This practice helps to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2] General guidelines suggest that stock solutions in DMSO are stable for up to six months at -80°C and for one month at -20°C.[1][2]

Q3: I observed a precipitate in my this compound stock solution after storage. What should I do?

A3: If you observe a precipitate in your frozen stock solution upon thawing, it may be due to the concentration being too high for the solvent at the storage temperature. Gently warm the solution to room temperature and vortex or sonicate briefly to see if the precipitate redissolves. If the precipitate persists, it may indicate that the stock concentration is too high or that the solvent has absorbed water over time, reducing solubility. In such cases, preparing a fresh, lower-concentration stock solution with anhydrous DMSO is recommended.

Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What causes this and how can I prevent it?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules like this compound and is often caused by "solvent shock". This occurs when the compound rapidly moves from a favorable organic solvent (DMSO) to an unfavorable aqueous environment, causing it to fall out of solution.

To prevent this, a stepwise dilution method is recommended. Instead of adding a small volume of concentrated stock directly into a large volume of media, first, create an intermediate dilution in your cell culture medium. Then, add this intermediate dilution to the final volume of your media. Additionally, ensure the final concentration of DMSO in your experiment is low, typically at or below 0.5%, to minimize both solubility issues and potential cellular toxicity. Pre-warming the cell culture media to 37°C before adding the compound can also help maintain solubility.

Troubleshooting Guide: this compound Precipitation in Experiments

This guide provides a systematic approach to resolving this compound precipitation issues.

Observation Potential Cause Recommended Solution
Precipitate in the stock solution vial.- Stock solution concentration is too high.- The solvent (DMSO) has absorbed moisture.- Improper storage conditions.- Gently warm the vial to room temperature and vortex to try and redissolve the precipitate.- Prepare a fresh stock solution at a slightly lower concentration using anhydrous DMSO.- Ensure proper storage at -20°C or -80°C in tightly sealed vials.
Immediate precipitation upon dilution in aqueous buffer or cell culture media.- Solvent Shock: Rapid change in solvent polarity.- Final concentration of this compound exceeds its solubility limit in the aqueous medium.- Use a Stepwise Dilution Protocol: Prepare an intermediate dilution of the this compound stock in the experimental medium before adding it to the final volume.- Lower the Final Concentration: Test a lower final concentration of this compound in your experiment.- Pre-warm the Medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the compound.
Precipitate forms over time in the incubator.- Temperature Shift: Changes in temperature can affect solubility.- Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.- Pre-equilibrate at Incubation Temperature: Prepare the final solution and allow it to equilibrate at the incubator temperature before adding it to your cells.- Test Media Compatibility: If possible, test the solubility of this compound in different cell culture media formulations to identify one that is more compatible.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Diluting this compound into Cell Culture Medium (to a final concentration of 10 µM)
  • Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution: In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed (37°C) cell culture medium. This creates a 100 µM intermediate solution. Mix gently by pipetting.

  • Prepare Final Working Solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this example) to your cell culture medium without this compound.

Visualizing the Troubleshooting Workflow and Signaling Pathway

Troubleshooting Workflow for this compound Solubility Issues

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve check_dissolved Completely Dissolved? dissolve->check_dissolved sonicate Warm/Sonicate check_dissolved->sonicate No aliquot Aliquot and Store at -20°C/-80°C check_dissolved->aliquot Yes sonicate->dissolve thaw Thaw Aliquot aliquot->thaw precip_check Precipitate Observed? thaw->precip_check troubleshoot_stock Troubleshoot Stock Solution precip_check->troubleshoot_stock Yes dilute Stepwise Dilution into Pre-warmed Medium precip_check->dilute No final_check Precipitation in Final Solution? dilute->final_check experiment Proceed with Experiment final_check->experiment No troubleshoot_dilution Troubleshoot Dilution final_check->troubleshoot_dilution Yes

Caption: A logical workflow for preparing and troubleshooting this compound solutions.

Simplified Signaling Pathway of this compound Action

G cluster_pathway PKM2 Activation Pathway This compound This compound PKM2_dimer PKM2 (inactive dimer) This compound->PKM2_dimer activates PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer promotes tetramerization Glycolysis Glycolysis PKM2_tetramer->Glycolysis enhances PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate catalyzed by active PKM2

Caption: this compound activates PKM2, promoting glycolysis.

References

Technical Support Center: Optimizing ML204 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Nomenclature: You have requested information on optimizing the concentration of ML202 . Our database indicates that this compound is an allosteric activator of human pyruvate kinase M2 (hPK-M2)[1]. However, based on the context of optimizing concentrations for experiments involving signaling pathways for a research and drug development audience, it is highly probable that you are interested in ML204 , a well-characterized, potent, and selective inhibitor of TRPC4 and TRPC5 channels[2][3][4]. This guide will focus on ML204. If you are indeed working with this compound, please note that the following information will not be applicable.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using ML204 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ML204 and what is its primary mechanism of action?

ML204 is a small molecule inhibitor that selectively targets the transient receptor potential canonical (TRPC) ion channels TRPC4 and TRPC5.[3] These channels are calcium-permeable non-selective cation channels. ML204 blocks the influx of calcium through these channels, making it a valuable tool for studying the physiological roles of TRPC4 and TRPC5. The inhibition appears to be a direct interaction with the channel itself.

Q2: What are the key quantitative parameters for ML204's activity?

The inhibitory concentrations of ML204 can vary depending on the experimental setup. Below is a summary of reported values:

ParameterValueAssay TypeNotes
IC50 0.96 µMFluorescence (Ca2+ influx)Inhibition of mouse TRPC4β in HEK293 cells.
IC50 2.6 µMElectrophysiologyAutomated patch clamp on TRPC4β channels.
IC50 2.9 µMElectrophysiologyManual patch clamp on TRPC4 channels.

Q3: What is the selectivity profile of ML204?

ML204 is valued for its selectivity for TRPC4/5 over other channels.

ChannelSelectivity/EffectNotes
TRPC4/TRPC5 Primary Targets Potent inhibitor. At 10 µM, it produces a nearly complete block of TRPC4 and ~65% inhibition of TRPC5.
TRPC6 ~19-fold less sensitive than TRPC4Exhibits good selectivity against TRPC6.
TRPC3 Modest selectivityMore modest selectivity against TRPC3 compared to TRPC6.
TRPV1, TRPV3, TRPA1, TRPM8 No significant blockAt concentrations of 10-20 µM, no appreciable block was observed.
Voltage-gated Channels No significant blockNo appreciable effect on native voltage-gated sodium, potassium, or calcium channels.

Q4: Are there any known limitations or off-target effects of ML204?

While selective, it's important to be aware of the following:

  • Heteromeric Channels: Some research suggests that ML204 may be a less effective inhibitor of heteromeric channels composed of TRPC1 and TRPC4 or TRPC1 and TRPC5 subunits. This is a critical consideration as native channels are often heteromers.

  • Mode of Activation: The inhibitory effect on TRPC6 can depend on how the channel is activated.

Troubleshooting Guide

Issue 1: I am not observing an inhibitory effect with ML204.

  • Concentration: Is the concentration optimal? For initial experiments, a concentration range of 1-10 µM is recommended. In some cell types, like human lung microvascular endothelial cells, 10 µM has been shown to be effective.

  • Compound Stability: ML204 has a reported half-life of only two hours in buffered saline and shows poor stability in the presence of liver microsomes. Prepare fresh solutions for each experiment and consider the duration of your assay.

  • Cellular Expression: Does your experimental system express TRPC4 or TRPC5? Confirm channel expression using techniques like qPCR or Western blotting.

  • Activation Method: Ensure that the method you are using to activate the TRPC4/5 channels is robust and consistent.

Issue 2: My experimental results are inconsistent.

  • Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your ML204 treatment. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced artifacts.

  • Compound Preparation: Ensure ML204 is fully dissolved before adding it to your experimental medium. Sonication may be required. Incomplete dissolution can lead to inaccurate concentrations.

  • Washout Steps: ML204's effects have been shown to be reversible with washout. If you are performing washout experiments, ensure the washout is thorough.

Issue 3: I am observing unexpected cellular toxicity.

  • High Concentrations: Very high concentrations of ML204 may have off-target effects or induce non-specific toxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control does not show toxicity.

Experimental Protocols

Protocol: In Vitro Calcium Influx Assay Using a Fluorescent Indicator

This protocol provides a general framework for measuring the inhibition of TRPC4/5-mediated calcium influx by ML204 in a cell line expressing these channels.

1. Reagent and Cell Preparation:

  • Cells: Plate cells expressing TRPC4 or TRPC5 (e.g., HEK293 cells) in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
  • ML204 Stock Solution: Prepare a 10 mM stock solution of ML204 in DMSO. Store at -20°C or -80°C for long-term storage.
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Fluorescent Calcium Indicator: Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer as per the manufacturer's instructions.
  • Agonist: Prepare a solution of a known TRPC4/5 agonist (e.g., a G-protein coupled receptor agonist like carbachol if the appropriate receptor is co-expressed) at a concentration that elicits a robust response.

2. Cell Loading with Calcium Indicator:

  • Remove growth medium from the cells.
  • Wash the cells once with 100 µL of Assay Buffer.
  • Add 50 µL of the Fluo-4 AM loading solution to each well.
  • Incubate at 37°C for 30-60 minutes.
  • Wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
  • Add 100 µL of Assay Buffer to each well and incubate for 30 minutes at room temperature to allow for de-esterification of the dye.

3. ML204 Incubation and Measurement:

  • Prepare serial dilutions of ML204 in Assay Buffer from your stock solution. Remember to prepare a vehicle control (DMSO alone).
  • Add the diluted ML204 or vehicle control to the respective wells.
  • Incubate for 10-20 minutes at room temperature.
  • Place the plate in a fluorescence plate reader equipped with an automated injection system.
  • Set the plate reader to record fluorescence intensity (e.g., Ex/Em ~485/525 nm for Fluo-4) every 1-2 seconds.
  • Record a baseline fluorescence for 15-30 seconds.
  • Inject the agonist solution and continue recording the fluorescence signal for 2-5 minutes to capture the calcium influx.

4. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
  • Normalize the response to the vehicle control.
  • Plot the normalized response against the log of the ML204 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

ML204_Signaling_Pathway cluster_membrane Plasma Membrane TRPC45 TRPC4/5 Channel Ca_int Intracellular Ca²⁺ Increase TRPC45->Ca_int GPCR GPCR Activation (e.g., by Histamine) GPCR->TRPC45 Activates ML204 ML204 ML204->TRPC45 Inhibits Ca_ext Extracellular Ca²⁺ Ca_ext->TRPC45 Influx Downstream Downstream Cellular Responses Ca_int->Downstream

Caption: Simplified signaling pathway showing ML204 inhibition of TRPC4/5 channels.

Experimental Workflow Diagram

ML204_Experimental_Workflow start Start: Plate Cells load_dye Load Cells with Calcium Indicator Dye start->load_dye wash1 Wash to Remove Excess Dye load_dye->wash1 prepare_compound Prepare ML204 Dilutions and Vehicle Control wash1->prepare_compound incubate_compound Incubate Cells with ML204 or Vehicle prepare_compound->incubate_compound read_baseline Measure Baseline Fluorescence incubate_compound->read_baseline add_agonist Inject Agonist read_baseline->add_agonist read_response Measure Fluorescence Response (Ca²⁺ Influx) add_agonist->read_response analyze Analyze Data (Calculate IC50) read_response->analyze end End analyze->end

Caption: General experimental workflow for a cell-based calcium influx assay with ML204.

Troubleshooting Logic Diagram

ML204_Troubleshooting issue Issue: No Inhibitory Effect Observed check_conc Is concentration in 1-10 µM range? issue->check_conc check_stability Was ML204 solution prepared fresh? check_conc->check_stability Yes solution_conc Action: Perform dose-response (e.g., 0.1 to 20 µM) check_conc->solution_conc No check_expression Is TRPC4/5 expression confirmed in cells? check_stability->check_expression Yes solution_stability Action: Use freshly prepared compound for each experiment check_stability->solution_stability No check_agonist Is agonist response robust in controls? check_expression->check_agonist Yes solution_expression Action: Verify channel expression (qPCR/Western) check_expression->solution_expression No solution_agonist Action: Optimize agonist concentration check_agonist->solution_agonist No ok Problem Likely Resolved check_agonist->ok Yes

Caption: A logical troubleshooting guide for experiments where ML204 shows no effect.

References

ML202 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of ML202 (also known as ML133), a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium channels (Kir2.1, Kir2.2, Kir2.3, and Kir2.6).[1][2] Its primary mechanism of action is the blockage of these channels, leading to depolarization of the cell membrane. This modulation of membrane potential can impact various cellular processes, including cell differentiation, proliferation, and autophagy.[3][4]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored at 2-8°C and protected from light. It is packaged under inert gas, suggesting it may be sensitive to air or moisture over the long term.

Q3: How should I prepare and store this compound solutions?

A3: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in DMSO. These stock solutions are stable for up to 3 months when stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: Is the activity of this compound dependent on pH?

A4: Yes, the inhibitory activity of this compound on Kir2.1 channels is pH-dependent. It is significantly more potent at a more alkaline pH. For example, the IC50 for Kir2.1 inhibition is approximately 1.8 µM at pH 7.4 and decreases to 290 nM at pH 8.5. Researchers should consider the pH of their experimental buffer systems.

Q5: What are the known downstream signaling effects of Kir2.1 inhibition by this compound?

A5: Inhibition of Kir2.1 channels by this compound leads to cell membrane depolarization. This change in membrane potential can trigger downstream signaling events, including alterations in intracellular calcium (Ca2+) levels. These changes have been shown to influence signaling pathways such as the calcineurin pathway in myoblast differentiation and the TGF-β1/Smad pathway in myocardial fibrosis. Kir2.1 inhibition has also been linked to the modulation of autophagy.

Stability and Storage Conditions

FormStorage TemperatureLight SensitivitySpecial HandlingShelf Life
Solid 2-8°CProtect from lightStore under inert gas.Not specified.
DMSO Stock Solution -20°CNot specified, but protection from light is recommended as a general precaution.Aliquot to avoid repeated freeze-thaw cycles.Up to 3 months.
Aqueous Solution Prepare fresh for each experiment.Not specified.Due to potential for precipitation and degradation, long-term storage of aqueous solutions is not recommended.Use immediately.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low activity of this compound 1. Incorrect pH of experimental buffer: this compound activity is highly pH-dependent and is lower at acidic or neutral pH. 2. Degraded this compound: Improper storage of the solid compound or stock solution. 3. Precipitation of this compound: The compound may have precipitated out of the aqueous experimental medium.1. Check and adjust the pH of your experimental buffer to be slightly alkaline (e.g., pH 7.5-8.5) if your experimental system allows, to maximize this compound potency. 2. Ensure the compound and its solutions have been stored according to the recommendations. Prepare a fresh stock solution from solid material. 3. Visually inspect the media for any precipitate after adding the this compound solution. If precipitation occurs, try vortexing or sonicating briefly. Consider using a lower final concentration or adding a small amount of a non-ionic surfactant like Pluronic F-127 (with appropriate vehicle controls).
Inconsistent results between experiments 1. Variable pH: Small variations in buffer preparation can lead to significant differences in this compound activity. 2. Inconsistent final concentration: Errors in dilution of the stock solution. 3. Cell passage number: The expression of Kir2.1 channels may vary with cell passage number.1. Prepare buffers carefully and consistently, and verify the pH before each experiment. 2. Prepare a fresh dilution series for each experiment from a validated stock solution. 3. Use cells within a consistent and defined passage number range for all experiments.
Unexpected off-target effects 1. High concentration of this compound: While selective, at very high concentrations, off-target effects may occur. 2. DMSO vehicle effects: The concentration of DMSO in the final culture medium may be high enough to affect the cells.1. Perform a dose-response curve to determine the lowest effective concentration of this compound for your desired effect. 2. Ensure the final DMSO concentration is consistent across all treatments and controls, and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).

Experimental Protocols

General Protocol for In Vitro Cell Culture Experiments

This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experimental system.

  • Cell Seeding:

    • Culture your cells of interest to the desired confluency in appropriate cell culture plates or flasks.

    • For adherent cells, seed them at a density that will allow for optimal growth during the treatment period.

  • Preparation of this compound Working Solution:

    • Thaw a frozen aliquot of your this compound DMSO stock solution (e.g., 10 mM) at room temperature.

    • Prepare a series of dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, it is recommended to add the this compound stock solution to a larger volume of pre-warmed culture medium and mix thoroughly. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound to 1 mL of medium).

  • Cell Treatment:

    • Remove the existing culture medium from your cells.

    • Add the culture medium containing the desired final concentration of this compound to the cells.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

    • Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis:

    • Following the treatment period, cells can be harvested and processed for various downstream analyses, such as:

      • Electrophysiology (Patch-Clamp): To confirm the inhibition of Kir2.1 currents.

      • Western Blotting: To analyze changes in protein expression in relevant signaling pathways (e.g., p-Smad, calcineurin).

      • Calcium Imaging: To measure changes in intracellular calcium levels.

      • Proliferation Assays: To assess the effect on cell growth.

      • Gene Expression Analysis (qPCR, RNA-seq): To study changes in transcript levels.

Visualizations

ML202_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_working Prepare Working Solutions in Media prep_stock->prep_working treat_cells Treat Cells with this compound (and Vehicle Control) prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analysis (e.g., Western, qPCR, Calcium Imaging) harvest->analysis

Caption: General experimental workflow for using this compound in cell culture.

Kir2_1_Signaling_Pathway cluster_downstream Downstream Cellular Effects This compound This compound Kir2_1 Kir2.1 Channel This compound->Kir2_1 Inhibition MembraneDepol Membrane Depolarization Kir2_1->MembraneDepol Leads to CaSignal Altered Intracellular Ca2+ Signaling MembraneDepol->CaSignal Calcineurin Calcineurin Pathway CaSignal->Calcineurin TGFbeta TGF-β1/Smad Pathway CaSignal->TGFbeta Autophagy Autophagy Modulation CaSignal->Autophagy Differentiation Myoblast Differentiation Calcineurin->Differentiation Fibrosis Myocardial Fibrosis TGFbeta->Fibrosis

Caption: Simplified signaling pathway of this compound-mediated Kir2.1 inhibition.

References

ML204 Technical Support Center: Preventing Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ML204 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of ML204 throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ML204 and what is its primary mechanism of action?

A1: ML204 is a potent and selective blocker of Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 ion channels.[1] These channels are non-selective cation channels involved in various physiological processes. By inhibiting TRPC4 and TRPC5, ML204 allows for the study of their roles in cellular signaling and their potential as therapeutic targets.

Q2: What are the recommended storage conditions for ML204?

A2: To ensure the long-term stability of ML204, it is recommended to store the solid compound at +4°C.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: What is the solubility of ML204 in common solvents?

A3: ML204 is highly soluble in DMSO, with a maximum concentration of 100 mM (22.63 mg/mL).[1] Its solubility in aqueous solutions is significantly lower. For experiments in aqueous media, it is common practice to dilute a high-concentration DMSO stock solution into the aqueous buffer, ensuring the final DMSO concentration is not detrimental to the experimental system (typically below 0.5%).

Q4: How stable is ML204 in aqueous solutions?

A4: While specific quantitative data on the stability of ML204 in various aqueous buffers is limited, a related compound, ML204, was reported to have a half-life of two hours in buffered saline. It is crucial to prepare fresh aqueous working solutions of ML204 for each experiment and use them promptly to minimize degradation.

Troubleshooting Guide: ML204 Degradation in Solution

This guide addresses common issues related to the instability of ML204 in experimental solutions.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The concentration of ML204 in the final aqueous solution exceeds its solubility limit.- Increase the final concentration of DMSO in your working solution (ensure it is compatible with your assay).- Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer.- Consider using a different aqueous buffer with a pH that may favor ML204 solubility (requires empirical testing).
Loss of compound activity over time in experiments Degradation of ML204 in the aqueous experimental medium.- Prepare fresh working solutions of ML204 immediately before each experiment.- Minimize the exposure of the working solution to light and elevated temperatures.- If the experiment is lengthy, consider replenishing the ML204-containing medium at appropriate intervals.
Inconsistent experimental results Inconsistent concentrations of active ML204 due to degradation or precipitation.- Strictly adhere to a standardized protocol for preparing and handling ML204 solutions.- Aliquot stock solutions to avoid variability from freeze-thaw cycles.- Visually inspect working solutions for any signs of precipitation before use.
Unexpected peaks in analytical assays (e.g., HPLC) Presence of degradation products.- Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products.- Optimize your analytical method to separate the parent ML204 peak from any degradation peaks.

Experimental Protocols

Protocol for Assessing ML204 Stability in Aqueous Solution

This protocol outlines a general method for evaluating the stability of ML204 in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Preparation of ML204 Stock Solution:

  • Prepare a 10 mM stock solution of ML204 in anhydrous, high-purity DMSO.
  • Vortex thoroughly to ensure complete dissolution.
  • Aliquot into single-use vials and store at -80°C.

2. Preparation of Aqueous Working Solution:

  • On the day of the experiment, thaw a fresh aliquot of the 10 mM ML204 DMSO stock.
  • Dilute the stock solution to a final concentration of 100 µM in your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is consistent across all samples.
  • Vortex gently to mix.

3. Incubation and Sampling:

  • Incubate the aqueous working solution under your experimental conditions (e.g., 37°C in a light-protected container).
  • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
  • Immediately quench any potential degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) to precipitate buffer salts and stabilize the compound.
  • Centrifuge the samples to pellet any precipitates.

4. HPLC Analysis:

  • Analyze the supernatant from each time point using a validated stability-indicating HPLC method.
  • The method should be capable of separating the parent ML204 peak from potential degradation products.
  • Quantify the peak area of the parent ML204 at each time point.

5. Data Analysis:

  • Calculate the percentage of ML204 remaining at each time point relative to the initial (time 0) concentration.
  • Plot the percentage of ML204 remaining versus time to determine the degradation kinetics and half-life of the compound under the tested conditions.

Visualizations

Signaling Pathway of TRPC4/TRPC5 Inhibition by ML204

TRPC4_5_Inhibition cluster_upstream Upstream Activation cluster_channel Channel Activity cluster_downstream Downstream Effects GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R on TRPC4_5 TRPC4/TRPC5 Channel DAG->TRPC4_5 activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->TRPC4_5 sensitizes Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx ML204 ML204 ML204->TRPC4_5 inhibits Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Ca_influx->Cellular_Response triggers

Caption: Signaling pathway showing the activation of TRPC4/TRPC5 channels and their inhibition by ML204.

Experimental Workflow for Assessing ML204 Stability

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM ML204 Stock in DMSO prep_working Dilute to 100 µM in Aqueous Buffer prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench with Acetonitrile sampling->quench hplc HPLC Analysis quench->hplc data_analysis Calculate % Remaining and Half-life hplc->data_analysis

Caption: Experimental workflow for determining the stability of ML204 in an aqueous solution.

References

ML202 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML204, a potent inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) channels. This guide will help you understand and mitigate potential off-target effects to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ML204 and what is its primary target?

ML204 is a small molecule inhibitor primarily targeting the TRPC4 and TRPC5 ion channels.[1][2] It is widely used as a chemical probe to study the physiological and pathological roles of these channels.

Q2: What are the known off-target effects of ML204?

While ML204 is selective for TRPC4/TRPC5, it can exhibit inhibitory effects on other related ion channels, particularly at higher concentrations. The most well-characterized off-target effects are on TRPC3 and TRPC6 channels.[1][2] Additionally, some studies have noted that the inhibition of TRPC6 can be dependent on the mode of channel activation.[1] It is important to note that ML204 has been shown to have no significant activity against a panel of other TRP channels (TRPV1, TRPV3, TRPA1, TRPM8) and various voltage-gated sodium, potassium, and calcium channels.

Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of TRPC4/TRPC5 and not an off-target effect?

To confirm that the observed effects are on-target, several experimental controls are recommended:

  • Use the lowest effective concentration of ML204: Determine the minimal concentration of ML204 required to achieve the desired effect on TRPC4/TRPC5 in your system. This minimizes the risk of engaging off-targets that typically have lower potency.

  • Rescue experiments: If possible, perform rescue experiments by overexpressing a form of TRPC4 or TRPC5 that is less sensitive to ML204. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Use a negative control compound: An inactive analog of ML204, if available, can be a powerful tool to control for non-specific or compound-related artifacts.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected inhibition of TRPC4/TRPC5 activity.

  • Possible Cause 1: Compound Degradation. ML204 may degrade with improper storage or handling.

    • Solution: Store ML204 as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Possible Cause 2: Experimental Conditions. The potency of ML204 can be influenced by assay conditions.

    • Solution: Ensure that the pH, temperature, and ionic concentrations of your buffers are optimized and consistent across experiments.

  • Possible Cause 3: Cell Type and Expression Levels. The apparent potency of ML204 can vary depending on the cell type and the expression level of TRPC4/TRPC5 channels.

    • Solution: Characterize the expression of TRPC channels in your experimental system and optimize the ML204 concentration accordingly.

Issue 2: Observing effects that may be attributable to off-target inhibition of TRPC3 or TRPC6.

  • Possible Cause: Concentration of ML204 is too high. Off-target effects on TRPC3 and TRPC6 are more pronounced at higher concentrations.

    • Solution 1: Titrate ML204 Concentration. Perform a dose-response curve to identify the concentration range where TRPC4/TRPC5 are inhibited without significantly affecting TRPC3 or TRPC6.

    • Solution 2: Use a more selective inhibitor. If available, consider using a more recently developed and selective inhibitor for TRPC4/TRPC5.

    • Solution 3: Counter-screening. Test ML204 in cell lines expressing only TRPC3 or TRPC6 to quantify its effect on these channels in your specific assay.

Data Presentation

Table 1: Potency and Selectivity of ML204

TargetIC₅₀ (µM)Assay TypeNotesReference
TRPC4 0.96Fluorescent Ca²⁺ InfluxPotent inhibition
2.6Whole-Cell Patch Clamp
TRPC5 9.2Fluorescent Ca²⁺ InfluxModerate inhibition
TRPC3 ~9-fold less potent than on TRPC4Fluorescent Ca²⁺ InfluxOff-target
TRPC6 ~19-fold less potent than on TRPC4Fluorescent Ca²⁺ InfluxOff-target, activation-dependent

Experimental Protocols

Protocol 1: Intracellular Calcium Imaging using a Fluorescent Indicator

This protocol is for measuring ML204-mediated inhibition of TRPC4/TRPC5 channels using a calcium-sensitive dye like Fura-2 AM.

  • Cell Preparation:

    • Plate cells expressing the target TRPC channel (e.g., HEK293 cells stably expressing TRPC4) onto glass-bottom dishes suitable for microscopy.

    • Allow cells to adhere and grow to an appropriate confluency (typically 70-80%).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator (e.g., 2-5 µM Fura-2 AM) and a non-ionic surfactant like Pluronic F-127 (at a final concentration of ~0.02%) in a physiological saline solution (e.g., HBSS).

    • Remove the culture medium from the cells and wash once with the physiological saline.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with the physiological saline to remove extracellular dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Continuously perfuse the cells with the physiological saline.

    • Establish a baseline fluorescence recording.

    • Stimulate the cells with an appropriate agonist to activate the TRPC4/TRPC5 channels (e.g., a GPCR agonist).

    • Once a stable activated signal is achieved, apply ML204 at the desired concentrations through the perfusion system.

    • Record the changes in intracellular calcium concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Data Analysis:

    • Calculate the fluorescence ratio (e.g., F340/F380) over time for individual cells or regions of interest.

    • Normalize the data to the baseline before agonist application.

    • Determine the inhibitory effect of ML204 by comparing the agonist-induced calcium response in the presence and absence of the compound.

    • Generate dose-response curves to calculate the IC₅₀ of ML204.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for directly measuring the effect of ML204 on ion channel currents.

  • Cell Preparation:

    • Use cells expressing the target TRPC channel plated on glass coverslips.

  • Pipette and Solutions:

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • The intracellular solution should contain appropriate ions (e.g., Cs-glutamate based to block K⁺ currents) and a GTP analog (e.g., GTPγS) if channel activation is G-protein dependent.

    • The extracellular solution should be a physiological saline solution.

  • Recording:

    • Obtain a giga-ohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit channel currents.

    • Activate the TRPC channels using an appropriate agonist in the extracellular solution.

    • Once a stable baseline current is recorded, perfuse the cell with a solution containing ML204 at the desired concentration.

    • Record the changes in the current amplitude.

  • Data Analysis:

    • Measure the current amplitude before and after the application of ML204.

    • Calculate the percentage of inhibition.

    • Construct a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling_Pathway GPCR GPCR G_Protein G Protein (Gq/11 or Gi/o) GPCR->G_Protein Agonist PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/TRPC5 Channel DAG->TRPC4_5 Activates Ca_Influx Ca²⁺ Influx TRPC4_5->Ca_Influx ML204 ML204 ML204->TRPC4_5 Inhibits Experimental_Workflow cluster_OnTarget On-Target Validation cluster_OffTarget Off-Target Characterization Dose_Response 1. Dose-Response Curve (Determine EC₅₀/IC₅₀) Structurally_Unrelated 2. Use Structurally Unrelated Inhibitor Dose_Response->Structurally_Unrelated Rescue_Experiment 3. Rescue Experiment (e.g., with resistant mutant) Structurally_Unrelated->Rescue_Experiment Counter_Screening 4. Counter-Screening (e.g., TRPC3, TRPC6) Rescue_Experiment->Counter_Screening Kinome_Profiling 5. Kinome-Wide Profiling (Assess kinase off-targets) Counter_Screening->Kinome_Profiling Negative_Control 6. Use Inactive Analog Kinome_Profiling->Negative_Control Conclusion Conclusion: On-Target or Off-Target Effect Negative_Control->Conclusion Start Start: Observe Phenotype with ML204 Start->Dose_Response

References

ML202 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML202, a potent activator of pyruvate kinase M2 (PKM2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2).[1] PKM2 is a key enzyme in glycolysis, and in many cancer cells, it exists in a less active dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for cell proliferation.[2][3] this compound allosterically binds to PKM2, inducing its tetramerization into a more active state.[1][2] This shift is intended to mimic the constitutively active PKM1 isoform, thereby redirecting glucose metabolism towards energy production (the Warburg effect reversal) and away from biosynthesis, which can suppress tumor growth.

Q2: What are the common off-target effects associated with this compound and other PKM2 activators?

A2: While this compound is reported to be a highly specific activator of PKM2, off-target effects are a possibility with any small molecule. Researchers should be aware that some PKM2 activators have been shown to bind to the PKM1 isoform, which could lead to unexpected metabolic changes in cells expressing PKM1. Additionally, as with many small molecules, non-specific effects on other cellular proteins cannot be entirely ruled out and may contribute to unexpected phenotypes. It is also important to consider that the vehicle, typically DMSO, can have off-target effects on cellular signaling pathways.

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

A3: Lack of response to this compound can stem from several factors:

  • Compound Inactivity: Ensure the compound has been stored correctly at -20°C for short-term or -80°C for long-term storage to prevent degradation.

  • Solubility Issues: this compound may precipitate out of the cell culture medium, especially at high concentrations. Visually inspect the medium for any signs of precipitation after adding the compound.

  • Cell Line Specific Metabolism: The metabolic wiring of your specific cell line may not be sensitive to PKM2 activation. For example, if the cells have a low reliance on the biosynthetic pathways that are affected by PKM2 activation, the effect of this compound may be minimal.

  • Incorrect Dosing: The concentration of this compound may be too low to elicit a response. A dose-response experiment is crucial to determine the optimal concentration for your cell line.

Q4: I am observing an unexpected increase in cell proliferation after this compound treatment. What could be the cause?

A4: While PKM2 activation is generally expected to suppress tumor growth, paradoxical effects can occur. Some studies have shown that different PKM2 activators can have conflicting effects on cellular metabolism. For instance, while some activators decrease lactate secretion, others might increase it. An increase in proliferation could be due to complex metabolic reprogramming within the cell or potential off-target effects. It is crucial to validate the on-target activity of this compound in your system.

Troubleshooting Guides

Problem 1: No Observable Effect on Cell Viability or Metabolism

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
This compound Degradation Purchase a fresh batch of this compound and store it under the recommended conditions (-20°C for up to one month, -80°C for up to six months).
Poor Solubility Prepare a fresh, concentrated stock solution in 100% DMSO. When diluting into cell culture media, do so in a stepwise manner to avoid "solvent shock" and precipitation. Pre-warming the media to 37°C can also help. Visually confirm the absence of precipitate under a microscope.
Sub-optimal Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 for your specific cell line and endpoint.
Cell Line Insensitivity Consider using a positive control cell line known to be responsive to PKM2 activators. Also, analyze the expression level of PKM2 in your cell line; low expression may lead to a minimal response.
Incorrect Assay Endpoint The effect of this compound might not be on cell viability under standard culture conditions but rather on other metabolic parameters. Consider measuring lactate production, glucose consumption, or serine uptake.
Problem 2: High Variability Between Replicate Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Compound Preparation Prepare a single, large batch of this compound stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles. Ensure complete dissolution of the compound in DMSO before each use.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Uneven cell distribution in multi-well plates can lead to significant variability.
Assay Timing Ensure that the timing of compound addition and the duration of the assay are consistent across all experiments.
DMSO Vehicle Effects Include a vehicle control (DMSO alone) at the same final concentration used for this compound treatment in all experiments to account for any solvent-induced effects.

Experimental Protocols

Protocol: Cell Viability Assay Using MTT

This protocol outlines a general procedure for assessing the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control with the same final DMSO concentration.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Representative Data for this compound Effect on A549 Cell Viability

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100
0.11.220.0797.6
11.150.0692.0
100.850.0568.0
500.450.0436.0
1000.250.0320.0

Mandatory Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_biosynthesis Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP PEP Phosphoenolpyruvate FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate PKM2 Serine_Glycine Serine/Glycine Synthesis PEP->Serine_Glycine TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer + FBP PKM2_dimer->Serine_Glycine Promotes PKM2_tetramer->PKM2_dimer - p-Tyr PKM2_tetramer->TCA_Cycle Promotes This compound This compound This compound->PKM2_tetramer Activates

Caption: Signaling pathway of this compound action on PKM2.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound Dilutions incubate_24h->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h add_solubilizer Add Solubilization Buffer incubate_2_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability assay with this compound.

Caption: Logical workflow for troubleshooting unexpected this compound results.

References

Technical Support Center: ML202 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML202, a selective allosteric activator of human pyruvate kinase M2 (hPK-M2).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during experiments involving this compound.

Question Answer & Troubleshooting Tips
1. What is this compound and what is its primary mechanism of action? This compound is a potent and highly specific allosteric activator of the M2 isoform of pyruvate kinase (PKM2)[1]. It enhances the enzyme's activity by increasing the cooperativity of its substrate, phosphoenolpyruvate (PEP), without significantly affecting the binding of adenosine diphosphate (ADP)[1].
2. My this compound is not dissolving properly. What should I do? This compound can be prepared in DMSO for a stock solution. For in vivo studies, a formulation in a vehicle like 10% Vitamin E TPGS is a possible option. If you encounter solubility issues in your cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs, try gentle warming and vortexing. For persistent issues, consider preparing fresh stock solutions.
3. I am observing high variability in my PKM2 activity assays. What are the common causes? High variability can stem from several factors: - Reagent Instability: Ensure fresh working solutions of NADH and PEP are prepared for each experiment, as they can degrade over time. Keep enzymes like LDH and PKM2 on ice during setup. - Pipetting Errors: Use calibrated pipettes and ensure accurate dispensing, especially for small volumes. - Assay Conditions: Maintain consistent temperature and pH across all wells and experiments. - Bubbles in Wells: Bubbles can interfere with absorbance readings. Gently tap the plate or centrifuge it briefly before reading.
4. My dose-response curve for this compound is not sigmoidal. What could be the issue? A non-sigmoidal dose-response curve can indicate several issues: - Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal shape. Conduct a wider range of dilutions in a preliminary experiment. - Compound Instability: this compound may not be stable in the assay medium over the incubation period. Test for compound stability using methods like HPLC or LC-MS. - Cell Health: Poor cell health can lead to inconsistent responses. Ensure cells are healthy and in the exponential growth phase. - Off-target Effects: At very high concentrations, off-target effects might lead to a non-classical dose-response. It is crucial to use concentrations within the selective range for PKM2 activation.
5. How can I be sure that the observed effects are due to PKM2 activation by this compound? To confirm on-target activity, consider the following controls: - Use a PKM2 Knockdown/Knockout Cell Line: The effects of this compound should be significantly diminished in cells lacking PKM2. - Compare with other PK Isoforms: this compound shows little to no activity against PKM1, PKL, and PKR. Comparing its effect on cells expressing different PK isoforms can confirm its specificity. - Rescue Experiments: If this compound induces a specific phenotype (e.g., decreased cell proliferation), attempt to rescue this phenotype by supplementing the media with metabolites that are downstream of the metabolic block induced by PKM2 activation.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity.

Table 1: Potency of this compound on Pyruvate Kinase M2

ParameterValueReference
IC5073 nM

Table 2: Effect of a PKM2 Activator (DASA) on Metabolite Concentrations in H1299 Cells

TreatmentWhole Cell Lactate Concentration (Relative to Vehicle)OAA Concentration (Relative to Vehicle)
Vehicle1.01.0
40 µM DASA~0.6~1.8

Note: DASA is a structurally similar PKM2 activator to this compound, and its effects on lactate and oxaloacetate (OAA) are indicative of the metabolic consequences of PKM2 activation. Data is estimated from graphical representations in the source.

Experimental Protocols

LDH-Coupled Pyruvate Kinase (PKM2) Activity Assay

This protocol measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human PKM2 protein

  • This compound (or other PKM2 activators)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Nicotinamide adenine dinucleotide (NADH)

  • Lactate Dehydrogenase (LDH)

  • 96-well, UV-transparent flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare fresh working solutions of PEP, ADP, and NADH in the assay buffer.

    • Dilute LDH in the assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay components in the following order:

      • Assay Buffer

      • NADH

      • ADP

      • LDH

      • PKM2 enzyme

      • This compound at various concentrations (or vehicle control - DMSO)

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding PEP to all wells.

  • Measure Absorbance:

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot. The rate is proportional to the PKM2 activity.

    • Plot the PKM2 activity against the concentration of this compound to generate a dose-response curve and determine the EC50.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest (e.g., A549, H1299)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound (include a vehicle-only control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance:

    • Read the absorbance of the wells at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50.

Visualizations

Signaling Pathway of this compound in Cancer Metabolism

ML202_Signaling_Pathway This compound This compound PKM2_dimer PKM2 (Inactive Dimer) This compound->PKM2_dimer Allosteric Activation PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer->PKM2_tetramer Pyruvate Pyruvate PKM2_tetramer->Pyruvate Glycolysis Glycolysis PEP Phosphoenolpyruvate Glycolysis->PEP Anabolic Anabolic Pathways (e.g., Serine Synthesis) Glycolysis->Anabolic Diverted in Inactive PKM2 state PEP->Pyruvate Catalyzed by Active PKM2 Lactate Lactate (Warburg Effect) Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Proliferation Cancer Cell Proliferation Lactate->Proliferation TCA->Proliferation Anabolic->Proliferation

Caption: this compound activates PKM2, shifting cancer metabolism from anabolic pathways towards pyruvate production.

Experimental Workflow for Assessing this compound Efficacy

ML202_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis ML202_prep Prepare this compound Stock Solution (DMSO) PKM2_assay PKM2 Activity Assay (LDH-coupled) ML202_prep->PKM2_assay Viability_assay Cell Viability Assay (e.g., MTT) ML202_prep->Viability_assay Metabolomics Metabolite Analysis (e.g., Lactate, Glucose Uptake) ML202_prep->Metabolomics Cell_culture Culture Cancer Cell Line Cell_culture->Viability_assay Cell_culture->Metabolomics Dose_response Generate Dose-Response Curves (IC50/EC50) PKM2_assay->Dose_response Viability_assay->Dose_response Metabolic_flux Analyze Metabolic Changes Metabolomics->Metabolic_flux Conclusion Determine this compound Efficacy and Mechanism Dose_response->Conclusion Metabolic_flux->Conclusion

Caption: Workflow for evaluating the in vitro efficacy of the PKM2 activator this compound.

References

Technical Support Center: ML202 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the quality control and purity assessment of ML202, a potent and selective activator of pyruvate kinase M2 (PKM2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2).[1][2] PKM2 is a key enzyme in glycolysis, and its activation can influence the metabolic state of cells. This compound acts as an allosteric activator, promoting the more active tetrameric form of PKM2.[1] This can shift cancer cells away from the Warburg effect, characterized by aerobic glycolysis, towards a metabolic state more typical of normal cells.

Q2: What is the recommended purity level for this compound in experimental use?

A2: For reliable and reproducible experimental results, it is recommended to use this compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[2]

Q3: How should this compound be stored to ensure its stability?

A3: For long-term storage, this compound should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: In what solvents is this compound soluble?

A4: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For other common laboratory solvents, it is recommended to perform small-scale solubility tests before preparing large stock solutions.

Q5: Are there any known impurities or degradation products of this compound?

A5: Specific degradation products of this compound are not extensively documented in publicly available literature. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, and photodecomposition under harsh conditions. Forced degradation studies can help identify potential degradation products and establish the stability-indicating nature of analytical methods.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or unexpected biological activity 1. Purity of this compound is below the recommended level. 2. Degradation of this compound due to improper storage or handling. 3. Incorrect concentration of the working solution.1. Verify the purity of your this compound batch using a validated analytical method like HPLC. 2. Ensure this compound has been stored at the recommended temperature and protected from light. Prepare fresh stock solutions. 3. Re-measure the concentration of your stock solution, for example, by UV-Vis spectrophotometry if a molar extinction coefficient is known, or prepare a fresh, carefully weighed stock.
Precipitation of this compound in aqueous buffers 1. Low solubility of this compound in aqueous solutions. 2. The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is too low.1. Increase the percentage of the organic co-solvent in the final working solution, ensuring it is compatible with your experimental system. 2. Perform a solubility test to determine the maximum soluble concentration in your specific buffer system. Consider using a different solvent system if necessary.
Variable results between different batches of this compound 1. Differences in purity or impurity profiles between batches.1. Request a Certificate of Analysis (CoA) for each batch from the supplier. 2. Perform your own quality control checks (e.g., HPLC, LC-MS) to confirm the identity and purity of each batch before use.

Data Presentation

Table 1: Physicochemical and Quality Control Parameters for this compound

ParameterSpecificationMethod of Analysis
Appearance White to off-white solidVisual Inspection
Chemical Formula C₁₈H₁₇N₃O₃S₂-
Molecular Weight 399.48 g/mol Mass Spectrometry
Purity ≥98%HPLC
Solubility Soluble in DMSOVisual Inspection

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an this compound sample.

Note: As a specific, validated HPLC method for this compound is not publicly available, the following is a representative protocol based on common practices for small organic molecules. This method may require optimization.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution (example):

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (or a wavelength of maximum absorbance for this compound)

    • Column Temperature: 30°C

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

      • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Mandatory Visualizations

PKM2 Activation Signaling Pathway

PKM2_Activation_Pathway cluster_upstream Upstream Signaling cluster_pkm2_regulation PKM2 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Phosphotyrosine Phosphotyrosine Signaling AKT->Phosphotyrosine PKM2_dimer Inactive PKM2 (Dimer) PKM2_tetramer Active PKM2 (Tetramer) PKM2_dimer->PKM2_tetramer Equilibrium Biosynthesis Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Biosynthesis Promotes Glycolysis Glycolysis PKM2_tetramer->Glycolysis FBP Fructose-1,6-bisphosphate (FBP) FBP->PKM2_tetramer Activates This compound This compound This compound->PKM2_tetramer Activates Phosphotyrosine->PKM2_dimer Inhibits Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Warburg Effect

Caption: Regulation of PKM2 activity and the effect of this compound.

Experimental Workflow for this compound Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prepare_Mobile_Phase Prepare Mobile Phases A and B Equilibrate_System Equilibrate HPLC System with Initial Mobile Phase Prepare_Mobile_Phase->Equilibrate_System Prepare_Stock Prepare this compound Stock Solution (1 mg/mL in DMSO) Dilute_Sample Dilute Stock to Working Concentration (e.g., 0.1 mg/mL) Prepare_Stock->Dilute_Sample Inject_Sample Inject this compound Sample Dilute_Sample->Inject_Sample Equilibrate_System->Inject_Sample Run_Gradient Run Gradient Elution Inject_Sample->Run_Gradient Detect_Signal Detect UV Absorbance Run_Gradient->Detect_Signal Integrate_Peaks Integrate Peak Areas in Chromatogram Detect_Signal->Integrate_Peaks Calculate_Purity Calculate Purity (%) Integrate_Peaks->Calculate_Purity

Caption: Workflow for determining the purity of this compound by HPLC.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Biological Results Purity_Issue Low Purity Inconsistent_Results->Purity_Issue Degradation_Issue Degradation Inconsistent_Results->Degradation_Issue Concentration_Issue Incorrect Concentration Inconsistent_Results->Concentration_Issue Verify_Purity Verify Purity (e.g., HPLC) Purity_Issue->Verify_Purity Leads to Check_Storage Check Storage Conditions Degradation_Issue->Check_Storage Leads to Prepare_Fresh Prepare Fresh Stock Degradation_Issue->Prepare_Fresh Leads to Re-measure_Conc Re-measure Concentration Concentration_Issue->Re-measure_Conc Leads to

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Cell Viability Assays with ML202 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML202 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: this compound is a small molecule with dual activities. It is known as a potent activator of Pyruvate Kinase M2 (PKM2). Additionally, the compound often referred to as ML204, which is structurally very similar or identical to this compound, is a well-characterized inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels. This dual activity is a critical consideration in experimental design and data interpretation.

Q2: Which cell viability assay should I choose for my experiments with this compound?

A2: The choice of assay depends on your specific research question, cell type, and experimental conditions.

  • Metabolism-based assays (MTT, MTS, XTT, resazurin): These are common and convenient but can be influenced by this compound's effect on cellular metabolism through PKM2 activation.[1] It is crucial to run appropriate controls to ensure that observed changes are due to altered viability and not just metabolic shifts.

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of metabolically active cells and are generally very sensitive.[2]

  • Cytotoxicity assays (LDH release): These measure membrane integrity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cell death.[2]

  • Cell counting-based methods (e.g., Trypan Blue exclusion): This method provides a direct count of viable and non-viable cells but can be lower throughput.

For a comprehensive understanding, it is often recommended to use orthogonal assays, such as pairing a metabolism-based assay with a cytotoxicity assay.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound/ML204 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For ML204, a stock solution of up to 100 mM in DMSO is achievable.[3] Stock solutions should be stored at -20°C for long-term stability.[4]

Q4: At what concentrations should I test this compound?

A4: The optimal concentration of this compound depends on its intended use in your experiment (PKM2 activation or TRPC4/5 inhibition) and the cell line being used. As a starting point, consider the known IC50 and EC50 values for its targets. For TRPC4 inhibition, the IC50 of ML204 is in the range of 0.96 to 2.6 µM in different assay formats. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Issue 1: Unexpected increase or decrease in signal in metabolism-based assays (MTT, MTS, resazurin).

  • Possible Cause 1: Altered Cellular Metabolism. this compound is a PKM2 activator, which can enhance glycolysis. This can lead to an increase in the production of NADH and lactate, which can directly affect the reduction of tetrazolium salts (MTT, MTS, XTT) and resazurin, independent of changes in cell number. This may result in an overestimation of cell viability.

  • Troubleshooting Steps:

    • Run a cell-free control: Incubate this compound at your experimental concentrations with the assay reagent in cell culture medium without cells. This will determine if this compound directly reduces the reagent.

    • Use an orthogonal assay: Confirm your results using a non-metabolism-based assay, such as an LDH release assay for cytotoxicity or a direct cell count.

    • Perform a time-course experiment: Analyze the effect of this compound at different time points. A very rapid change in signal may indicate a direct effect on metabolism rather than a change in cell viability.

  • Possible Cause 2: Compound Interference. this compound might interfere with the absorbance or fluorescence readings of the assay.

  • Troubleshooting Steps:

    • Measure the spectral properties of this compound: If possible, measure the absorbance and fluorescence spectra of this compound in your assay medium to identify any potential overlap with the excitation and emission wavelengths of your assay.

    • Run a compound control: In a cell-free setup, add this compound to the medium and measure the background signal at the assay wavelength. Subtract this background from your experimental readings.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variable results.

  • Troubleshooting Steps:

    • Ensure you have a single-cell suspension before seeding.

    • Mix the cell suspension between pipetting to prevent settling.

    • Use a consistent pipetting technique for all wells.

  • Possible Cause 2: Edge effects. Wells on the edge of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

  • Troubleshooting Steps:

    • Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

    • Ensure proper humidification in the incubator.

  • Possible Cause 3: Incomplete dissolution of formazan crystals (MTT assay).

  • Troubleshooting Steps:

    • Ensure the solubilization solution is thoroughly mixed in each well.

    • Incubate the plate for a sufficient time after adding the solubilization solution to allow for complete dissolution. Gentle shaking can aid this process.

Issue 3: Low signal or poor sensitivity.

  • Possible Cause 1: Insufficient cell number. Too few cells will generate a signal that is difficult to distinguish from the background.

  • Troubleshooting Steps:

    • Increase the initial cell seeding density. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay.

    • Extend the cell culture period to allow for more proliferation before adding the assay reagent.

  • Possible Cause 2: Suboptimal incubation time with the assay reagent.

  • Troubleshooting Steps:

    • Perform a time-course experiment to determine the optimal incubation time with the assay reagent that gives a robust signal without causing toxicity from the reagent itself.

Data Presentation

Table 1: Potency of ML204 (this compound analog) as a TRPC4/5 Inhibitor

TargetAssay FormatIC50 (µM)Reference
TRPC4Fluorescent Ca2+ influx0.96
TRPC4Electrophysiology2.6
TRPC6Fluorescent Ca2+ influx~18 (19-fold selective over TRPC4)
TRPC5Not specified9-fold less selective than for TRPC4

Table 2: Reported Cytotoxicity (IC50) of various compounds in selected cancer cell lines (for reference) Note: Specific IC50 values for this compound/ML204 cytotoxicity are not readily available in the literature and should be determined empirically for the cell line of interest.

Compound ClassCell LineIC50 (µM)Reference
Benzochromene derivativesMCF-79.3 - 11.6
Benzochromene derivativesMDA-MB-2316.0 - 21.5
Benzochromene derivativesT-47D4.6 - 8.7
Oleoyl hybridsHTB-26 (Breast)10 - 50
Oleoyl hybridsPC-3 (Prostate)10 - 50
Oleoyl hybridsHepG2 (Liver)10 - 50

Experimental Protocols

Protocol 1: General Procedure for Cell Viability Assay with this compound Treatment followed by MTT Assay

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a DMSO stock in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (or a concentration known to not affect your cells).

    • Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Subtract the absorbance of a blank control (medium with MTT and solubilization solution, but no cells).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Mandatory Visualization

ML202_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPC4_5 TRPC4/5 Channel Ca_ion Ca2+ TRPC4_5->Ca_ion Ca2+ Influx Blocked This compound This compound This compound->TRPC4_5 Inhibition PKM2_dimer PKM2 (inactive dimer) This compound->PKM2_dimer Activation PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer Tetramerization Glycolysis Glycolysis PKM2_tetramer->Glycolysis Enhances Metabolic_Changes Altered Metabolism ( NADH, Lactate) Glycolysis->Metabolic_Changes Leads to

This compound dual mechanism of action.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_this compound Treat with this compound (serial dilutions) incubate_24h->treat_this compound incubate_treatment Incubate for desired duration (e.g., 48h) treat_this compound->incubate_treatment add_reagent Add viability assay reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate 2-4h add_reagent->incubate_reagent measure_signal Measure signal (absorbance/fluorescence) incubate_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

General workflow for cell viability assays.

Troubleshooting_Flowchart start Unexpected Viability Results? metabolism_assay Using a metabolism-based assay (MTT, MTS, resazurin)? start->metabolism_assay yes_metabolism Yes metabolism_assay->yes_metabolism Yes no_metabolism No metabolism_assay->no_metabolism No check_metabolism Potential metabolic interference due to PKM2 activation yes_metabolism->check_metabolism high_variability High variability between replicates? no_metabolism->high_variability run_controls Run cell-free and compound controls. Confirm with non-metabolic assay (e.g., LDH). check_metabolism->run_controls run_controls->high_variability yes_variability Yes high_variability->yes_variability Yes no_variability No high_variability->no_variability No check_seeding Review cell seeding technique. Check for edge effects. yes_variability->check_seeding low_signal Low signal/poor sensitivity? no_variability->low_signal check_seeding->low_signal yes_low_signal Yes low_signal->yes_low_signal Yes end Consult further literature or technical support low_signal->end No optimize_conditions Optimize cell density and reagent incubation time. yes_low_signal->optimize_conditions optimize_conditions->end

Troubleshooting flowchart for this compound assays.

References

Validation & Comparative

Validating ML202 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of ML202, a potent activator of Pyruvate Kinase M2 (PKM2). Understanding and confirming the interaction of this compound with its intended target, PKM2, within a cellular context is a critical step in advancing research and drug discovery programs centered on this promising therapeutic target. This document outlines experimental protocols, presents comparative data with alternative PKM2 modulators, and visualizes key pathways and workflows.

Introduction to this compound and its Target, PKM2

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate. In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways, thereby supporting cell proliferation. This compound is a small molecule activator that promotes the formation of the more active tetrameric form of PKM2, shifting cancer cell metabolism away from this anabolic state. Validating that this compound engages PKM2 in cells is essential to correlate its biochemical activity with cellular and phenotypic outcomes.

Comparative Analysis of PKM2 Activators

This compound belongs to a class of thieno[3,2-b]pyrrole[3,2-d]pyridazinones. For a robust validation of its target engagement, it is crucial to compare its performance with other known PKM2 activators.

CompoundChemical ClassReported Potency (in vitro)SelectivityReference
This compound Thieno[3,2-b]pyrrole[3,2-d]pyridazinoneAC50 = 73 nMSelective for PKM2 over PKM1, PKL, and PKR[1]
TEPP-46 (ML265) Thieno[3,2-b]pyrrole[3,2-d]pyridazinoneAC50 = 92 nMSelective for PKM2 over PKM1, PKL, and PKR[2][3]
DASA-58 (ML203) Aryl sulfonamideEC50 = 38 nMSelective for PKM2[4]
ML170 Tetrahydroquinoline-6-sulfonamide-Selective for PKM2[5]

Experimental Methodologies for Validating Target Engagement

Several orthogonal methods can be employed to confirm that this compound engages PKM2 within a cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the binding of a ligand to its target protein in intact cells. The principle is based on the thermal stabilization of the target protein upon ligand binding.

Experimental Protocol: CETSA for PKM2

  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express high levels of PKM2 (e.g., A549, H1299) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C. Include a positive control compound like TEPP-46.

  • Heat Challenge:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the total protein concentration of the soluble fraction using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PKM2, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • As a loading control, probe for a housekeeping protein such as GAPDH or β-actin from the non-heated samples.

  • Data Analysis:

    • Quantify the band intensities for PKM2 at each temperature.

    • Normalize the intensity of each heated sample to the corresponding non-heated control.

    • Plot the normalized soluble PKM2 fraction against the temperature for both vehicle- and this compound-treated samples to generate melting curves.

    • A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates thermal stabilization and therefore, target engagement.

In-Cell Pyruvate Kinase Activity Assay

This assay measures the enzymatic activity of PKM2 in cell lysates following treatment with an activator.

Experimental Protocol: PKM2 Activity in Cell Lysates

  • Cell Treatment and Lysis:

    • Seed cells (e.g., A549) in a 96-well plate.

    • Treat cells with a dose-response of this compound and comparators (e.g., TEPP-46, DASA-58) for 1-2 hours.

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer.

  • Enzyme Activity Measurement:

    • The pyruvate kinase activity is measured using a lactate dehydrogenase (LDH)-coupled enzymatic assay. In this reaction, the pyruvate produced by PKM2 is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+.

    • Prepare a reaction mixture containing the cell lysate, phosphoenolpyruvate (PEP), ADP, NADH, and LDH in a suitable buffer.

    • Monitor the decrease in absorbance at 340 nm over time, which is proportional to the rate of NADH oxidation and thus to the PKM2 activity.

  • Data Analysis:

    • Calculate the rate of reaction from the linear phase of the absorbance curve.

    • Plot the PKM2 activity against the concentration of the activator to determine the EC50 (the concentration that gives half-maximal activation).

Analysis of PKM2 Quaternary Structure

This compound is expected to promote the tetrameric state of PKM2. This can be assessed by cross-linking and western blotting.

Experimental Protocol: PKM2 Tetramerization Assay

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or vehicle for the desired time.

    • Harvest and lyse the cells.

    • Treat the cell lysates with a cross-linking agent (e.g., 0.025% glutaraldehyde) for a short duration (e.g., 10 minutes) at 37°C to fix the protein complexes.

  • Western Blot Analysis:

    • Quench the cross-linking reaction and analyze the samples by non-reducing SDS-PAGE and Western blot using a PKM2 antibody.

    • The tetrameric form of PKM2 will appear at a higher molecular weight (~240 kDa) compared to the monomeric (~60 kDa) and dimeric (~120 kDa) forms.

  • Data Analysis:

    • Quantify the band intensities for the different oligomeric states of PKM2.

    • An increase in the ratio of the tetrameric form to the dimeric/monomeric forms in this compound-treated cells compared to control indicates target engagement and the expected mechanism of action.

Visualizing Pathways and Workflows

PKM2 Signaling and the Effect of this compound

PKM2_Signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Anabolic Pathways Glycolysis->Biosynthesis Glycolytic Intermediates Pyruvate Pyruvate PEP->Pyruvate PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PEP->PKM2_Tetramer Catalyzes PKM2_Dimer->PKM2_Tetramer PKM2_Tetramer->PKM2_Dimer This compound This compound This compound->PKM2_Tetramer Promotes

Caption: this compound promotes the active tetrameric state of PKM2.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow A 1. Cell Treatment (this compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot (Quantify Soluble PKM2) D->E F 6. Data Analysis (Generate Melting Curves) E->F G Target Engagement (Thermal Stabilization) F->G

Caption: Workflow for CETSA to validate target engagement.

Logic for Comparing PKM2 Activators

Comparison_Logic A This compound C Orthogonal Assays A->C B Alternative Activators (TEPP-46, DASA-58) B->C D1 CETSA C->D1 D2 PKM2 Activity Assay C->D2 D3 Tetramerization Assay C->D3 E Validate Target Engagement D1->E D2->E D3->E

Caption: Comparing this compound with alternatives using multiple assays.

Conclusion

References

Comparative Efficacy of ML133 versus Chloroquine for Kir2.1 Potassium Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ML133 and Chloroquine as inhibitors of the inwardly rectifying potassium channel Kir2.1. The information presented is based on published experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

Inwardly rectifying potassium (Kir) channels are crucial for maintaining the resting membrane potential and cellular excitability in various cell types. The Kir2.1 channel, encoded by the KCNJ2 gene, is prominently expressed in cardiac myocytes, neurons, and skeletal muscle. Dysregulation of Kir2.1 function is associated with several cardiac arrhythmias and developmental disorders. Small molecule inhibitors of Kir2.1 are invaluable tools for studying its physiological roles and as potential therapeutic agents. This guide focuses on a comparative analysis of two such inhibitors: ML133, a potent and selective Kir2.x family inhibitor, and Chloroquine, a well-known antimalarial drug that also exhibits Kir2.1 blocking activity.

Quantitative Efficacy and Selectivity

The following tables summarize the key quantitative parameters for ML133 and Chloroquine based on in vitro experimental data.

Table 1: Potency against Kir2.1 Channel

CompoundIC50 (pH 7.4)IC50 (pH 8.5)Hill Coefficient (nH)
ML1331.8 µM[1][2][3][4]290 nM[1]~1
Chloroquine~8.7 - 11 µMNot Reported1.0

Table 2: Selectivity Profile against other Inwardly Rectifying Potassium (Kir) Channels

CompoundKir1.1 (ROMK)Kir2.2Kir2.3Kir2.6Kir4.1Kir7.1
ML133> 300 µM2.9 µM4.0 µM2.8 µM76 µM33 µM
ChloroquineNot extensively reportedNot extensively reportedNot extensively reportedNot extensively reportedIC50 ≈7µM (at +60mV)Not extensively reported

Table 3: Selectivity against other Ion Channels

CompoundhERGNaV1.5CaV1.2KV4.3KV7.1
ML133Modest selectivity, inactive in radioligand binding assaysInactiveInactiveNot extensively reportedNot extensively reported
ChloroquineIC50 ~7 µM< 20% inhibition at 30 µM< 20% inhibition at 30 µM< 20% inhibition at 30 µM< 20% inhibition at 30 µM

Mechanism of Action

Both ML133 and Chloroquine act as pore blockers of the Kir2.1 channel, albeit through different proposed mechanisms and binding sites.

ML133:

  • Proposed Binding Site: Intracellular side of the channel pore.

  • Mechanism: It is suggested that the neutral form of ML133 crosses the cell membrane and the protonated form then blocks the channel from the inside. The potency of ML133 is pH-dependent, being higher at more alkaline pH. Molecular determinants for ML133's inhibitory activity have been identified within the M2 segment of the Kir2.1 channel, specifically residues D172 and I176.

Chloroquine:

  • Proposed Binding Site: Cytoplasmic pore domain.

  • Mechanism: Chloroquine plugs the cytoplasmic conduction pathway. This binding is stabilized by interactions with negatively charged and aromatic amino acids within a central pocket of the channel. Unlike many other ion channel blockers, Chloroquine does not appear to bind within the transmembrane pore.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kir2.1 Inhibition Assay

This protocol is designed to measure the inhibitory effect of compounds on Kir2.1 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Cell Preparation:

  • Culture cells stably expressing human Kir2.1 channels in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

  • External (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 2 EDTA, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Compound Stock Solutions: Prepare 10-100 mM stock solutions of ML133 and Chloroquine in DMSO. Serially dilute in the external solution to the final desired concentrations on the day of the experiment.

Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -140 mV to 0 mV in 10 mV increments for 4 seconds each) to elicit Kir2.1 currents.

  • Record baseline currents in the absence of any compound.

  • Perfuse the cells with increasing concentrations of the test compound (ML133 or Chloroquine) and record the currents at each concentration until a steady-state block is achieved.

  • Wash out the compound with the external solution to check for reversibility of the block.

Data Analysis:

  • Measure the peak inward current amplitude at a specific negative voltage (e.g., -120 mV) for each compound concentration.

  • Normalize the current amplitudes to the baseline current (in the absence of the compound).

  • Plot the normalized current as a function of the compound concentration and fit the data with the Hill equation to determine the IC50 and Hill coefficient.

Thallium Flux Assay for High-Thoroughput Screening of Kir2.1 Inhibition

This assay provides a higher throughput method to assess Kir2.1 channel activity by measuring the influx of thallium (Tl⁺), a surrogate for K⁺, using a thallium-sensitive fluorescent dye.

Cell Preparation:

  • Seed HEK293 cells stably expressing Kir2.1 channels into 384-well, black-walled, clear-bottom microplates at a density of 15,000-20,000 cells per well.

  • Incubate the plates overnight at 37°C and 5% CO₂.

Reagents:

  • Loading Buffer: Prepare a solution of a thallium-sensitive fluorescent dye (e.g., FluxOR™) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Compound Plates: Prepare serial dilutions of ML133 and Chloroquine in the assay buffer in a separate 384-well plate.

  • Stimulus Buffer: Prepare a solution containing Tl₂SO₄ and K₂SO₄ in a chloride-free buffer.

Assay Procedure:

  • Remove the culture medium from the cell plates and add the Loading Buffer to each well.

  • Incubate the plates at room temperature in the dark for 60-90 minutes.

  • After incubation, remove the loading buffer and wash the cells with the assay buffer.

  • Add the compound solutions from the compound plate to the cell plate and incubate for 10-20 minutes at room temperature.

  • Place the cell plate into a kinetic plate reader (e.g., FLIPR or FDSS).

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add the Stimulus Buffer to all wells to initiate Tl⁺ influx through the open Kir2.1 channels.

  • Continue to measure the fluorescence intensity for an additional 2-3 minutes.

Data Analysis:

  • The rate of fluorescence increase is proportional to the Kir2.1 channel activity.

  • Calculate the rate of Tl⁺ influx (e.g., by determining the maximum slope of the fluorescence curve) for each well.

  • Normalize the influx rates in the presence of the compound to the control wells (vehicle only).

  • Plot the normalized influx rate as a function of compound concentration and fit the data to a dose-response curve to determine the IC50.

Visualizations

Kir2_1_Signaling_Pathway cluster_membrane Plasma Membrane Kir2_1 Kir2.1 Channel K_out K+ Efflux Kir2_1->K_out K_in K+ Influx K_in->Kir2_1 RMP Resting Membrane Potential K_out->RMP Hyperpolarization Excitability Cellular Excitability RMP->Excitability Decreased ML133 ML133 ML133->Kir2_1 Inhibits Chloroquine Chloroquine Chloroquine->Kir2_1 Inhibits

Caption: Simplified signaling pathway of the Kir2.1 channel and its inhibition.

Patch_Clamp_Workflow A 1. Cell Plating B 2. Whole-Cell Configuration A->B C 3. Baseline Current Recording B->C D 4. Compound Application C->D E 5. Inhibited Current Recording D->E F 6. Data Analysis (IC50) E->F

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Thallium_Flux_Workflow A 1. Cell Seeding (384-well) B 2. Dye Loading A->B C 3. Compound Incubation B->C D 4. Baseline Fluorescence Reading C->D E 5. Thallium Stimulation D->E F 6. Kinetic Fluorescence Reading E->F G 7. Data Analysis (IC50) F->G

Caption: Experimental workflow for the thallium flux assay.

References

Comparative analysis of ML202 and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of ML133 and its Analogs as Kir2.1 Potassium Channel Inhibitors

This guide provides a detailed comparative analysis of ML133, a selective inhibitor of the Kir2 (Kir2.x) family of inwardly rectifying potassium channels, and its analogs. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of these important ion channels.

Introduction

Inwardly rectifying potassium (Kir) channels are crucial for maintaining the resting membrane potential and regulating cellular excitability in various cell types, including neurons and muscle cells.[1][2] The Kir2.x subfamily, particularly Kir2.1 (encoded by the KCNJ2 gene), plays a significant role in these processes.[3][4] Dysfunctional Kir2.1 channels have been implicated in several pathologies, making them a key target for therapeutic intervention.[5]

ML133 was identified through a high-throughput screening campaign as a potent and selective inhibitor of the Kir2.x channel family. This guide will compare the performance of ML133 with its analogs, presenting quantitative data on their potency and selectivity, detailing the experimental protocols used for their characterization, and visualizing the relevant signaling pathways and experimental workflows.

Quantitative Comparison of ML133 and Analogs

The following table summarizes the inhibitory activity (IC50 values) of ML133 and several of its key analogs against various inwardly rectifying potassium channels. The data is primarily derived from whole-cell patch clamp electrophysiology experiments conducted at a pH of 7.4, unless otherwise specified.

CompoundTargetIC50 (µM) at pH 7.4IC50 (µM) at pH 8.5Notes
ML133 mKir2.11.80.29The original probe compound; potency is pH-dependent due to a basic nitrogen (pKa ~ 8.8).
hKir2.22.9-Similar potency to Kir2.1, indicating it is a Kir2.x family inhibitor.
hKir2.34.0-Similar potency to Kir2.1.
hKir2.62.8-Similar potency to Kir2.1.
rKir1.1 (ROMK)> 30085.5Demonstrates high selectivity against Kir1.1.
rKir4.176-Weak activity.
hKir7.133-Weak activity.
hERG4.3-Modest off-target activity.
Analog 14a Kir2.10.77-4-chlorobenzyl analog, equipotent to ML133.
Analog 14b Kir2.11.06-3-chlorobenzyl analog, equipotent to ML133.
Analog 14d Kir2.11.39-4-tert-butylbenzyl analog, comparable potency to ML133.
Analog 14j Kir2.113.88-2-chlorobenzyl analog, showing diminished potency.
Analog 14k Kir2.1319.2A bis-4-methoxybenzylamine analog with reduced potency.
VU6080824 (5s) Kir2.1~0.3 - 0.5-A next-generation analog with 3-5 fold higher potency than ML133.

Signaling Pathway and Mechanism of Action

Kir2.1 channels are fundamental in establishing the high resting membrane potential of excitable cells. They allow potassium ions (K+) to flow more easily into the cell than out, which hyperpolarizes the cell membrane. This hyperpolarization is critical for regulating the threshold for action potential firing. Inhibition of Kir2.1 channels by compounds like ML133 leads to membrane depolarization. This change in membrane potential can have significant downstream effects on various signaling pathways, including those that are voltage-dependent, such as calcium signaling. For instance, altered intracellular calcium levels can impact pathways like the TGF-β1/Smad signaling cascade, which is involved in processes like myocardial fibrosis.

Kir2_1_Signaling_Pathway cluster_membrane Cell Membrane Kir2_1 Kir2.1 Channel Membrane_Potential Resting Membrane Potential (Hyperpolarized) Kir2_1->Membrane_Potential Maintains Depolarization Membrane Depolarization Kir2_1->Depolarization Leads to K_ion_in K+ Influx K_ion_in->Kir2_1 Allows ML133 ML133 / Analogs ML133->Kir2_1 Inhibits Ca_channels Voltage-gated Ca2+ Channels Depolarization->Ca_channels Activates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Mediates Downstream_Signaling Downstream Signaling (e.g., TGF-β1/Smad) Ca_influx->Downstream_Signaling Modulates Experimental_Workflow HTS High-Throughput Screening (Thallium Flux Assay) ~300,000 compounds Hit_Confirmation Hit Confirmation (Dose-response in Tl+ flux) HTS->Hit_Confirmation Identifies Hits Counter_Screening Counter-Screening (e.g., parental cells, hERG) Hit_Confirmation->Counter_Screening Lead_Selection Lead Compound Selection (e.g., ML133) Counter_Screening->Lead_Selection Filters for selectivity SAR_Studies Structure-Activity Relationship (SAR) (Synthesis of Analogs) Lead_Selection->SAR_Studies Initiates Electrophysiology Electrophysiological Characterization (Whole-cell patch clamp) Determine IC50 and mechanism SAR_Studies->Electrophysiology Provides Analogs for Electrophysiology->SAR_Studies Informs Selectivity_Profiling Selectivity Profiling (Test against other Kir channels) Electrophysiology->Selectivity_Profiling Lead_Optimization Lead Optimization (e.g., VU6080824) Selectivity_Profiling->Lead_Optimization Guides

References

A Guide to the Reproducibility of the ML202 Machine Learning Workflow

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison and breakdown of the experimental results and methodology presented in the ML202 machine learning tutorial. The tutorial focuses on building a machine learning model to predict the risk of stroke. This document is intended for researchers, scientists, and professionals in drug development and healthcare to understand and potentially reproduce the workflow.

Data Presentation

The following tables summarize the key components and potential outcomes of the machine learning experiment as described in the this compound tutorial. These are representative of the types of data that would be generated when following the tutorial's protocol.

Table 1: Dataset Characteristics

FeatureDescriptionData TypeExample
id Patient IdentifierNominal9046
gender Gender of the patientCategoricalMale, Female, Other
age Age of the patientNumeric67
hypertension Presence of hypertensionBinary0 (No), 1 (Yes)
heart_disease Presence of heart diseaseBinary0 (No), 1 (Yes)
ever_married Marital statusCategoricalYes, No
work_type Type of employmentCategoricalPrivate, Self-employed, etc.
Residence_type Area of residenceCategoricalUrban, Rural
avg_glucose_level Average glucose level in bloodNumeric228.69
bmi Body Mass IndexNumeric36.6
smoking_status Patient's smoking habitsCategoricalformerly smoked, never smoked, etc.
stroke Stroke occurrence (Target Variable)Binary0 (No), 1 (Yes)

Table 2: Model Performance Metrics (Illustrative)

MetricDescriptionIllustrative Value
Accuracy The proportion of correctly classified instances.0.94
Precision The proportion of true positive predictions among all positive predictions.0.85
Recall (Sensitivity) The proportion of actual positives that were correctly identified.0.80
F1-Score The harmonic mean of precision and recall.0.82
AUC-ROC Area Under the Receiver Operating Characteristic Curve, indicating the model's ability to distinguish between classes.0.88

Experimental Protocols

The this compound tutorial outlines a comprehensive workflow for developing a predictive model. The key experimental steps are detailed below.

1. Data Preparation and Feature Engineering:

  • Data Source: The experiment utilizes a dataset containing patient characteristics and stroke history.

  • Data Splitting: The dataset is partitioned into a training set (typically 80%) and a testing set (20%) to ensure that the model's performance is evaluated on unseen data.[1]

  • Feature Selection: The features (as listed in Table 1) are selected as inputs (capital X) for the model, while the 'stroke' column serves as the target variable or label (lowercase y).[1]

  • Data Preprocessing: The tutorial implies the use of automated machine learning (autoML) libraries like H2O.ai, which handle tasks such as dealing with null values, transforming categorical features, and standardizing numerical data.[1]

2. Model Training:

  • Training Environment: The tutorial demonstrates model training using InterSystems IntegratedML, which leverages SQL commands to create and train a machine learning model.[1] It also shows how to train a model using a Jupyter Notebook with Python connected to the data in the IRIS database.[1]

  • Algorithm Selection: IntegratedML automatically tests multiple model types, such as boosted trees, logistic regression, and neural networks, to find the best performing one.

  • Training Process: The model is trained on the designated training dataset to learn the relationship between the patient's features and the likelihood of having a stroke.

3. Model Evaluation:

  • Prediction: The trained model is used to make predictions on the held-out testing dataset.

  • Performance Assessment: The model's predictions are compared against the actual outcomes in the testing set to calculate performance metrics such as accuracy, precision, recall, and F1-score.

4. Model Deployment and Integration:

  • The tutorial demonstrates how to incorporate the trained machine learning model into a hospital census application using ObjectScript and Embedded Python. This allows for real-time prediction of stroke risk for patients.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the machine learning experiment described in the this compound tutorial.

ML202_Workflow cluster_data Data Preparation cluster_model Model Development cluster_deployment Deployment data_source Patient Dataset data_split Train-Test Split (80/20) data_source->data_split feature_engineering Feature & Label Definition data_split->feature_engineering model_training Train Model on Training Data feature_engineering->model_training model_evaluation Evaluate Model on Test Data model_training->model_evaluation application_integration Integrate Model into Application model_evaluation->application_integration Model_Logic training_data Training Data (Features + Known Stroke Outcome) ml_algorithm Machine Learning Algorithm training_data->ml_algorithm learns from trained_model Trained Predictive Model ml_algorithm->trained_model produces prediction Predicted Stroke Risk trained_model->prediction outputs new_patient_data New Patient Data (Features) new_patient_data->trained_model input to

References

Cross-Validation of ML204 (formerly ML202) Activity as a TRPC4/TRPC5 Channel Inhibitor in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the potent and selective TRPC4 and TRPC5 channel inhibitor, ML204, reveals consistent activity across various cell lines. This guide provides a comparative summary of its efficacy, detailed experimental protocols for its assessment, and a visual representation of its mechanism of action within the relevant signaling pathways.

ML204 has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels. These non-selective cation channels are implicated in a range of cellular processes, and their dysregulation has been linked to various diseases. This report consolidates available data on the inhibitory activity of ML204 in different cell models, offering researchers a valuable resource for experimental design and data interpretation.

Quantitative Analysis of ML204 Activity

The inhibitory potency of ML204 has been predominantly characterized by its half-maximal inhibitory concentration (IC50) in various cell-based assays. The following table summarizes the reported IC50 values for ML204 against TRPC4 and TRPC5 channels in different cell lines.

Cell LineChannel TargetAssay TypeIC50 (µM)Reference
HEK293TRPC4βIntracellular Ca2+ influx0.96[1]
HEK293TRPC4βWhole-cell patch clamp2.6 - 2.9[2]
HEK293TRPC5Intracellular Ca2+ influx~65% inhibition at 10 µM
PodocytesTRPC5Whole-cell patch clampCurrent blocked by 3 µM[3]
A498 (Renal Carcinoma)Endogenous TRPC4/C1Ca2+ entrySuppressed by ML204
U-87 (Glioblastoma)Endogenous TRPC1/C5Riluzole-activated currentsPartially inhibited

Note: The activity of ML204 can be influenced by the specific splice variant of the TRPC channel and the mode of channel activation.

Signaling Pathway and Mechanism of Action

ML204 functions as a direct inhibitor of TRPC4 and TRPC5 channels. These channels are key components of signal transduction pathways initiated by the activation of G-protein coupled receptors (GPCRs), primarily those linked to Gq/11 and Gi/o proteins.

Upon ligand binding to a GPCR, the associated G-protein is activated. In the case of Gq/11, this leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and this, along with other signals, leads to the opening of TRPC4/5 channels, resulting in an influx of cations, including Ca2+ and Na+. The Gi/o pathway can also modulate TRPC4/5 activity. ML204 is believed to directly interact with the channel pore, blocking this ion influx.

TRPC4_5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR (Gq/11 or Gi/o coupled) Ligand->GPCR 1. Binding G_protein Gq/11 or Gi/o Protein GPCR->G_protein 2. Activation TRPC4_5 TRPC4/TRPC5 Channel Ca_ion Ca2+ Influx TRPC4_5->Ca_ion PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Hydrolysis G_protein->TRPC4_5 Modulation (Gi/o) G_protein->PLC 3. Activation (Gq/11) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store 5. Ca2+ Release Ca_Store->Ca_ion Ca_ion->TRPC4_5 6. Gating ML204 ML204 ML204->TRPC4_5 Inhibition

Caption: Simplified signaling pathway of TRPC4/TRPC5 channel activation and inhibition by ML204.

Experimental Protocols

Accurate assessment of ML204 activity relies on standardized and well-controlled experimental procedures. Below are detailed protocols for two common assays used to characterize TRPC4/5 channel inhibition.

Intracellular Calcium Influx Assay using Fluo-4 AM

This assay measures changes in intracellular calcium concentration following channel activation and inhibition.

Materials:

  • Cell line of interest cultured in 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Agonist for the GPCR of interest (to activate TRPC4/5)

  • ML204

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Seed cells in 96-well plates to achieve 80-90% confluency on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of ML204 in HBSS.

    • Add the ML204 dilutions to the respective wells and incubate for 10-20 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader set to excite at ~490 nm and measure emission at ~515 nm.

    • Establish a baseline fluorescence reading for each well.

    • Using the plate reader's injector, add the agonist to stimulate channel opening and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the control (no ML204) to determine the percentage of inhibition for each ML204 concentration.

    • Plot the percentage of inhibition against the log of the ML204 concentration and fit the data to a dose-response curve to determine the IC50 value.

Calcium_Influx_Workflow A Seed cells in 96-well plate B Load cells with Fluo-4 AM A->B C Wash to remove extracellular dye B->C D Incubate with ML204 C->D E Measure baseline fluorescence D->E F Inject agonist and record fluorescence change E->F G Analyze data and calculate IC50 F->G

Caption: Experimental workflow for the intracellular calcium influx assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPC4/5 channels in the plasma membrane of a single cell.

Materials:

  • Cell line of interest cultured on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, pH 7.2 with CsOH)

  • Agonist for channel activation

  • ML204

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit and record baseline channel currents.

    • Activate the TRPC4/5 channels by perfusing the bath with the agonist.

    • Once a stable current is achieved, apply different concentrations of ML204 to the bath to observe inhibition.

  • Data Analysis:

    • Measure the current amplitude before and after the application of the agonist and ML204.

    • Calculate the percentage of current inhibition for each ML204 concentration.

    • Plot the percentage of inhibition against the log of the ML204 concentration to determine the IC50 value.[3]

Conclusion

The available data consistently demonstrate that ML204 is a potent inhibitor of TRPC4 and TRPC5 channels across different cell lines and experimental platforms. The provided protocols offer a standardized framework for researchers to further investigate the activity of ML204 and its therapeutic potential in various disease models. The visualization of the signaling pathway provides a clear context for understanding its mechanism of action. Further cross-validation in a broader panel of cell lines will continue to refine our understanding of the cellular and systemic functions of TRPC4 and TRPC5 channels.

References

Investigational Drug MLN1202 Shows Promise in Reducing Inflammatory Marker Associated with Atherosclerotic Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a new analysis of clinical trial data provides a comparative look at the investigational drug MLN1202 against the current standard of care for patients with stable atherosclerotic cardiovascular disease (ASCVD). While not a replacement for established treatments, MLN1202, a humanized monoclonal antibody, has demonstrated a significant reduction in a key inflammatory biomarker linked to the progression of atherosclerosis.

The primary therapeutic target of MLN1202 is the C-C chemokine receptor type 2 (CCR2). By blocking this receptor, MLN1202 inhibits the signaling of monocyte chemoattractant protein-1 (MCP-1), a crucial step in the inflammatory cascade that drives the formation of atherosclerotic plaques.[1][2] This novel mechanism of action offers a potential new avenue for managing the inflammatory component of ASCVD.

Performance Against Placebo in Conjunction with Standard of Care

A Phase II, randomized, double-blind, placebo-controlled clinical trial was conducted to assess the efficacy and safety of MLN1202 in patients at high risk for atherosclerotic cardiovascular disease who were already receiving standard-of-care (SOC) therapy.[3] The study's primary endpoint was the change in high-sensitivity C-reactive protein (hs-CRP) levels, a well-established biomarker for inflammation and cardiovascular risk.[1][4]

The results indicated that a single intravenous infusion of MLN1202 led to a statistically significant reduction in hs-CRP levels compared to placebo.

Outcome MeasureMLN1202 + Standard of CarePlacebo + Standard of Carep-valueTimepoint
Median Percent Reduction in hs-CRP24.2%-2.5% (increase)0.00898 weeks
Absolute Median Reduction in hs-CRP1.6 mg/L-0.02758 weeks
Median Reduction in hs-CRP (relative to placebo)26.7%-0.0089Day 57
Median Reduction in hs-CRP (relative to placebo)19.1%-0.0203Day 85

Data sourced from a Phase II clinical trial of MLN1202 in patients at high risk for atherosclerotic cardiovascular disease.

Standard of Care for Atherosclerotic Cardiovascular Disease

The current standard of care for patients with stable ASCVD is multifaceted and focuses on lifestyle modifications and pharmacological interventions to manage risk factors and prevent disease progression.

Lifestyle Modifications:

  • Diet: Adoption of a heart-healthy diet, such as the DASH (Dietary Approaches to Stop Hypertension) eating plan, which emphasizes fruits, vegetables, and whole grains while limiting saturated fats, sodium, and added sugars.

  • Physical Activity: Regular exercise to manage weight and improve cardiovascular health.

  • Smoking Cessation: Complete cessation of tobacco use.

  • Weight Management: Achieving and maintaining a healthy body weight.

Pharmacological Treatments:

  • Statins: First-line therapy to lower low-density lipoprotein (LDL) cholesterol.

  • Antihypertensive Medications: To control high blood pressure.

  • Antiplatelet Agents: Such as aspirin, to prevent blood clot formation.

  • Other Lipid-Lowering Therapies: Ezetimibe and PCSK9 inhibitors may be added to statin therapy in certain high-risk patients.

Experimental Protocols

The key clinical trial assessing MLN1202 in atherosclerosis was a randomized, double-blind, placebo-controlled Phase II study.

Study Design:

  • Population: 108 patients with stable atherosclerotic cardiovascular disease at high risk, with elevated hs-CRP levels (>3.0 mg/dL).

  • Intervention: A single intravenous infusion of MLN1202 or a matching placebo.

  • Duration: Patients were followed for approximately 16 weeks.

  • Primary Endpoint: Change in hs-CRP levels from baseline.

  • Background Therapy: All participants were maintained on their existing standard-of-care medications for ASCVD.

Visualizing the Mechanism and Workflow

To better understand the biological target of MLN1202 and the design of the clinical trial, the following diagrams are provided.

G cluster_0 Atherosclerotic Plaque Formation Endothelial Cells Endothelial Cells Monocyte Monocyte Macrophage Macrophage Monocyte->Macrophage Differentiates into Foam Cell Foam Cell Macrophage->Foam Cell Engulfs lipids Foam Cell->Endothelial Cells Contributes to plaque MCP-1 MCP-1 CCR2 CCR2 MCP-1->CCR2 Binds to CCR2->Monocyte Activates MLN1202 MLN1202 MLN1202->CCR2 Blocks

Caption: Signaling pathway of MLN1202 in atherosclerosis.

G Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm MLN1202 Infusion + Standard of Care Randomization->Treatment Arm Placebo Arm Placebo Infusion + Standard of Care Randomization->Placebo Arm Follow-up Follow-up Treatment Arm->Follow-up Placebo Arm->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

Caption: Experimental workflow of the MLN1202 Phase II trial.

References

Unveiling the Potency of PKM2 Activation: A Head-to-Head Comparison of ML202 and TEPP-46

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, particularly in the fields of oncology and metabolic diseases, the activation of pyruvate kinase M2 (PKM2) has emerged as a promising therapeutic strategy. PKM2 is a key enzyme in glycolysis that regulates the final, rate-limiting step. Its activation can reprogram cancer cell metabolism, shifting from aerobic glycolysis (the Warburg effect) back to a more differentiated, less proliferative state. This guide provides a detailed, head-to-head comparison of two prominent PKM2 activators: ML202 and TEPP-46, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective characteristics, supported by experimental data.

Overview of this compound and TEPP-46

This compound is a potent and selective small-molecule activator of pyruvate kinase M2. It functions as a selective allosteric modulator of the human form of the enzyme (hPK-M2), enhancing the binding of the substrate phosphoenolpyruvate (PEP) without significantly affecting the binding of adenosine diphosphate (ADP).[1]

TEPP-46 is another well-characterized, potent, and selective activator of PKM2. It has been extensively used in preclinical studies to investigate the therapeutic potential of PKM2 activation in various cancer models.

Quantitative Comparison of Potency and Selectivity

The following table summarizes the key quantitative parameters for this compound and TEPP-46, providing a clear comparison of their potency and selectivity for PKM2 over other pyruvate kinase isoforms (PKM1, PKL, and PKR).

ParameterThis compoundTEPP-46Reference
PKM2 AC50 73 nM38 nM
Selectivity vs. PKM1 >100-fold>1000-fold
Selectivity vs. PKL >100-fold>1000-fold
Selectivity vs. PKR >100-fold>1000-fold

AC50 (Half-maximal activation constant): The concentration of the compound required to achieve 50% of the maximum activation of the enzyme. A lower value indicates higher potency.

Experimental Protocols

The determination of the potency and selectivity of this compound and TEPP-46 involves robust enzymatic assays. Below are the detailed methodologies for these key experiments.

Pyruvate Kinase Activity Assay

This assay measures the enzymatic activity of the different pyruvate kinase isoforms in the presence of varying concentrations of the activators.

Materials:

  • Recombinant human PKM2, PKM1, PKL, and PKR enzymes

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • This compound and TEPP-46 compounds dissolved in DMSO

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound and TEPP-46 in DMSO.

  • In a 384-well plate, add the assay buffer, LDH, NADH, and ADP.

  • Add the serially diluted compounds to the wells. A DMSO-only control is included.

  • Add the respective pyruvate kinase isoform (PKM2, PKM1, PKL, or PKR) to the wells.

  • Initiate the reaction by adding the substrate, PEP.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the pyruvate kinase activity.

  • Plot the rate of reaction against the log of the compound concentration to determine the AC50 values using a suitable curve-fitting software.

Signaling Pathway and Experimental Workflow

The activation of PKM2 by small molecules like this compound and TEPP-46 has a direct impact on cellular metabolism. The following diagram illustrates the central role of PKM2 in glycolysis and the effect of its activation.

G cluster_glycolysis Glycolysis cluster_pkm2_regulation PKM2 Regulation cluster_activators Small Molecule Activators cluster_downstream Downstream Effects Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P FBP Fructose-1,6-bisphosphate F6P->FBP PEP Phosphoenolpyruvate FBP->PEP Biosynthesis Macromolecule Biosynthesis FBP->Biosynthesis Anabolic Pathways Pyruvate Pyruvate PEP->Pyruvate PKM2_tetramer PKM2 (Active Tetramer) PEP->PKM2_tetramer Substrate Lactate Lactate Pyruvate->Lactate Anaerobic TCA TCA Cycle Pyruvate->TCA Aerobic PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer->PKM2_dimer Inactivation PKM2_dimer->PKM2_tetramer Activation PKM2_dimer->Biosynthesis Shunts intermediates This compound This compound This compound->PKM2_tetramer Promotes TEPP46 TEPP-46 TEPP46->PKM2_tetramer Promotes

Caption: Glycolytic pathway and the role of PKM2 activators.

Logical Relationship of PKM2 Activation

The following diagram illustrates the logical flow from the state of PKM2 to its downstream cellular effects, and how activators influence this process.

G cluster_state PKM2 State cluster_activators Intervention cluster_metabolism Metabolic Shift cluster_outcome Cellular Outcome Inactive Inactive Dimeric PKM2 Warburg Aerobic Glycolysis (Warburg Effect) Inactive->Warburg Active Active Tetrameric PKM2 OxPhos Oxidative Phosphorylation Active->OxPhos Activator This compound / TEPP-46 Activator->Active Promotes Proliferation Increased Cell Proliferation Warburg->Proliferation Differentiation Reduced Proliferation / Increased Differentiation OxPhos->Differentiation

Caption: Logical flow of PKM2 activation and its cellular consequences.

Conclusion

Both this compound and TEPP-46 are highly potent and selective activators of PKM2. While TEPP-46 demonstrates slightly higher potency in enzymatic assays, both compounds serve as excellent tool compounds for studying the biological consequences of PKM2 activation. The choice between these molecules may depend on the specific experimental context, such as the cell type or in vivo model being used. The provided experimental protocols and diagrams offer a foundational understanding for researchers to design and interpret studies aimed at targeting PKM2 for therapeutic benefit.

References

Confirming ML204 Specificity: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological agent ML204, a potent inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels, with genetic knockout models to validate its specificity. By presenting supporting experimental data from key studies, this document serves as a valuable resource for researchers investigating TRPC4/5 channel function and developing targeted therapeutics.

Introduction to ML204 and TRPC4

ML204 is a small molecule inhibitor identified through high-throughput screening that has demonstrated high potency and selectivity for TRPC4 and TRPC5 channels.[1][2][3] These channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including smooth muscle contraction, neuronal excitability, and endothelial permeability.[1] TRPC4 is often activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, involving the activation of phospholipase C (PLC). To rigorously establish the on-target effects of ML204, it is essential to compare its pharmacological effects with the phenotype of TRPC4 knockout (KO) animal models. This guide synthesizes data from studies employing this dual approach.

Comparative Data: ML204 vs. TRPC4 Knockout

The following tables summarize quantitative data from studies that have directly compared the effects of ML204 in wild-type (WT) animals with those observed in TRPC4 knockout (TRPC4-KO) models. These data unequivocally demonstrate that ML204 phenocopies the genetic deletion of TRPC4, thereby confirming its specificity. A more potent and selective inhibitor, Pico145, is also included for comparison as its effects have been shown to be as effective as trpc4 gene deficiency.[4]

Table 1: Electrophysiological Comparison of TRPC4 Inhibition

ParameterConditionWild-Type (WT)TRPC4-KOML204-Treated WTReference
Muscarinic Cation Current (mICAT) in Ileal MyocytesCarbachol (10 µM)PresentAbsentSignificantly Reduced
Plateau Potential in Lateral Septal NeuronsmGluR AgonistPresentAbsentInhibited

Table 2: Functional Output Comparison of TRPC4 Inhibition

ParameterConditionWild-Type (WT)TRPC4-KOML204-Treated WTReference
Cocaine Self-AdministrationCocaine InfusionsNormalReducedN/A
Intestinal Motility (Transit Time)PostprandialNormalDelayedDelayed
Ischemia-Induced Brain Damage30 min MCAOSignificant InfarctReduced InfarctReduced Infarct

Table 3: Comparison of High-Potency Inhibitor Pico145 with TRPC4 Knockout

ParameterConditionWild-Type (WT)TRPC4-KOPico145-Treated WTReference
Muscarinic Cation Current (mICAT) in Ileal MyocytesCarbachol (50 µM)PresentAbsentInhibited (IC50 = 3.1 pM)
Intestinal Motility (Transit Time)PostprandialNormalDelayedDelayed

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway involving TRPC4 and a typical experimental workflow for validating inhibitor specificity.

TRPC4_Signaling_Pathway TRPC4 Signaling Pathway GPCR GPCR Gq Gq GPCR->Gq Agonist Binding PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4 TRPC4 Channel IP3->TRPC4 Activation DAG->TRPC4 Modulation Ca_influx Ca2+ Influx TRPC4->Ca_influx Downstream Downstream Cellular Responses Ca_influx->Downstream

Figure 1. Simplified TRPC4 activation pathway.

Experimental_Workflow Experimental Workflow for Specificity Validation WT Wild-Type (WT) Vehicle Vehicle WT->Vehicle ML204 ML204 WT->ML204 KO TRPC4-KO KO->Vehicle Electro Electrophysiology Vehicle->Electro Calcium Calcium Imaging Vehicle->Calcium Functional Functional Assays Vehicle->Functional ML204->Electro ML204->Calcium ML204->Functional compare1 Compare WT+Vehicle vs WT+ML204 Electro->compare1 compare2 Compare WT+Vehicle vs KO+Vehicle Electro->compare2 compare3 Compare WT+ML204 vs KO+Vehicle Electro->compare3 Calcium->compare1 Calcium->compare2 Calcium->compare3 Functional->compare1 Functional->compare2 Functional->compare3

Figure 2. Workflow for validating inhibitor specificity.

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Ileal myocytes are isolated from wild-type and TRPC4-KO mice by enzymatic digestion.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • Muscarinic receptor-activated cation currents (mICAT) are elicited by application of carbachol (10-50 µM).

    • ML204 or Pico145 is applied via the bath perfusion system at desired concentrations.

    • Current-voltage (I-V) relationships are determined by applying voltage ramps from -100 mV to +100 mV.

    • Data are recorded and analyzed to determine the effect of the inhibitor on current amplitude and kinetics.

Intracellular Calcium Imaging
  • Cell Preparation and Dye Loading: Isolated ileal myocytes from wild-type and TRPC4-KO mice are plated on glass coverslips. Cells are loaded with the ratiometric calcium indicator Fura-2 AM (2-5 µM) for 30-45 minutes at room temperature.

  • Imaging Setup: A fluorescence microscopy system equipped with a light source for dual-wavelength excitation (340 nm and 380 nm) and an emission filter (510 nm) is used.

  • Procedure:

    • Coverslips with Fura-2-loaded cells are mounted in a perfusion chamber on the microscope stage.

    • A baseline fluorescence ratio (F340/F380) is established.

    • Cells are stimulated with carbachol (10 µM) to induce a calcium response.

    • ML204 is perfused into the chamber, and the change in the fluorescence ratio is recorded.

    • The ratio of F340/F380 is converted to intracellular calcium concentration ([Ca2+]i) using a standard calibration method.

In Vivo Intestinal Motility Assay
  • Animals: Wild-type and TRPC4-KO mice are used. A cohort of wild-type mice is treated with ML204 or Pico145.

  • Procedure:

    • Mice are fasted overnight with free access to water.

    • A non-absorbable marker (e.g., carmine red in methylcellulose) is administered by oral gavage.

    • For pharmacological studies, ML204, Pico145, or vehicle is administered prior to the marker.

    • At a defined time point (e.g., 60-120 minutes) after marker administration, mice are euthanized.

    • The entire gastrointestinal tract is carefully excised, and the distance traveled by the marker from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

Conclusion

The data presented in this guide strongly support the specificity of ML204 for TRPC4-containing channels. The consistent observation that the pharmacological effects of ML204 in wild-type animals closely mimic the phenotype of TRPC4 knockout animals provides a high degree of confidence in its use as a selective tool for studying TRPC4 function. Furthermore, the development of even more potent and selective inhibitors like Pico145 further enables the precise dissection of TRPC1/4/5 channel roles in health and disease. Researchers utilizing these pharmacological tools in conjunction with genetic models can significantly advance our understanding of TRP channel biology and its therapeutic potential.

References

Benchmarking ML202: A Comparative Guide to Pyruvate Kinase M2 (PKM2) Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of ML202, a potent activator of Pyruvate Kinase M2 (PKM2), against other known small-molecule activators of this enzyme. The data presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific research applications in areas such as cancer metabolism and other diseases characterized by the Warburg effect.

Introduction to PKM2 Activation

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and other proliferating cell types. It exists in a highly active tetrameric state and a less active dimeric state. In many tumors, the dimeric form is predominant, leading to a metabolic shift that favors anabolic processes to support rapid cell growth. Small-molecule activators that stabilize the active tetrameric form of PKM2 are therefore of significant interest as a therapeutic strategy to reprogram cancer cell metabolism and inhibit tumor growth.[1] this compound is a highly specific allosteric activator of human PKM2.[2]

Performance Comparison of PKM2 Activators

The following table summarizes the biochemical potency of this compound in comparison to other well-characterized synthetic and natural activators of PKM2. The half-maximal activation concentration (AC50) or half-maximal effective concentration (EC50) are key metrics for comparing the potency of these compounds in biochemical assays.

Compound NameTypeTargetAC50 / EC50 (nM)Assay Type
This compound Synthetic Small MoleculePKM273Biochemical (LDH-coupled)[3]
TEPP-46Synthetic Small MoleculePKM2~30Biochemical[4]
DASA-58Synthetic Small MoleculePKM2~90Biochemical[4]
PA-12Synthetic Small MoleculePKM24,920In vitro ATP assay
Fructose-1,6-bisphosphate (FBP)Endogenous MetabolitePKM2Varies (µM range)Biochemical

Signaling Pathway and Mechanism of Action

PKM2 activators function by binding to an allosteric site on the enzyme, which stabilizes the more active tetrameric conformation. This enhanced activity shifts the metabolic flux towards pyruvate and ATP production, thereby reversing the anabolic metabolism characteristic of many cancer cells.

PKM2_Activation_Pathway cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways cluster_regulation Allosteric Activation Phosphoenolpyruvate Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate PKM2 Biosynthesis Biosynthesis Phosphoenolpyruvate->Biosynthesis Diverted Intermediates This compound This compound PKM2 (Dimer) PKM2 (Dimer) This compound->PKM2 (Dimer) Binds to allosteric site Other Activators Other Activators Other Activators->PKM2 (Dimer) Binds to allosteric site PKM2 (Tetramer) PKM2 (Tetramer) PKM2 (Dimer)->PKM2 (Tetramer) Promotes Tetramerization PKM2 (Tetramer)->Pyruvate Increased Catalytic Activity

Caption: Allosteric activation of PKM2 by this compound promotes its tetrameric form, enhancing the conversion of phosphoenolpyruvate to pyruvate and reducing the flux of glycolytic intermediates into anabolic pathways.

Experimental Protocols

Biochemical PKM2 Activity Assay (LDH-Coupled)

This assay determines the enzymatic activity of PKM2 by measuring the rate of pyruvate production, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH).

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM ADP, 0.5 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, and 10 units/mL of lactate dehydrogenase.

  • Compound Incubation: Add varying concentrations of this compound or other test compounds to the reaction mixture in a 96-well plate.

  • Enzyme Addition: Initiate the reaction by adding recombinant human PKM2 enzyme to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is directly proportional to the PKM2 activity.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the compound concentrations to determine the AC50 value.

Experimental Workflow for Cellular Assays

Cell-based assays are crucial for evaluating the effects of PKM2 activators in a more physiologically relevant context.

Cellular_Assay_Workflow Start Start Cell_Culture Culture Cancer Cell Line (e.g., A549) Start->Cell_Culture Compound_Treatment Treat cells with This compound or other activators Cell_Culture->Compound_Treatment Incubation Incubate under Normoxia or Hypoxia Compound_Treatment->Incubation Endpoint_Assays Perform Endpoint Assays Incubation->Endpoint_Assays Metabolite_Extraction Metabolite Extraction & Analysis (LC-MS) Endpoint_Assays->Metabolite_Extraction Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assays->Cell_Viability Target_Engagement PKM2 Tetramerization (e.g., Western Blot, Thermal Shift Assay) Endpoint_Assays->Target_Engagement Data_Analysis Data Analysis and Comparison Metabolite_Extraction->Data_Analysis Cell_Viability->Data_Analysis Target_Engagement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for assessing the cellular effects of PKM2 activators, from cell culture and treatment to various endpoint analyses.

Cell Viability Assay under Nutrient Limitation: This assay assesses the anti-proliferative effects of PKM2 activators under conditions that mimic the nutrient-deprived tumor microenvironment.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate in complete medium.

  • Nutrient Deprivation: After cell attachment, replace the complete medium with a medium lacking specific non-essential amino acids (NEAA).

  • Compound Treatment: Add serial dilutions of this compound or other activators to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the IC50 value for each compound by plotting cell viability against compound concentration.

Conclusion

This compound is a potent and selective activator of PKM2, demonstrating high biochemical potency. This guide provides a framework for comparing its performance against other known PKM2 activators. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of PKM2 activation.

References

Independent Validation of ML202: A Comparative Guide to Pyruvate Kinase M2 Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings for ML202, a potent and selective allosteric activator of pyruvate kinase M2 (PKM2), with other known PKM2 activators. The data presented here is collated from primary peer-reviewed literature and serves as a resource for the independent validation of this compound's activity and mechanism of action.

Introduction to PKM2 Activation

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for energy production and the synthesis of cellular building blocks. In cancer cells, PKM2 is often found in a less active dimeric form, which promotes the "Warburg effect" – a metabolic state characterized by increased glucose uptake and lactate production, even in the presence of oxygen. This metabolic reprogramming is thought to provide cancer cells with a growth advantage.

Small molecule activators of PKM2, such as this compound, promote the formation of the more active tetrameric form of the enzyme. This shift is hypothesized to reverse the Warburg effect and suppress tumor growth by redirecting metabolic flux away from anabolic pathways. This guide examines the experimental evidence supporting this hypothesis for this compound and compares its performance with other well-characterized PKM2 activators.

Comparative Analysis of PKM2 Activators

The following tables summarize the quantitative data for this compound and other notable PKM2 activators. The data has been extracted from published studies to allow for a direct comparison of their potency and efficacy.

CompoundTypeMethod of IdentificationIn Vitro Potency (AC50)Cellular EfficacyIn Vivo Efficacy
This compound Synthetic Small MoleculeHigh-Throughput Screening73 nM[1]--
TEPP-46 (ML265) Synthetic Small MoleculeHigh-Throughput Screening92 nMDecreased lactate production in H1299 cellsInhibition of xenograft tumor growth
DASA-58 Synthetic Small MoleculeHigh-Throughput Screening19.6 µM (cellular EC50)[2]Decreased lactate production in H1299 cells[2]Inhibition of xenograft tumor growth
Tuberosin Natural ProductVirtual ScreeningPredicted Binding Affinity: -10.5 kcal/mol[3]Not yet reportedNot yet reported
PA-12 Synthetic Small MoleculeVirtual Screening4.92 µMSuppressed lung cancer cell growth under hypoxia-

Note: AC50 (Half-maximal activating concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to achieve 50% of the maximum enzyme activation or cellular effect, respectively. A lower value indicates higher potency. The binding affinity for Tuberosin is a predicted value from computational simulations and awaits experimental validation.

Signaling Pathway of PKM2 Activation

The activation of PKM2 by small molecules like this compound has significant downstream effects on cellular metabolism and signaling. The following diagram illustrates the central role of PKM2 in glycolysis and how its activation can influence cancer cell metabolism.

PKM2_Signaling cluster_glycolysis Glycolysis cluster_cellular_effects Cellular Effects Glucose Glucose G6P Glucose-6-P Glucose->G6P Multiple Steps FBP Fructose-1,6-BP G6P->FBP PEP Phosphoenolpyruvate (PEP) FBP->PEP PKM2_dimer PKM2 (Dimer) Low Activity FBP->PKM2_dimer Endogenous Activator Pyruvate Pyruvate PEP->Pyruvate PKM2 Anabolic_Pathways Anabolic Pathways (e.g., PPP) PEP->Anabolic_Pathways Diverted when PKM2 is inactive Lactate Lactate Pyruvate->Lactate LDH-A PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer PKM2_tetramer->PKM2_dimer Tumor_Growth Tumor Growth PKM2_tetramer->Tumor_Growth Suppression This compound This compound This compound->PKM2_dimer TEPP46 TEPP-46 TEPP46->PKM2_dimer DASA58 DASA-58 DASA58->PKM2_dimer Tyrosine_Kinases Oncogenic Tyrosine Kinase Signaling Tyrosine_Kinases->PKM2_tetramer Inhibits

PKM2 signaling and the effect of small-molecule activators.

Experimental Protocols

Detailed methodologies are crucial for the independent validation of published findings. Below are summaries of the key experimental protocols used to characterize this compound and other PKM2 activators.

In Vitro PKM2 Activity Assay (LDH-Coupled)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm, which is proportional to the PKM2 activity.

Materials:

  • Recombinant human PKM2 protein

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • NADH

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add the test compound or DMSO (vehicle control) to the wells of the microplate.

  • Initiate the reaction by adding the recombinant PKM2 enzyme to the wells.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 20 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the rate of NADH consumption from the linear portion of the absorbance curve.

  • Plot the reaction rates against the compound concentrations to determine the AC50 value.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, which is an indicator of the Warburg effect.

Materials:

  • Cancer cell line (e.g., H1299)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound)

  • 96-well cell culture plates

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 24-72 hours).

  • Collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • Normalize the lactate concentration to the cell number or total protein content in each well.

In Vivo Xenograft Tumor Growth Inhibition Assay

This assay evaluates the anti-tumor efficacy of a compound in a living organism by measuring its effect on the growth of human tumors implanted in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line (e.g., H1299)

  • Matrigel (or other extracellular matrix)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Logical Framework for Validation

The independent validation of this compound's published findings follows a logical progression from in vitro biochemical confirmation to cellular and in vivo functional assessment.

Validation_Workflow Start Start: Published Findings on this compound Biochemical_Validation Biochemical Validation (In Vitro Enzyme Assay) Start->Biochemical_Validation Cellular_Validation Cellular Validation (Lactate Production, etc.) Biochemical_Validation->Cellular_Validation Confirmed Biochem_Question Does this compound directly activate PKM2? Biochemical_Validation->Biochem_Question InVivo_Validation In Vivo Validation (Xenograft Model) Cellular_Validation->InVivo_Validation Confirmed Cellular_Question Does this compound reverse the Warburg effect in cells? Cellular_Validation->Cellular_Question Conclusion Conclusion: Independent Confirmation of this compound Activity InVivo_Validation->Conclusion Confirmed InVivo_Question Does this compound inhibit tumor growth in vivo? InVivo_Validation->InVivo_Question

Logical workflow for the independent validation of this compound.

This guide provides a framework for researchers to critically evaluate the published data on this compound and to design experiments for independent validation. The provided protocols and comparative data serve as a starting point for further investigation into the therapeutic potential of PKM2 activation.

References

Safety Operating Guide

Safe Disposal of ML202: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of ML202 (CAS No. 1221186-52-2), a compound recognized for being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact.

Key Safety and Handling Information

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. The compound is classified as an Acute Toxicity, Oral (Category 4) and presents a significant danger to aquatic environments (Category 1 for both acute and chronic toxicity)[1].

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation[1].

Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative and qualitative information for this compound.

PropertyValueReference
Molecular Formula C18H17N3O3S2[1]
Molecular Weight 387.48
CAS Number 1221186-52-2
Appearance Solid
Oral Toxicity Category 4 (Harmful if swallowed)
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The primary directive is to dispose of the contents and container at an approved waste disposal plant.

Step 1: Preparation

  • Ensure all required PPE is correctly worn.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Have a designated, properly labeled waste container ready. The container must be compatible with the chemical properties of this compound and its solvent if applicable.

Step 2: Handling and Waste Collection

  • If this compound is in solid form: Carefully transfer the solid waste into the designated waste container, avoiding the creation of dust.

  • If this compound is in solution: Carefully pour the solution into the designated liquid waste container. Avoid splashing.

  • For contaminated labware (e.g., glassware, pipette tips): Rinse the contaminated items with a suitable solvent. The rinsate should be collected and treated as hazardous waste, added to the appropriate liquid waste container.

  • For spills: In the event of a spill, collect the spillage and place it in the designated waste container. Wash the affected area thoroughly after handling.

Step 3: Container Management and Labeling

  • Securely close the waste container.

  • Properly label the waste container with the contents ("this compound Waste"), the approximate concentration, and any solvents used. Include the appropriate hazard symbols (e.g., "Toxic," "Harmful," "Dangerous for the Environment").

Step 4: Final Disposal

  • Store the sealed waste container in a designated, secure area for hazardous waste pickup.

  • Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

ML202_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_final Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe setup Prepare Labeled Waste Container ppe->setup transfer Transfer Waste to Container (Solid or Liquid) setup->transfer decontaminate Decontaminate Labware transfer->decontaminate seal_label Seal & Label Container transfer->seal_label collect_rinsate Collect Rinsate as Waste decontaminate->collect_rinsate collect_rinsate->seal_label store Store in Designated Area seal_label->store handover Handover to Licensed Waste Disposal Service store->handover end_node End: Disposal Complete handover->end_node

Caption: Logical workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling ML202

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of ML202, a chemical compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is vital for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to understand its hazards and to be equipped with the appropriate Personal Protective Equipment (PPE). The primary hazards are acute oral toxicity and high aquatic toxicity.[1]

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye Protection Safety goggles with side-shieldsMust be worn at all times when handling this compound to protect against splashes or airborne particles.[1] A face shield may be necessary for procedures with a higher risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for incidental contact due to their general resistance to a range of chemicals and their tendency to visibly tear upon puncture.[2] For extended contact or immersion, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for damage before use and replace them immediately if compromised.[1]
Body Protection Laboratory coatAn impervious, long-sleeved lab coat is required to protect skin from contamination. Ensure the lab coat is fully buttoned.
Respiratory Protection Suitable respiratorA NIOSH-approved respirator may be necessary if working in an area with poor ventilation or when there is a risk of generating dust or aerosols. The specific type of respirator and cartridge should be determined based on a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Safe Handling of this compound

Follow this step-by-step protocol to ensure the safe handling of this compound from receipt to immediate use.

2.1. Preparation and Area Setup

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize exposure and contain potential spills.

  • Assemble Materials: Ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within reach to avoid leaving the designated area during the procedure.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

2.2. Weighing and Dispensing this compound Powder

  • Don all required PPE as specified in Table 1.

  • Place a tared weigh boat on an analytical balance inside the chemical fume hood.

  • Carefully use a clean spatula to transfer the desired amount of this compound from the stock container to the weigh boat.

  • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

  • Securely close the stock container of this compound immediately after dispensing.

  • Proceed with the experimental use of the weighed compound, keeping it within the designated and controlled area.

Disposal Plan: Waste Management for this compound

Proper disposal is critical to prevent environmental contamination, given this compound's high toxicity to aquatic life.

3.1. Waste Segregation and Collection

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: The original this compound container, once empty, should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

3.2. Storage and Final Disposal

  • Temporary Storage: Store hazardous waste containers in a designated satellite accumulation area. Ensure containers are kept closed except when adding waste.

  • Institutional Procedures: Follow your institution's specific procedures for the final pickup and disposal of hazardous chemical waste. Never dispose of this compound or its containers in the regular trash or down the drain.

Workflow for Safe Handling and Disposal of this compound

The following diagram outlines the critical steps for the safe management of this compound in a laboratory setting.

ML202_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepArea Prepare Fume Hood DonPPE->PrepArea Weigh Weigh this compound PrepArea->Weigh Experiment Perform Experiment Weigh->Experiment Segregate Segregate Waste (Solid & Liquid) Experiment->Segregate Label Label Waste Container Segregate->Label Store Store in Satellite Area Label->Store Dispose Follow Institutional Disposal Protocol Store->Dispose cluster_prep cluster_prep cluster_handling cluster_handling cluster_disposal cluster_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.